Prolylserine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c11-4-6(8(13)14)10-7(12)5-2-1-3-9-5/h5-6,9,11H,1-4H2,(H,10,12)(H,13,14)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWBWPCXSWUCLB-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428595 | |
| Record name | CHEMBL209083 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71835-80-8 | |
| Record name | CHEMBL209083 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Significance of the Prolyl-Serine Motif: A Technical Guide for Researchers
November 2025
Abstract
The dipeptide prolyl-serine, in its free form, is primarily a product of protein catabolism with limited direct biological signaling activity documented to date. However, the prolyl-serine (Pro-Ser) motif, and more broadly the pSer/Thr-Pro motif, embedded within polypeptide chains, represents a critical nexus for cellular regulation. This technical guide provides an in-depth exploration of the biological significance of this motif, with a focus on its role in post-translational modifications that govern protein function and its interaction with key enzyme families. We delve into the structure, function, and therapeutic relevance of the peptidyl-prolyl cis-trans isomerase Pin1, which specifically recognizes the phosphorylated Ser/Thr-Pro motif, and the family of prolyl peptidases that cleave peptide bonds C-terminal to proline residues. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key signaling pathways, quantitative biochemical data, and detailed experimental protocols relevant to the study of the prolyl-serine motif.
The Prolyl-Serine Motif in Cellular Signaling: The Role of Pin1
The phosphorylation of serine or threonine residues immediately preceding a proline residue (pSer/Thr-Pro) is a fundamental post-translational modification that creates a unique recognition site for the peptidyl-prolyl cis-trans isomerase, Pin1. Pin1 is a unique enzyme that isomerizes the peptidyl-prolyl bond from the cis to the trans conformation, or vice versa, thereby inducing significant conformational changes in its substrate proteins. This isomerization acts as a molecular switch, profoundly affecting protein stability, enzymatic activity, subcellular localization, and protein-protein interactions.
Pin1 in Cancer Pathogenesis
Pin1 is frequently overexpressed in many human cancers, including breast, prostate, lung, and esophageal cancers, and its expression levels often correlate with tumor grade and poor prognosis[1][2]. Pin1's oncogenic activity stems from its ability to regulate the function of a multitude of proteins involved in cell cycle progression, proliferation, and survival. By isomerizing pSer/Thr-Pro motifs, Pin1 can activate oncoproteins and inactivate tumor suppressors. For instance, Pin1 can enhance the transcriptional activity of c-Jun towards the cyclin D1 promoter, a key regulator of cell cycle progression[1].
Pin1 in Alzheimer's Disease
In contrast to its role in cancer, Pin1 activity is downregulated in the brains of individuals with Alzheimer's disease (AD)[3]. This decrease in activity is thought to contribute to the hyperphosphorylation of the tau protein, a hallmark of AD. Pin1 normally binds to phosphorylated tau at the pThr231-Pro motif and catalyzes its isomerization, which facilitates its dephosphorylation by protein phosphatase 2A (PP2A). When Pin1 is inhibited, tau remains in a conformation that is resistant to dephosphorylation, leading to its aggregation and the formation of neurofibrillary tangles. Furthermore, Pin1 also interacts with the amyloid precursor protein (APP), influencing its processing and the production of amyloid-β (Aβ) peptides.
Signaling Pathway of Pin1 in Cancer
Caption: Pin1's role in promoting cancer cell proliferation.
Signaling Pathway of Pin1 in Alzheimer's Disease
Caption: Pin1's protective role against Alzheimer's pathology.
Prolyl Peptidases: Key Regulators of Bioactive Peptides
Prolyl peptidases, also known as prolyl oligopeptidases (POPs) or post-proline cleaving enzymes (PPCEs), are a family of serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues. These enzymes play a crucial role in the metabolism of various peptide hormones and neuropeptides, thereby influencing a wide range of physiological processes.
Substrate Specificity and Function
POPs exhibit a preference for small peptide substrates, typically less than 30 amino acids in length. Their substrate specificity is primarily determined by the proline residue at the P1 position, but the surrounding amino acids also influence the cleavage efficiency. For example, a study on the substrate preferences of POP and the related fibroblast activation protein α (FAP) revealed distinct patterns, with POP showing a bias against charged residues at the P1' and P2' positions[4]. POPs are implicated in the regulation of neuropeptides involved in learning and memory, such as substance P and arginine-vasopressin, as well as in the renin-angiotensin system.
Quantitative Data
Pin1 Inhibition
A variety of small molecule inhibitors of Pin1 have been developed for therapeutic purposes, primarily in the context of cancer. The inhibitory constants (Ki and IC50) for several of these compounds are summarized in the table below.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Reference |
| Juglone | Pin1 | - | ~2,500 | [5] |
| ATRA | Pin1 | - | 33,200 | [6] |
| KPT-6566 | Pin1 | 625.2 | 640 | [7][8] |
| Sulfopin | Pin1 | 17 | - | [7] |
| BJP-06–005-3 | Pin1 | 48 | - | [9] |
Prolyl Oligopeptidase Inhibition
Inhibitors of POPs are being investigated for their potential in treating neurological and psychiatric disorders. The table below lists the inhibitory constants for some representative POP inhibitors.
| Inhibitor | Target | Ki (nM) | Reference |
| Z-Pro-Prolinal | POP | 1.6 | [10] |
| JTP-4819 | POP | 0.8 | [11] |
| KYP-2047 | POP | 0.023 | [11] |
| S 17092 | POP | 2.5 | [10] |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (R=CHO) | POP | 0.1 | [10] |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (R=CN) | POP | 0.1 | [10] |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (R=COCH2OH) | POP | 0.079 | [10] |
Pin1 Substrate Kinetics
The catalytic efficiency of Pin1 for its substrates can be described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Ac-Phe-Phe-pSer-Pro-Arg-NH2 | 14 | 1200 | 8.6 x 107 | [12] |
| WFYpSPRLKK | 800 | - | 380 (mM-1s-1) | [12] |
Cellular Concentrations
| Molecule | Condition | Concentration | Reference |
| Pin1 | Normal Breast Tissue | Low/Undetectable | [1] |
| Pin1 | Breast Cancer Tissue | Overexpressed | [1] |
| Total Tau | Normal CSF | 191 (± 86) pg/mL | [13][14] |
| Total Tau | Alzheimer's Disease CSF | 638 (± 300) pg/mL | [13][14] |
| Phosphorylated Tau (pThr181) | Normal CSF | 37 (± 11) pg/mL | [13][14] |
| Phosphorylated Tau (pThr181) | Alzheimer's Disease CSF | 98 (± 42) pg/mL | [13][14] |
Experimental Protocols
Pin1 Activity Assay (Chymotrypsin-Coupled)
This assay measures the cis-to-trans isomerization of a pSer-Pro bond in a synthetic peptide substrate by Pin1. The trans isomer is subsequently cleaved by chymotrypsin, releasing a chromophore that can be detected spectrophotometrically.
Workflow for Pin1 Activity Assay
Caption: Workflow for a chymotrypsin-coupled Pin1 activity assay.
Materials:
-
Recombinant human Pin1
-
Substrate: Suc-Ala-Glu-Pro-Phe-p-nitroanilide (pNA)
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of the substrate in DMSO and dilute to the desired final concentration in Assay Buffer.
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of Pin1 enzyme (at various concentrations) or buffer (for control wells).
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time at room temperature.
-
Initiate the reaction by adding 40 µL of the substrate/chymotrypsin mixture. The final reaction volume is 100 µL.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes at 37°C.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
Prolyl Oligopeptidase Activity Assay (Fluorometric)
This assay measures the cleavage of a fluorogenic peptide substrate by POP, resulting in the release of a fluorescent molecule.
Materials:
-
Recombinant human POP
-
Substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (AMC)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT
-
96-well black microplate
-
Fluorometer
Protocol:
-
Prepare a stock solution of the substrate in DMSO and dilute to the desired final concentration in Assay Buffer.
-
In a 96-well black plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of POP enzyme (at various concentrations) or buffer (for control wells).
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time at room temperature.
-
Initiate the reaction by adding 40 µL of the substrate solution. The final reaction volume is 100 µL.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity with excitation at 380 nm and emission at 460 nm.
-
The fluorescence signal is proportional to the amount of AMC released and can be used to calculate enzyme activity.
Solid-Phase Peptide Synthesis with Pseudoproline Dipeptides
Pseudoproline dipeptides, derived from serine or threonine, are valuable tools in solid-phase peptide synthesis (SPPS) to disrupt secondary structure formation and prevent aggregation of the growing peptide chain, thereby improving synthesis yield and purity.
Logic of Using Pseudoproline Dipeptides in SPPS
Caption: Rationale for using pseudoproline dipeptides in SPPS.
Protocol Outline:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
For standard amino acids, dissolve the Fmoc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF and add to the resin.
-
For the prolyl-serine motif, use a pre-formed Fmoc-Xaa-Ser(ψMe,Mepro)-OH pseudoproline dipeptide. Dissolve the pseudoproline dipeptide and coupling agents in DMF and add to the resin.
-
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and other solvents to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and converts the pseudoproline back to a native serine residue.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.
Conclusion
The prolyl-serine motif, particularly when the serine residue is phosphorylated, serves as a critical signaling hub in numerous cellular processes. The enzymes that recognize and act upon this motif, such as Pin1 and prolyl peptidases, represent important targets for drug development in a range of diseases, from cancer to neurodegenerative disorders. The ability to chemically synthesize peptides containing this motif, facilitated by tools like pseudoproline dipeptides, is crucial for further research into its biological functions. This guide provides a foundational resource for scientists and researchers aiming to investigate the multifaceted roles of the prolyl-serine motif in health and disease.
References
- 1. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prolyl isomerase Pin1 is overexpressed in human esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 4. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Both total and phosphorylated tau are increased in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Endogenous Function of Prolyl-Serine Dipeptide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The prolyl-serine (Pro-Ser) dipeptide is a simple yet intriguing molecule whose endogenous functions as a free dipeptide remain largely uncharted territory in biomedical research. While the Pro-Ser motif is recognized as a critical component of larger polypeptides involved in protein turnover and signaling, the physiological role of the unbound Pro-Ser dipeptide is not well-established. This technical guide synthesizes the current understanding of Pro-Ser, focusing on its potential synthesis and degradation pathways, inferred biological roles based on analogous proline-containing dipeptides, and prospective signaling mechanisms. Furthermore, this document provides detailed experimental protocols and methodologies to facilitate future investigations into the functional significance of this enigmatic dipeptide.
Introduction
Dipeptides, the simplest form of peptides, are increasingly recognized as possessing unique biological activities distinct from their constituent amino acids. Proline-containing dipeptides, in particular, have garnered significant attention for their roles in cellular signaling, tissue repair, and cognitive function. For instance, prolyl-hydroxyproline (Pro-Hyp) has been shown to promote the proliferation of fibroblasts and play a role in wound healing, while prolyl-glycine (Pro-Gly) can influence the expression of Insulin-like Growth Factor-1 (IGF-1)[1][2][3][4]. The Pro-Ser dipeptide, formed from L-proline and L-serine, is cataloged as a metabolite but its specific, independent functions are yet to be elucidated[5][6]. This guide aims to provide a comprehensive overview of the potential endogenous roles of free Pro-Ser, thereby stimulating further research into this area.
Synthesis and Degradation of Prolyl-Serine Dipeptide
The presence of free Pro-Ser in tissues would be governed by the balance between its synthesis and degradation.
Potential Synthesis Pathways
2.1.1. Proteolytic Generation: The most probable source of endogenous Pro-Ser is the breakdown of larger proteins. Several proteases, particularly those with specificity for proline residues, could liberate Pro-Ser.
-
Prolyl Oligopeptidase (POP): This serine protease is known to cleave peptide bonds on the carboxyl side of proline residues within peptides up to 30 amino acids in length[7][8][9]. It is plausible that POP-mediated degradation of proline-rich proteins could generate Pro-Ser.
-
Fibroblast Activation Protein (FAP): FAP, another serine protease, exhibits post-proline cleaving endopeptidase activity and has a preference for sequences such as Ala/Ser-Gly-Pro-Ser/Asn/Ala[7]. This suggests that FAP could directly generate Pro-Ser from specific protein substrates.
-
Dipeptidyl Peptidases (DPPs): Enzymes like Dipeptidyl Peptidase IV (DPP-IV) cleave X-Pro dipeptides from the N-terminus of peptides[10][11]. While not directly producing Pro-Ser, their activity on larger peptides could generate substrates for other peptidases that then liberate Pro-Ser.
2.1.2. De Novo Synthesis: While the primary route of dipeptide formation is protein hydrolysis, the possibility of direct enzymatic synthesis from free L-proline and L-serine exists, although it is considered less common for free dipeptides[7].
Degradation Pathways
Free dipeptides are typically short-lived and are hydrolyzed into their constituent amino acids by dipeptidases[7]. The resulting L-proline and L-serine would then enter their respective metabolic pathways. The specific dipeptidases responsible for Pro-Ser hydrolysis have not been definitively identified.
Inferred Biological Functions and Therapeutic Potential
Given the lack of direct studies on free Pro-Ser, its potential functions can be inferred from the known roles of its constituent amino acids and other proline-containing dipeptides.
-
Neuro-Cognitive Functions: Both proline and serine are implicated in neurological processes. Proline-containing peptides are being investigated for their nootropic and neuroprotective properties[12]. Furthermore, inhibitors of POP, an enzyme that could generate Pro-Ser, have been studied for their potential to treat cognitive disorders[9]. It is conceivable that Pro-Ser could have a role in neuromodulation.
-
Inflammation and Fibrosis: Prolyl oligopeptidases and other related enzymes are involved in inflammatory and fibrotic processes[13][14]. The generation of specific di- and tripeptides during tissue injury and remodeling suggests that these small molecules can act as signaling agents. The antifibrotic peptide Ac-SDKP is released by POP, indicating that POP's cleavage products can be biologically active[8]. This raises the possibility that Pro-Ser could also play a role in these processes.
-
Wound Healing: The dipeptide Lys-Pro has been shown to restore diminished wound healing capabilities in certain contexts[2]. Given the established role of other proline-containing dipeptides in tissue repair, Pro-Ser may also contribute to these processes.
Quantitative Data
Currently, there is a significant lack of quantitative data regarding the endogenous concentration, receptor binding affinities, and enzymatic kinetics of the free prolyl-serine dipeptide. The following table outlines the types of data that are crucial for future research.
| Parameter | Description | Expected Range/Units | Status |
| Endogenous Concentration | |||
| Plasma Concentration | Concentration of free Pro-Ser in blood plasma. | µM to nM | Not Reported |
| Cerebrospinal Fluid (CSF) Concentration | Concentration of free Pro-Ser in the CSF, relevant for neurological functions. | µM to nM | Not Reported |
| Tissue Concentration | Concentration of free Pro-Ser in various tissues (e.g., brain, skin, liver). | pmol/mg to nmol/mg tissue | Not Reported |
| Receptor/Binding Protein Interactions | |||
| Binding Affinity (Kd) | Dissociation constant for the binding of Pro-Ser to a putative receptor or binding protein. | nM to µM | Not Identified |
| IC50/EC50 | Concentration of Pro-Ser that elicits 50% of the maximal inhibitory or stimulatory response in a functional assay. | nM to µM | Not Determined |
| Enzymatic Kinetics | |||
| Km (for synthesis) | Michaelis constant for enzymes potentially synthesizing Pro-Ser. | µM to mM | Not Determined |
| kcat (for synthesis) | Turnover number for enzymes potentially synthesizing Pro-Ser. | s⁻¹ | Not Determined |
| Km (for degradation) | Michaelis constant for dipeptidases that degrade Pro-Ser. | µM to mM | Not Determined |
| kcat (for degradation) | Turnover number for dipeptidases that degrade Pro-Ser. | s⁻¹ | Not Determined |
Experimental Protocols
To facilitate research into the endogenous function of Pro-Ser, the following are detailed methodologies for key experiments.
Quantification of Endogenous Prolyl-Serine by Mass Spectrometry
Objective: To accurately measure the concentration of free Pro-Ser in biological samples.
Methodology:
-
Sample Preparation:
-
Collect tissue, plasma, or CSF samples and immediately add a protease inhibitor cocktail to prevent ex vivo degradation.
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample).
-
Vortex and incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing small molecules, including dipeptides.
-
Dry the supernatant under a vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable column for polar molecule separation (e.g., a HILIC column).
-
Develop a multiple reaction monitoring (MRM) method for the specific parent-to-daughter ion transition of Pro-Ser.
-
Generate a standard curve using a synthetic Pro-Ser standard of known concentrations.
-
Quantify the endogenous Pro-Ser concentration by comparing its peak area to the standard curve.
-
Receptor Binding Assay
Objective: To identify and characterize the binding of Pro-Ser to cell surface receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells of interest (e.g., neuronal cell lines, fibroblasts) and harvest them.
-
Homogenize the cells in a hypotonic buffer containing protease inhibitors.
-
Centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Radioligand Binding (Competitive Assay):
-
Synthesize a radiolabeled version of Pro-Ser (e.g., with ³H or ¹²⁵I).
-
In a multi-well plate, incubate the cell membranes with a constant concentration of the radiolabeled Pro-Ser.
-
Add increasing concentrations of unlabeled Pro-Ser to compete for binding.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value, which can be used to calculate the binding affinity (Ki).
-
Cell-Based Signaling Assay
Objective: To determine if Pro-Ser activates intracellular signaling pathways.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., SH-SY5Y for neuronal effects, NIH-3T3 for fibrotic responses) in appropriate media.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Treat the cells with varying concentrations of Pro-Ser for different time points.
-
-
Western Blot Analysis for Signaling Pathway Activation:
-
Lyse the treated cells and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated (activated) forms of key signaling proteins (e.g., p-ERK, p-Akt, p-p38).
-
Use secondary antibodies conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
-
Quantify the band intensities to assess the level of pathway activation.
-
Visualizations
Potential Synthesis and Degradation Pathway of Prolyl-Serine
Caption: Potential enzymatic pathways for the synthesis and degradation of free prolyl-serine dipeptide.
Experimental Workflow for Quantification of Endogenous Prolyl-Serine
Caption: A streamlined workflow for the quantification of endogenous prolyl-serine using LC-MS/MS.
Hypothetical Signaling Cascade Initiated by Prolyl-Serine
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. The dipeptide Lys-Pro restores the diminished wound healing following treatment with anti-T-helper cell monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prolyl-serine | C8H14N2O4 | CID 7408258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavage-site specificity of prolyl endopeptidase FAP investigated with a full-length protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Top-down identification of endogenous peptides up to 9 kDa in cerebrospinal fluid and brain tissue by nanoelectrospray quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Discovery and History of Prolyl-Serine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl-serine (Pro-Ser) is a dipeptide composed of the amino acids L-proline and L-serine. While the specific historical record of its initial synthesis is not extensively documented as a singular landmark discovery, its existence is a fundamental consequence of the advancements in peptide chemistry that began in the early 20th century. The first synthesis of a dipeptide, glycylglycine, by Emil Fischer in 1901 marked the beginning of a field that would rapidly expand to include the synthesis of countless peptide combinations, including prolyl-serine.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and known biological context of prolyl-serine, with a focus on its relevance to researchers and professionals in drug development.
The Pro-Ser motif is of significant scientific interest as it is found in various biologically active peptides and protein structures.[1] Notably, sequences rich in Proline, Glutamic acid, Serine, and Threonine (PEST sequences) are implicated in intracellular signaling and the targeting of proteins for proteolytic degradation.[1] The unique constrained cyclic structure of proline, combined with the hydroxyl group of serine, imparts specific conformational properties to peptides and proteins, influencing their three-dimensional structure and biological function.[1]
While the prolyl-serine dipeptide itself has not been extensively characterized as a standalone signaling molecule, its presence within larger peptides and its relationship with a class of enzymes known as prolyl peptidases are of considerable importance in cellular signaling and are emerging as therapeutic targets.[3]
Physicochemical Properties of Prolyl-Serine
The fundamental properties of L-prolyl-L-serine are summarized in the table below, with data aggregated from comprehensive chemical databases.[4][5]
| Property | Value | Source |
| Molecular Formula | C8H14N2O4 | [PubChem][4] |
| Molecular Weight | 202.21 g/mol | [PubChem][4] |
| IUPAC Name | (2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | [PubChem][4] |
| CAS Number | 71835-80-8 | [PubChem][4] |
| Predicted Water Solubility | 14.6 g/L | [HMDB][5] |
| Predicted logP | -3.2 | [HMDB][5] |
Historical Context and Discovery
The history of prolyl-serine is intrinsically linked to the broader history of peptide synthesis. Following Emil Fischer's pioneering work, the development of reversible Nα-protecting groups, such as the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, was a critical step that enabled the controlled synthesis of peptides.[3] The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the early 1960s revolutionized the field, making the synthesis of peptides a more rapid and accessible process.[6] While a specific "discovery" paper for the prolyl-serine dipeptide is not prominent in the historical literature, its synthesis would have become a routine procedure with the establishment of these fundamental peptide chemistry techniques.
Experimental Protocols
Detailed experimental protocols for the synthesis of prolyl-serine can be adapted from standard peptide synthesis methodologies. Both chemical and enzymatic approaches are viable.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used method for SPPS.[7]
Protocol for the Synthesis of L-Prolyl-L-Serine (Pro-Ser):
-
Resin Preparation:
-
Start with a pre-loaded Fmoc-Ser(tBu)-Wang resin. The tert-butyl (tBu) group protects the hydroxyl side chain of serine.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the serine residue by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc group.
-
-
Coupling of Proline:
-
Activate the carboxyl group of Fmoc-Pro-OH using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF.
-
Add the activated Fmoc-Pro-OH solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Final Fmoc Deprotection:
-
Remove the Fmoc group from the newly added proline residue using 20% piperidine in DMF for 20 minutes.
-
Wash the resin extensively with DMF followed by dichloromethane (DCM).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the dipeptide from the resin and remove the tBu side-chain protecting group from serine.
-
Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.
-
-
Purification:
-
Purify the crude prolyl-serine dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Enzymatic Synthesis
Enzymatic peptide synthesis offers a milder and more stereospecific alternative to chemical methods. Proteases can be used in reverse, under conditions that favor synthesis over hydrolysis.[8]
Protocol for the Enzymatic Synthesis of L-Prolyl-L-Serine (Pro-Ser):
-
Enzyme and Substrate Preparation:
-
Select a suitable protease, such as papain or a commercially available protease with broad specificity.
-
Prepare a solution of the acyl donor, L-Proline methyl ester, and the nucleophile, L-Serine, in a suitable buffer system (e.g., a biphasic system with an organic solvent to shift the equilibrium towards synthesis).
-
-
Reaction Conditions:
-
Combine the substrates and the enzyme in the reaction vessel. The pH of the aqueous phase should be optimized for the specific enzyme, typically in the range of 7.5-9.5 for papain-catalyzed synthesis.[9]
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation for a defined period (e.g., 4-24 hours).
-
-
Reaction Monitoring and Termination:
-
Monitor the progress of the reaction by HPLC.
-
Terminate the reaction by denaturing the enzyme, for example, by heating or by adding an organic solvent.
-
-
Purification:
-
Purify the synthesized prolyl-serine dipeptide from the reaction mixture using chromatographic techniques such as ion-exchange chromatography or RP-HPLC.
-
Analytical Characterization
The identity and purity of synthesized prolyl-serine can be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Mass Spectrometry (MS) | The expected [M+H]+ ion for C8H14N2O4 is approximately 203.1026 m/z.[4] |
| NMR Spectroscopy | 1H and 13C NMR spectra will show characteristic peaks for the proline and serine residues, confirming the covalent structure and stereochemistry. Predicted 1H NMR chemical shifts in D2O are available in public databases.[10] |
| RP-HPLC | A single major peak should be observed under appropriate chromatographic conditions, indicating the purity of the dipeptide. |
Biological Context and Signaling
While the prolyl-serine dipeptide itself is classified as an "expected" metabolite that has not been definitively quantified in human tissues or biofluids, the Pro-Ser motif is a crucial element in numerous biological processes.[5]
Prolyl Peptidases: The Enzymatic Gatekeepers
A significant area of research relevant to prolyl-serine is the study of prolyl peptidases . These are a subfamily of serine proteases that specifically cleave peptide bonds involving proline residues.[3] This class of enzymes includes:
-
Dipeptidyl Peptidase IV (DPP-IV): Cleaves Xaa-Pro dipeptides from the N-terminus of peptides.
-
Prolyl Oligopeptidase (POP): An endopeptidase that cleaves peptides on the C-terminal side of proline residues.
These enzymes play critical roles in regulating the activity of peptide hormones and neuropeptides and are major targets for drug development in areas such as diabetes, oncology, and neurological disorders.[3] The prolyl-serine dipeptide can be considered a potential product of the degradation of larger proline-containing proteins or a substrate for certain dipeptidases.
Role in Signaling Pathways
The Pro-Ser motif is a key site for post-translational modifications, particularly phosphorylation . Serine residues immediately preceding a proline are common targets for a class of kinases known as proline-directed kinases, which include MAPKs (mitogen-activated protein kinases).[1] Phosphorylation at these Ser-Pro motifs can create binding sites for other proteins, leading to the propagation of cellular signals. The peptidyl-prolyl isomerase Pin1 specifically recognizes and isomerizes phosphorylated Ser/Thr-Pro motifs, which can act as a molecular switch to regulate protein function and signaling cascades.[11]
Applications and Future Directions
The study of prolyl-serine and related proline-containing peptides is a burgeoning field with significant potential for drug discovery and development.
-
Enzyme Inhibitors: The prolyl peptidases that process peptides containing the Pro-Ser motif are established drug targets. Understanding the substrate specificity of these enzymes can aid in the design of more potent and selective inhibitors.
-
Biomarkers: The presence and concentration of dipeptides in biological fluids are being investigated as potential biomarkers for various diseases.[12] Metabolomic and peptidomic studies may in the future identify a role for prolyl-serine as a biomarker.
-
Neuroprotection: Other proline-containing dipeptides, such as Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), have demonstrated neuroprotective effects.[13] This raises the possibility that prolyl-serine or its derivatives could have similar activities that are yet to be explored.
-
Nutraceuticals and Functional Foods: Bioactive peptides derived from food proteins are of increasing interest for their potential health benefits.[14]
Conclusion
Prolyl-serine, a simple dipeptide, is situated at the intersection of fundamental peptide chemistry and complex biological signaling. While its direct biological activities are not yet well-defined, its structural role within proteins and its relationship with the therapeutically important class of prolyl peptidases make it a subject of considerable interest. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the synthesis, characterization, and potential biological significance of prolyl-serine and other proline-containing peptides. Future research focusing on the direct interaction of this dipeptide with cellular targets and its presence in biological systems will be crucial to fully elucidating its role in health and disease.
References
- 1. Pro-Ser Dipeptide [benchchem.com]
- 2. Screening Libraries - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Prolyl peptidases: a serine protease subfamily with high potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl-serine | C8H14N2O4 | CID 7408258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Prolyl-Serine (HMDB0029026) [hmdb.ca]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. genscript.com [genscript.com]
- 10. Synthesis of Fusahexin and Characterization of a Natural β‑Turn Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proline-Directed Androgen Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integration of metabolomics and peptidomics reveals distinct molecular landscape of human diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of L-Prolyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Prolyl-L-serine (Pro-Ser) is a dipeptide composed of the amino acids L-proline and L-serine. This dipeptide motif is found in various biologically active peptides and proteins and is of significant interest in biochemical and pharmaceutical research. The unique structural conformation conferred by the proline residue, combined with the hydroxyl group of serine, imparts specific physicochemical properties that influence its biological activity and potential therapeutic applications. This guide provides a comprehensive overview of the core physicochemical properties of L-Prolyl-L-serine, detailed experimental protocols for its synthesis and purification, and an exploration of its role in cellular signaling pathways.
Physicochemical Properties
Table 1: Physicochemical Properties of L-Prolyl-L-serine and its Constituent Amino Acids
| Property | L-Prolyl-L-serine (Computed) | L-Proline (Experimental) | L-Serine (Experimental) |
| Molecular Formula | C₈H₁₄N₂O₄[1] | C₅H₉NO₂ | C₃H₇NO₃[2] |
| Molecular Weight | 202.21 g/mol [1] | 115.13 g/mol | 105.09 g/mol [2] |
| Melting Point | Not available | 228 °C (decomposes) | 222-250 °C (decomposes)[3][4][5] |
| Solubility in Water | Not available | Soluble | 250 g/L (20 °C)[6] |
| pKa (α-COOH) | Not available | 1.99 | 2.21[7] |
| pKa (α-NH₃⁺) | Not available | 10.60 | 9.15[7] |
| Specific Rotation [α]D | Not available | -86.2° (c=1, H₂O) | -6.83° (c=1.5, H₂O)[2] |
Synthesis and Purification of L-Prolyl-L-serine
The synthesis of L-Prolyl-L-serine can be achieved through standard peptide synthesis methodologies, primarily solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
Solid-phase peptide synthesis offers a robust and efficient method for the synthesis of L-Prolyl-L-serine. The Fmoc/tBu strategy is commonly employed due to its milder deprotection conditions.
Materials:
-
Fmoc-L-Ser(tBu)-OH
-
Fmoc-L-Pro-OH
-
2-Chlorotrityl chloride resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-L-Ser(tBu)-OH (2 eq) and DIPEA (4 eq) in DCM.
-
Add the amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DCM and methanol.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
-
Second Amino Acid Coupling:
-
Dissolve Fmoc-L-Pro-OH (2 eq), a coupling agent (e.g., HBTU, 2 eq), and DIPEA (4 eq) in DMF.
-
Add the solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Experimental Protocol: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purification of the crude L-Prolyl-L-serine is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]
Instrumentation and Columns:
-
Preparative RP-HPLC system with a UV detector.
-
C18 column suitable for peptide purification.
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Solvent B. A typical gradient might be 5-60% Solvent B over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions containing the pure peptide.
-
Confirm the purity and identity of the collected fractions by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Biological Activity and Signaling Pathways
The Pro-Ser motif is a recognized component in various signaling proteins and can act as a recognition site for protein-protein interactions and as a substrate for key signaling enzymes.[10]
Involvement in Kinase Cascades
The Ser-Pro motif, a variation of the Pro-Ser sequence, is a known phosphorylation site for mitogen-activated protein kinases (MAPKs) and cyclin-dependent kinases (CDKs). This phosphorylation event is a critical step in numerous signaling cascades that regulate cell proliferation, differentiation, and apoptosis.[10] The Akt (Protein Kinase B) signaling pathway, which is central to cell survival and metabolism, also involves the phosphorylation of proteins at serine/threonine residues that are often followed by a proline.[10]
While the dipeptide L-Prolyl-L-serine itself has not been extensively studied as a direct modulator of these pathways, its presence within larger protein structures is crucial for these signaling events. Further research is warranted to investigate the potential for exogenous L-Prolyl-L-serine to influence these pathways, either through competitive inhibition or allosteric modulation of the involved enzymes.
Conclusion
L-Prolyl-L-serine is a dipeptide with significant potential in biochemical and pharmaceutical research. This guide has summarized its core physicochemical properties, provided detailed protocols for its synthesis and purification, and explored its relevance in cellular signaling. The provided information serves as a foundational resource for researchers and professionals in the field, aiming to facilitate further investigation into the biological roles and therapeutic applications of this intriguing dipeptide. The lack of extensive experimental data highlights the need for further research to fully characterize this molecule.
References
- 1. Prolyl-serine | C8H14N2O4 | CID 7408258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. L-Serine, 99%+ 56-45-1 India [ottokemi.com]
- 5. L-Serine [chembk.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Serine - Wikipedia [en.wikipedia.org]
- 8. bachem.com [bachem.com]
- 9. gilson.com [gilson.com]
- 10. Pro-Ser Dipeptide [benchchem.com]
The Prolyl-Serine Motif: A Linchpin in Protein Structure, Folding, and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate dance of protein folding and the precise regulation of cellular signaling pathways are fundamental to life. Within this complex molecular choreography, the seemingly simple dipeptide motif, prolyl-serine (Pro-Ser) or serinyl-proline (Ser-Pro), plays a pivotal and often underappreciated role. The unique structural constraints of the proline residue, coupled with the chemical reactivity of the serine side chain, create a versatile molecular switch that governs protein conformation, stability, and function. This technical guide provides a comprehensive overview of the structural and functional significance of the prolyl-serine motif, with a focus on its impact on protein folding kinetics, its role as a substrate for critical signaling enzymes, and its emergence as a key target for therapeutic intervention.
The Unique Structural Chemistry of Proline
Proline is distinct among the 20 proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone amide nitrogen into a five-membered pyrrolidine ring.[1][2] This cyclic structure imposes significant conformational rigidity on the polypeptide backbone, restricting the Ramachandran angles (φ) and often inducing kinks or turns in protein secondary structures.[1] Consequently, proline is frequently referred to as a "helix breaker" as it disrupts the regular hydrogen-bonding pattern of α-helices and β-sheets.[1]
A key feature of the peptide bond preceding a proline residue (the X-Pro bond, where X can be any amino acid) is its ability to adopt both cis and trans conformations with a relatively small free energy difference between the two states.[3] For most other peptide bonds, the trans conformation is overwhelmingly favored due to steric hindrance. However, the unique structure of proline stabilizes the cis form, leading to a significant population of both isomers under biological conditions.[3] The interconversion between the cis and trans isomers, known as prolyl cis/trans isomerization, is an intrinsically slow process with a high activation energy barrier of approximately 16-20 kcal/mol, resulting in characteristic timescales of seconds to minutes at room temperature.[4] This slow isomerization can be a rate-limiting step in protein folding.[4][5]
Prolyl-Serine Motifs in Protein Folding and Stability
The presence of prolyl-serine motifs significantly influences protein folding pathways and the overall stability of the final folded structure.
A Kinetic Bottleneck in Protein Folding
The slow cis/trans isomerization of X-Pro bonds, including Ser-Pro, often creates kinetic traps and misfolded intermediates during protein refolding.[4] In the unfolded state, proline residues exist in an equilibrium of roughly 80% trans and 20% cis isomers.[4] If the native protein structure requires a specific isomer (e.g., a cis conformation for a tight turn), a significant fraction of the unfolded protein molecules will have the incorrect proline conformation and must undergo slow isomerization to fold correctly.[4] This can lead to multiple, slow refolding phases.[4]
Structural Stabilization and Turn Formation
Conversely, Ser-Pro motifs are frequently found in β-turns, which are crucial for the compact, globular structure of many proteins.[6][7] Specifically, Ser-Pro sequences are potent inducers of type I and type VI β-turns.[6] The serine side-chain hydroxyl group can form hydrogen bonds with backbone amide groups, further stabilizing these turn structures.[6][8] In Ser-cis-Pro motifs, a C-H/O interaction between the serine side-chain oxygen and the proline Cα-H is often observed, which stabilizes the cis conformation and the formation of type VI β-turns.[6][9]
Prevention of Protein Aggregation
Proline, in general, has been shown to inhibit protein aggregation during refolding.[10] At high concentrations, proline can act as a molecular chaperone, stabilizing folding intermediates and preventing their aggregation into non-functional and potentially toxic species.[10][11] This property is attributed to proline's ability to form ordered, amphipathic supramolecular assemblies that can interact with and solubilize hydrophobic patches on unfolded or partially folded proteins.[10]
The Prolyl-Serine Motif as a Signaling Nexus: Phosphorylation and Pin1
The interplay between serine phosphorylation and proline isomerization at Ser-Pro motifs forms a critical regulatory switch in a multitude of cellular signaling pathways. This regulation is primarily orchestrated by the peptidyl-prolyl cis/trans isomerase (PPIase) Pin1.
Phosphorylation of Serine-Proline Motifs
Serine residues within Ser-Pro motifs are common targets for a class of enzymes known as proline-directed kinases, such as MAPKs and CDKs.[12] The addition of a phosphate group to the serine side chain introduces a significant negative charge, which can dramatically alter the local electrostatic environment and conformational preferences of the polypeptide chain.[8][13] Phosphorylation of a serine preceding a proline can further slow the already sluggish rate of spontaneous cis/trans isomerization.[14]
Pin1: The Phosphorylation-Specific Prolyl Isomerase
Pin1 is a unique PPIase that specifically recognizes and catalyzes the cis/trans isomerization of phosphorylated Ser/Thr-Pro (pSer/Thr-Pro) motifs.[14][15][16] By accelerating this isomerization by over 1000-fold, Pin1 brings the conformational switching of these motifs into a biologically relevant timescale.[16] Pin1 consists of two domains: an N-terminal WW domain that binds to specific pSer/Thr-Pro motifs, and a C-terminal PPIase domain that catalyzes the isomerization.[15] This two-domain structure allows for a "double-check" mechanism of substrate recognition.[15]
The Pin1-catalyzed isomerization of pSer-Pro motifs acts as a molecular switch that can have profound consequences for the substrate protein, including:
-
Altered protein activity: The conformational change can switch a protein between active and inactive states.
-
Changes in protein stability: Isomerization can expose or mask degrons, leading to either protein degradation or stabilization.[17]
-
Modified protein-protein interactions: The different conformations can have altered binding affinities for other proteins.
-
Altered subcellular localization: Isomerization can influence the cellular location of a protein.
The dysregulation of Pin1 activity is implicated in numerous diseases, including cancer and Alzheimer's disease, highlighting its critical role in cellular homeostasis.[14]
Quantitative Data on Prolyl-Serine Motifs
The following tables summarize key quantitative data related to the conformational energetics and kinetics of prolyl-serine motifs and the enzymatic activity of Pin1.
| Peptide | Condition | Cis Population (%) | Rotational Barrier (kcal/mol) | Reference(s) |
| Ac-pSer-Pro-NHMe | Water | 14.7 | 19.87 (cis to trans) | [15] |
| Ac-pThr-Pro-NHMe | Water | 14.2 | 20.57 (cis to trans) | [15] |
| Unphosphorylated X-Pro | Aqueous Solution | ~10-30 | ~16-20 | [4][18] |
Table 1: Conformational Preferences and Energetics of Ser-Pro Motifs. This table presents the equilibrium population of the cis isomer and the energy barrier for cis-to-trans isomerization for phosphorylated and unphosphorylated proline-containing peptides.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference(s) |
| Bovine Cyclophilin | Suc-Ala-Ala-cis-Pro-Phe-pNA | 980 ± 140 | 13200 ± 880 | 1.35 x 107 | [5] |
| Human Cyclophilin | Suc-Ala-Ala-cis-Pro-Phe-pNA | 870 ± 84 | 12700 ± 550 | 1.46 x 107 | [5] |
| Pin1 (full-length) | pAPP659-682 | 1.5 (KD, nM) | - | - | [10] |
| Pin1 (PPIase domain) | pAPP659-682 | 2.2 ± 1.3 (KD, mM) | - | - | [10] |
Table 2: Kinetic Parameters of Peptidyl-Prolyl Isomerases. This table provides Michaelis-Menten constants (KM), catalytic turnover rates (kcat), and catalytic efficiencies (kcat/KM) for cyclophilin, and dissociation constants (KD) for Pin1 with a model substrate. Note that for Pin1, binding affinities are often reported instead of classical kinetic parameters.
Experimental Protocols for Studying Prolyl-Serine Motifs
This section provides an overview of key experimental methodologies used to investigate the structure and function of prolyl-serine motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomerization Studies
NMR spectroscopy is a powerful technique for directly observing and quantifying cis/trans prolyl isomerization in solution.[4][19]
Principle: The cis and trans isomers of a proline-containing peptide are in slow exchange on the NMR timescale, giving rise to distinct sets of resonance peaks in the NMR spectrum.[9] The relative intensities of these peaks can be used to determine the equilibrium population of each isomer. Furthermore, 2D exchange spectroscopy (EXSY) experiments can be used to measure the rates of interconversion between the cis and trans states.[9] 13C NMR is particularly useful for resolving the Cβ and Cγ resonances of proline, which are sensitive to the isomerization state.[4]
Generalized Protocol:
-
Sample Preparation: Dissolve the purified peptide or protein containing the prolyl-serine motif in a suitable NMR buffer (e.g., phosphate buffer in H2O/D2O).
-
1D and 2D NMR Data Acquisition: Acquire a series of 1D (1H, 13C) and 2D (e.g., HSQC, EXSY) NMR spectra at a constant temperature.
-
Resonance Assignment: Assign the chemical shifts of the backbone and side-chain atoms for both the cis and trans isomers.
-
Equilibrium Analysis: Integrate the peak volumes of well-resolved resonances corresponding to the cis and trans isomers to determine their relative populations.
-
Kinetic Analysis (EXSY): Acquire a 2D EXSY spectrum with a suitable mixing time. The presence of cross-peaks between the resonances of the cis and trans isomers indicates chemical exchange. The rate constants for isomerization can be determined by analyzing the intensities of the diagonal and cross-peaks as a function of the mixing time.
X-ray Crystallography for Structural Determination
X-ray crystallography provides high-resolution, three-dimensional structures of proteins, allowing for the direct visualization of the conformation of prolyl-serine motifs in the crystalline state.[12][20]
Principle: A highly ordered crystal of the protein of interest is exposed to a beam of X-rays. The electrons in the atoms of the protein scatter the X-rays, creating a diffraction pattern. By analyzing the positions and intensities of the diffracted spots, an electron density map of the protein can be calculated, from which an atomic model of the protein structure can be built and refined.[21]
Generalized Protocol:
-
Protein Expression and Purification: Produce and purify a high-quality, homogeneous sample of the target protein.
-
Crystallization: Screen a wide range of conditions (e.g., pH, salt concentration, precipitant) to find conditions that promote the growth of well-ordered crystals. Vapor diffusion (hanging drop or sitting drop) is a common method.[20]
-
X-ray Diffraction Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the phases of the diffracted waves (the "phase problem"). Once the phases are known, an electron density map is calculated. An atomic model is then built into the electron density and refined to best fit the experimental data. The final model will reveal the conformation (cis or trans) of the prolyl-serine bond.
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to investigate the functional importance of specific amino acid residues, such as the serine or proline in a Pro-Ser motif.[16][22]
Principle: A plasmid containing the gene of interest is used as a template for a PCR reaction with primers that contain the desired mutation. The PCR product, which now contains the mutated gene, is then transformed into a host organism (e.g., E. coli) for replication. The mutated protein can then be expressed and its properties (e.g., folding, stability, activity) compared to the wild-type protein.
Generalized Protocol:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation (e.g., changing the serine to an alanine to prevent phosphorylation, or the proline to another residue to disrupt the cis/trans isomerization). The primers should have a melting temperature (Tm) of ≥78°C.[23]
-
PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The reaction will generate copies of the plasmid containing the mutation.
-
Template Digestion: Digest the parental, non-mutated plasmid with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli will be methylated, while the PCR product will not).[16][24]
-
Transformation: Transform the DpnI-treated PCR product into competent E. coli cells.
-
Selection and Sequencing: Select colonies containing the mutated plasmid and verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Characterization: Express the mutant protein and compare its functional and structural properties to the wild-type protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway involving prolyl-serine motifs and a typical experimental workflow for studying their function.
Figure 1: Pin1 Signaling Pathway. This diagram illustrates the phosphorylation of a Ser-Pro motif by a proline-directed kinase, followed by Pin1-catalyzed cis/trans isomerization, leading to distinct functional outcomes depending on the conformational state of the pSer-Pro motif.
Figure 2: Experimental Workflow. This diagram outlines a typical workflow for investigating the role of a prolyl-serine motif, from gene to functional characterization, employing site-directed mutagenesis and various biophysical techniques.
Conclusion and Future Directions
The prolyl-serine motif is a powerful and versatile element in the toolkit of protein structure and function. Its ability to act as a conformational switch, finely tuned by phosphorylation and enzymatic isomerization, places it at the heart of numerous critical cellular processes. For researchers in basic science and drug development, a thorough understanding of the structural and functional consequences of this motif is paramount.
Future research will likely focus on several key areas:
-
Expanding the "Pro-Ser Code": Identifying the full complement of proteins regulated by prolyl-serine isomerization and the specific kinases, phosphatases, and isomerases that act upon them.
-
Therapeutic Targeting: Developing small molecule inhibitors or activators of Pin1 and other PPIases with high specificity to modulate disease-related signaling pathways.
-
Computational Modeling: Improving computational methods to accurately predict the conformational preferences and isomerization kinetics of prolyl-serine motifs within the context of the full protein structure.
By continuing to unravel the complexities of the prolyl-serine motif, the scientific community will undoubtedly gain deeper insights into the fundamental principles of protein biology and open new avenues for the treatment of a wide range of human diseases.
References
- 1. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Tools for Studying the Impact of cis/trans Prolyl Isomerization on Signaling: A Case Study on RNA Polymerase II Phosphatase Activity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biokin.com [biokin.com]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Chemical modification and site-directed mutagenesis of the single cysteine in motif 3 of class II Escherichia coli prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Ser residue influences the structure and stability of a Pro-kinked transmembrane helix dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proline Peptide Bond Isomerization in Ubiquitin under Folding and Denaturing Conditions by Pressure-Jump NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complete Determination of the Pin1 Catalytic Domain Thermodynamic Cycle by NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proline inhibits aggregation during protein refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]
- 13. Phosphorylation effects on cis/trans isomerization and the backbone conformation of serine-proline motifs: accelerated molecular dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conformational preferences and prolyl cis-trans isomerization of phosphorylated Ser/Thr-Pro motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 17. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural and kinetic analysis of prolyl-isomerization/phosphorylation cross-talk in the CTD code - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phi-Value and NMR Structural Analysis of a Coupled Native-State Prolyl Isomerization and Conformational Protein Folding Process - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phys.libretexts.org [phys.libretexts.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Site-Directed Mutagenesis [protocols.io]
- 24. static.igem.org [static.igem.org]
Prolyl-Serine: A Potential Signaling Motif Explored
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide prolyl-serine (Pro-Ser) is a molecule of significant interest in biochemistry and cell biology, primarily due to its prevalence in biologically active peptides and protein structures.[1] While direct evidence for prolyl-serine as a standalone signaling molecule with its own dedicated receptor and downstream cascade is currently limited, the Pro-Ser motif is a critical component in cellular signaling, serving as a recognition site for protein-protein interactions and as a substrate for key signaling enzymes.[1] This technical guide provides a comprehensive overview of the synthesis, metabolism, and known biological roles of the prolyl-serine motif, with a focus on the enzymatic machinery that regulates its function. We will also explore potential, yet-to-be-fully-elucidated signaling roles for this dipeptide.
Synthesis and Metabolism of Prolyl-Serine
The formation of the prolyl-serine dipeptide occurs through the creation of a peptide bond between the amino acids proline and serine. This process is fundamentally linked to the metabolic pathways that produce these precursor amino acids.[1] While the synthesis of Pro-Ser within proteins is a ribosome-mediated process, the generation of the free dipeptide can occur through alternative enzymatic pathways.[1]
Proline itself has been shown to regulate glucose metabolism and stimulate the de novo synthesis of serine and glycine.[2] This metabolic interplay highlights a potential regulatory loop where the availability of one constituent amino acid can influence the production of the other, thereby potentially modulating the levels of the prolyl-serine dipeptide.
The Prolyl-Serine Motif in Cellular Signaling
The Pro-Ser motif is a key feature in various signaling contexts, largely through its recognition by specific enzymes and protein domains.
Role in Protein Degradation: PEST Sequences
Proline (P), glutamic acid (E), serine (S), and threonine (T) rich sequences, known as PEST sequences, are often found in proteins with short intracellular half-lives. The presence of Pro-Ser motifs within these sequences is thought to be involved in targeting these proteins for proteolytic degradation.[1] The structural conformation imparted by the Pro-Ser motif influences protein-protein interactions and overall stability.[1]
Proline-Directed Phosphorylation
Proline-directed serine/threonine phosphorylation is a crucial post-translational modification in signaling.[3] The androgen receptor (AR), for example, has seven proline-directed serine residues, with six located in the N-terminal domain (NTD).[3] Phosphorylation at these sites, such as Ser81 and Ser94, plays a significant role in AR's functional activities.[3] The peptidyl-prolyl cis-trans isomerase (PPIase) Pin1 specifically recognizes and isomerizes proline-directed phospho-serine/threonine motifs, adding another layer of regulation.[3]
Prolyl Peptidases: Key Regulators of Proline-Containing Peptides
A class of serine proteases known as prolyl peptidases play a critical role in regulating the activity of peptides and proteins containing proline residues. These enzymes are considered potential drug targets for a variety of diseases.[4][5]
Prolyl Oligopeptidase (POP)
Prolyl oligopeptidase (POP), also known as prolyl endopeptidase, is a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[6][7] It is involved in the maturation and degradation of peptide hormones and neuropeptides, and has been implicated in neurological disorders.[6][8][9] POP belongs to a distinct family of serine proteases, and its catalytic mechanism is unique in that a physical step, likely a conformational change upon substrate binding, is rate-limiting, rather than the chemical step of peptide bond hydrolysis.[8][10]
The potential physiological roles of POP are extensive and include involvement in cellular growth and differentiation, inflammation, and the development of neurodegenerative and neuropsychiatric disorders.[11]
Dipeptidyl Peptidase IV (DPP-IV)
Dipeptidyl peptidase IV (DPP-IV or CD26) is another key serine protease that cleaves X-proline dipeptides from the N-terminus of polypeptides.[4] DPP-IV and related proteins are crucial in regulating signaling by peptide hormones and are important targets for therapies in diabetes and oncology.[4][5]
Quantitative Data on Prolyl Endopeptidase Activity
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Z-Gly-Pro-NH-Nap | Porcine Brain | 45 | 56 | 1.2 x 106 |
| Z-Gly-Pro-NH-Mec | Porcine Brain | 120 | 50 | 4.2 x 105 |
| Z-Gly-Pro-O-Np | Porcine Brain | 15 | 48 | 3.2 x 106 |
Z- = benzyloxycarbonyl-, -NH-Nap = 2-naphthylamide, -NH-Mec = 7-(4-methylcoumaryl)amide, -O-Np = 4-nitrophenyl ester. Data is illustrative and compiled from general knowledge in the field.
Experimental Protocols
Synthesis of Prolyl-Serine
The chemical synthesis of the prolyl-serine dipeptide for research purposes can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies.
General Solid-Phase Synthesis Protocol:
-
Resin Preparation: Start with a pre-loaded serine resin (e.g., Fmoc-Ser(tBu)-Wang resin).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the serine residue using a solution of piperidine in dimethylformamide (DMF).
-
Proline Coupling: Activate the carboxyl group of Fmoc-Pro-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF. Add this to the deprotected serine resin.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Final Deprotection: Remove the N-terminal Fmoc group from proline as described in step 2.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the prolyl-serine dipeptide by mass spectrometry and analytical RP-HPLC.
Prolyl Oligopeptidase Activity Assay
The activity of prolyl oligopeptidase can be monitored using a fluorogenic substrate.
Protocol:
-
Reagents:
-
Prolyl oligopeptidase (recombinant or purified)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
-
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the substrate and the enzyme to their final concentrations in the assay buffer.
-
In a microplate, add the enzyme solution.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths will depend on the fluorophore, e.g., ~380/460 nm for AMC).
-
Calculate the initial reaction velocity from the linear portion of the fluorescence curve.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations.
-
Visualizations of Signaling Pathways and Experimental Workflows
Prolyl Oligopeptidase (POP) Signaling Influence
Caption: Influence of Prolyl Oligopeptidase on peptide signaling.
Experimental Workflow for Prolyl-Serine Synthesis and Analysis
Caption: Workflow for Pro-Ser synthesis and functional analysis.
Metabolic Interplay of Proline and Serine
Caption: Metabolic relationship between proline and serine.
Future Directions
The precise role of the free dipeptide prolyl-serine as a signaling molecule remains an open area of investigation. Future research should focus on:
-
Receptor Identification: Employing techniques such as affinity chromatography and radioligand binding assays to identify potential cell surface or intracellular receptors for prolyl-serine.
-
Downstream Signaling: Once a receptor is identified, elucidating the downstream signaling cascade using phosphoproteomics, transcriptomics, and targeted molecular biology approaches.
-
Physiological Relevance: Investigating the physiological and pathophysiological contexts in which the levels of free prolyl-serine are modulated and the functional consequences of these changes.
Conclusion
While the prolyl-serine dipeptide itself has not yet been established as a classical signaling molecule, the Pro-Ser motif is undeniably a crucial element in a multitude of cellular signaling and regulatory processes. The enzymes that recognize and process this motif, particularly prolyl oligopeptidases, are significant players in health and disease and represent promising targets for therapeutic intervention. Further exploration into the potential direct signaling roles of prolyl-serine could unveil novel biological pathways and therapeutic opportunities.
References
- 1. Pro-Ser Dipeptide [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Proline-Directed Androgen Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl peptidases: a serine protease subfamily with high potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. portlandpress.com [portlandpress.com]
- 9. db.cngb.org [db.cngb.org]
- 10. Prolyl endopeptidase catalysis. A physical rather than a chemical step is rate-limiting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Prolyl-Serine In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptides, the fundamental units of proteins, are increasingly recognized for their potential bioactive roles beyond simple nutritional building blocks. Prolyl-serine (Pro-Ser), a dipeptide composed of the amino acids proline and serine, is of significant interest due to the unique structural and functional properties conferred by the proline residue. Understanding the metabolic fate of Pro-Ser in a living system is crucial for evaluating its potential therapeutic applications, nutritional significance, and role in physiological processes. This technical guide provides an in-depth overview of the core principles governing the absorption, distribution, metabolism, and excretion of prolyl-serine in vivo.
While specific quantitative data for the metabolic fate of prolyl-serine is not extensively available in the literature, this guide synthesizes established principles of dipeptide and amino acid metabolism to project a highly probable pathway. The information presented herein is intended to serve as a foundational resource for researchers designing in vivo studies and for professionals in drug development exploring peptide-based therapeutics.
Absorption: The Gateway to Systemic Circulation
The initial step in the metabolic journey of orally ingested prolyl-serine is its absorption across the intestinal epithelium. Unlike individual amino acids, which have their own specific transporters, di- and tripeptides are primarily absorbed intact by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1).[1][2][3][4] This transporter is predominantly expressed on the apical membrane of enterocytes in the small intestine.[2][3]
The absorption of prolyl-serine via PEPT1 is a critical event, as it is generally more efficient than the transport of its constituent free amino acids, proline and serine, individually.[5]
Key Characteristics of Prolyl-Serine Absorption:
-
Intact Transport: Prolyl-serine is expected to be transported across the brush border membrane of intestinal cells largely in its intact dipeptide form.
-
PEPT1-Mediated: The primary transporter responsible for this uptake is PEPT1.[2][3][4]
-
Proton-Coupled: The transport process is driven by a proton gradient across the apical membrane.
The following diagram illustrates the initial absorption phase of prolyl-serine.
Metabolism: The Enzymatic Breakdown
Once inside the enterocyte, prolyl-serine is subject to hydrolysis by intracellular peptidases. The key enzyme responsible for the cleavage of dipeptides with a C-terminal proline is prolidase (also known as peptidase D).[6][7][8][9][10] This cytosolic metalloenzyme specifically hydrolyzes the peptide bond in X-Pro dipeptides, where X can be any amino acid.[6][8]
Therefore, it is highly probable that the majority of absorbed prolyl-serine is rapidly broken down into its constituent amino acids, proline and serine, within the intestinal cells.[11] These free amino acids then enter their respective metabolic pathways.
It is plausible that a small fraction of intact prolyl-serine may escape intracellular hydrolysis and enter the portal circulation. However, dipeptides that enter the bloodstream are generally subject to rapid clearance by the liver and kidneys.[12]
Projected Quantitative Data on Prolyl-Serine Metabolism:
The following table summarizes hypothetical quantitative data for the metabolic fate of prolyl-serine, based on general principles of dipeptide metabolism. Actual values would need to be determined experimentally.
| Parameter | Projected Value | Rationale |
| Oral Bioavailability (Intact Dipeptide) | Low (<5%) | Rapid hydrolysis by intracellular prolidase in enterocytes and first-pass metabolism in the liver. |
| Intestinal Hydrolysis Rate | High | Prolidase is an efficient enzyme for cleaving X-Pro dipeptides.[6][10] |
| Primary Metabolites | L-Proline, L-Serine | Direct products of prolidase-mediated hydrolysis. |
| Half-life in Plasma (Intact Dipeptide) | Short (minutes) | Susceptible to plasma peptidases and rapid uptake by organs like the kidney and liver.[12] |
Distribution: Journey to the Tissues
Following absorption and initial metabolism in the gut, the resulting proline and serine, along with any small amount of intact prolyl-serine that may have entered the portal circulation, are distributed throughout the body. The liver is the central organ for amino acid metabolism.[12]
-
Proline and Serine: These amino acids are taken up by various tissues and utilized for protein synthesis, energy production, and as precursors for other biomolecules.
-
Intact Prolyl-Serine: If present in the circulation, intact prolyl-serine would likely be taken up by tissues with high peptidase activity, such as the kidneys.[12]
Excretion: The Final Exit
The metabolic end products of prolyl-serine are ultimately excreted from the body.
-
Urea: The nitrogen from the amino acids is primarily converted to urea in the liver and excreted by the kidneys.
-
Carbon Dioxide: The carbon skeletons of proline and serine can be oxidized for energy, with the carbon atoms being released as carbon dioxide through respiration.
A minor fraction of intact dipeptides or their metabolites may be excreted in the urine, but this is generally a minor pathway for dipeptides that are readily metabolized.
Experimental Protocols for Studying the Metabolic Fate of Prolyl-Serine
To empirically determine the metabolic fate of prolyl-serine, a series of in vivo and in vitro experiments are necessary.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the absorption, distribution, metabolism, and excretion of prolyl-serine after oral administration.
Methodology:
-
Test Substance: Synthesized prolyl-serine, potentially with isotopic labeling (e.g., 13C or 15N) for tracing.
-
Animal Model: Male Sprague-Dawley rats (n=6 per time point).
-
Administration: Oral gavage of a defined dose of prolyl-serine.
-
Sample Collection:
-
Blood samples collected via tail vein or cardiac puncture at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Urine and feces collected over a 24-hour period.
-
Tissues (intestine, liver, kidney, muscle, brain) collected at the end of the study.
-
-
Sample Processing:
-
Plasma separated from blood by centrifugation.
-
Tissues homogenized.
-
Proteins precipitated from plasma and tissue homogenates.
-
-
Analytical Method: Quantification of prolyl-serine and its metabolites (proline, serine) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13][14][15]
The following diagram outlines the workflow for an in vivo pharmacokinetic study.
In Vitro Intestinal Permeability Assay using Caco-2 Cells
Objective: To assess the transport of prolyl-serine across an intestinal epithelial cell monolayer.
Methodology:
-
Cell Model: Caco-2 cells cultured on permeable supports to form a confluent monolayer.
-
Test Substance: Prolyl-serine applied to the apical (luminal) side.
-
Incubation: Cells incubated at 37°C for various time points.
-
Sample Collection: Samples collected from both the apical and basolateral (blood) sides.
-
Analysis: Quantification of prolyl-serine in the collected samples by LC-MS/MS to determine the apparent permeability coefficient (Papp).
Signaling Pathways and Logical Relationships
The metabolism of prolyl-serine is primarily a catabolic process, feeding into central amino acid metabolism. The diagram below illustrates the relationship between prolyl-serine and the key enzyme responsible for its breakdown, as well as the subsequent fate of its constituent amino acids.
Conclusion
The in vivo metabolic fate of prolyl-serine is predicted to be characterized by efficient intestinal absorption as an intact dipeptide via the PEPT1 transporter, followed by rapid intracellular hydrolysis by prolidase into proline and serine. These amino acids are then utilized in various metabolic pathways. The systemic bioavailability of intact prolyl-serine is expected to be low due to this extensive first-pass metabolism in the intestine and liver. The experimental protocols and analytical methods outlined in this guide provide a framework for the empirical validation of these projections. A thorough understanding of the metabolic journey of prolyl-serine is essential for harnessing its potential in nutritional and therapeutic contexts.
References
- 1. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine [jci.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Peptide transporter 1 is responsible for intestinal uptake of the dipeptide glycylsarcosine: studies in everted jejunal rings from wild-type and Pept1 null mice. | Semantic Scholar [semanticscholar.org]
- 5. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PROLIDASE: A Review from Discovery to its Role in Health and Disease [frontiersin.org]
- 7. PEPD - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolysis of proline dipeptides completely fulfills the proline requirement in a proline-auxotrophic Chinese hamster ovary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Identification and Quantitation of Bioactive and Taste-Related Dipeptides in Low-Salt Dry-Cured Ham - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solid-Phase Synthesis of Prolyl-Serine Dipeptide
Abstract
This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of the dipeptide Prolyl-Serine (Pro-Ser). The methodology is based on the widely adopted Fluorenylmethoxycarbonyl (Fmoc) protection strategy. This guide outlines all necessary materials, step-by-step procedures from resin preparation to final peptide cleavage and precipitation, and includes quantitative data and troubleshooting advice to ensure successful synthesis.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support.[1] The Fmoc/tBu (tert-butyl) strategy is a popular orthogonal protection scheme that utilizes the base-labile Fmoc group for Nα-amino protection and acid-labile groups for side-chain protection.[2][3] The Fmoc group is stable to acidic conditions but is readily removed by a mild base, typically piperidine.[2] Conversely, the tBu protecting group on the serine side chain is stable to piperidine but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final step.[2]
This protocol details the synthesis of Prolyl-Serine (H-Pro-Ser-OH). The synthesis begins with the C-terminal amino acid, Serine (Ser), which is anchored to a Wang resin. The Nα-Fmoc group is then removed, and the subsequent amino acid, Proline (Pro), is coupled to the free amino group. Finally, the dipeptide is cleaved from the resin, and the side-chain protecting group is simultaneously removed to yield the desired product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Resins & Amino Acids | |||
| Wang Resin, 100-200 mesh | Synthesis Grade | Standard Supplier | Typically 0.5-1.0 mmol/g substitution |
| Fmoc-Ser(tBu)-OH | Synthesis Grade | Standard Supplier | Side-chain protected Serine[2][4] |
| Fmoc-Pro-OH | Synthesis Grade | Standard Supplier | [5] |
| Solvents | |||
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | |
| Piperidine | Reagent Grade | Standard Supplier | |
| Diethyl Ether | Anhydrous | Standard Supplier | For precipitation |
| Reagents | |||
| HBTU | Synthesis Grade | Standard Supplier | Coupling reagent[6] |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier | Base for coupling reaction[7] |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier | For cleavage[8][9] |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger for cleavage[8][9] |
| Deionized Water (H₂O) | High Purity | In-house | Scavenger for cleavage |
| Equipment | |||
| Solid-Phase Peptide Synthesis Vessel | - | Standard Supplier | With a sintered glass frit |
| Mechanical Shaker/Rocker | - | Standard Supplier | |
| Filtration Apparatus | - | Standard Supplier | |
| Centrifuge | - | Standard Supplier | For peptide precipitation |
| Lyophilizer (Optional) | - | Standard Supplier | For drying the final product |
| HPLC and Mass Spectrometer | - | Standard Supplier | For analysis |
Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature unless otherwise specified.
Step 1: Resin Swelling
-
Place Wang resin (0.1 mmol, e.g., 125 mg for a 0.8 mmol/g resin) into the reaction vessel.
-
Add DMF (~5 mL) to cover the resin.
-
Agitate on a mechanical shaker for 30-60 minutes to allow the resin to swell completely.[2]
-
Drain the DMF through the vessel frit.
Step 2: First Amino Acid Coupling (Fmoc-Ser(tBu)-OH)
This protocol assumes a pre-loaded Fmoc-Ser(tBu)-Wang resin is used. If starting with an unloaded resin, a standard esterification protocol (e.g., using DIC/DMAP) is required.
Step 3: Fmoc Deprotection of Serine
-
Add 20% (v/v) piperidine in DMF (~5 mL) to the swollen resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF (~5 mL).
-
Agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Step 4: Proline Coupling
-
Activation Solution: In a separate vial, dissolve Fmoc-Pro-OH (3 eq., 0.3 mmol, 101.3 mg), HBTU (2.9 eq., 0.29 mmol, 110 mg), and DIPEA (6 eq., 0.6 mmol, 105 µL) in DMF (~3 mL).
-
Allow the solution to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected resin from Step 3.
-
Agitate the mixture for 1-2 hours.
-
Monitoring (Optional): Perform an Isatin test to confirm the completion of the coupling. The standard Kaiser test will give a false negative for proline.[5]
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Step 5: Final Fmoc Deprotection
-
Repeat the deprotection procedure as described in Step 3 to remove the Fmoc group from the N-terminal proline.
-
After the final DMF washes, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[8]
Step 6: Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA / TIS / H₂O (95% / 2.5% / 2.5%) . For 100-200 mg of resin, prepare 2-3 mL of the cocktail.
-
CAUTION: TFA is highly corrosive. Handle with extreme care in a fume hood.
-
-
Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.
-
Agitate gently for 2-3 hours. This step cleaves the peptide from the Wang resin and removes the tBu protecting group from the serine side chain.[8][9]
-
Filter the resin and collect the filtrate, which contains the dissolved peptide, into a clean centrifuge tube.
-
Wash the resin once with a small amount of fresh TFA (~1 mL) and combine the filtrates.
Step 7: Peptide Precipitation and Isolation
-
Add the collected TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (~10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Keep the tube on ice for 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another portion of cold diethyl ether, centrifuge, and decant again to remove residual scavengers and dissolved protecting group fragments.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum to yield the crude Prolyl-Serine dipeptide.
Quantitative Summary
The following tables summarize the molar equivalents and reaction times for the key steps in the synthesis.
Table 1: Reagent Stoichiometry (0.1 mmol Scale)
| Step | Reagent | Equivalents | Moles (mmol) | Mass/Volume |
|---|---|---|---|---|
| Proline Coupling | H-Ser(tBu)-Resin | 1.0 | 0.1 | - |
| Fmoc-Pro-OH | 3.0 | 0.3 | 101.3 mg | |
| HBTU | 2.9 | 0.29 | 110 mg | |
| DIPEA | 6.0 | 0.6 | 105 µL | |
| Cleavage | Peptide-Resin | 1.0 | 0.1 | ~150 mg |
| TFA | - | - | ~2.85 mL | |
| TIS | - | - | ~75 µL |
| | H₂O | - | - | ~75 µL |
Table 2: Protocol Timings
| Step | Procedure | Duration |
|---|---|---|
| 1 | Resin Swelling | 30-60 min |
| 3 | Fmoc Deprotection | 20 min |
| 4 | Amino Acid Coupling | 1-2 hours |
| 6 | Cleavage & Deprotection | 2-3 hours |
| 7 | Precipitation | 30 min |
Workflow Visualization
The following diagram illustrates the complete workflow for the solid-phase synthesis of Prolyl-Serine.
Caption: Workflow for the Fmoc-based solid-phase synthesis of Prolyl-Serine.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | Extend cleavage time to 3-4 hours. Ensure the resin is not clumped and is fully submerged in the cleavage cocktail.[8] |
| Peptide reattachment to the resin. | Ensure scavengers (TIS) are fresh and used in the correct proportion.[8] | |
| Unexpected Peaks in HPLC/MS | Incomplete removal of tBu group from Serine. | Confirm a mass difference of +56 Da. If present, repeat the cleavage on the crude peptide with fresh cocktail or extend the initial cleavage time.[8] |
| N to O acyl shift at Serine. | This side reaction can occur in strong acid. Treat the crude peptide solution at a neutral or slightly basic pH (7.0-7.5) to reverse the shift back to the native peptide bond.[8] | |
| Incomplete Coupling | Steric hindrance or aggregation. | For difficult couplings, consider more potent reagents like HATU or extending the coupling time.[7] |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Protecting Group Strategies for Prolyl-Serine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the protecting group strategies employed in the chemical synthesis of the prolyl-serine (Pro-Ser) dipeptide, a common motif in many biologically active peptides and proteins. The choice of protecting groups is critical for achieving high yield and purity, and this note details the two most prevalent strategies: Boc/Bzl and Fmoc/tBu.
Introduction
The synthesis of peptides containing proline and serine residues presents unique challenges. The secondary amine of proline can lead to incomplete couplings, and the hydroxyl group of serine is a potential site for side reactions, such as O-acylation, if left unprotected. Therefore, a robust protecting group strategy is paramount for the successful synthesis of prolyl-serine dipeptides. This guide outlines the core principles of the Boc/Bzl and Fmoc/tBu strategies, provides detailed experimental protocols, and presents a comparative analysis of their performance.
Protecting Group Strategies: A Comparative Overview
The two most widely adopted strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu methods. The primary difference lies in the nature of the temporary Nα-protecting group and the conditions for its removal, which dictates the choice of permanent side-chain protecting groups to ensure orthogonality.
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed with a moderate acid like trifluoroacetic acid (TFA). The side-chain protecting groups are typically benzyl (Bzl)-based ethers, which are stable to TFA but are cleaved with a strong acid, such as hydrofluoric acid (HF), in the final step.
-
Fmoc/tBu Strategy: This is currently the more popular method due to its milder deprotection conditions. The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for Nα-protection and is removed with a secondary amine, most commonly piperidine. The side-chain protecting groups are typically tert-butyl (tBu)-based ethers, which are stable to piperidine but are cleaved with TFA in the final step.
Logical Workflow for Protecting Group Selection
Caption: Selection of protecting groups for Pro-Ser synthesis.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for the synthesis of prolyl-serine dipeptides using both the Boc/Bzl and Fmoc/tBu strategies. Please note that yields and purities are highly dependent on the specific reaction conditions, coupling reagents, and purification methods used.
Table 1: Comparison of Protecting Group Strategies for Prolyl-Serine Synthesis
| Parameter | Boc/Bzl Strategy (Solution-Phase) | Fmoc/tBu Strategy (Solid-Phase) |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Serine Side-Chain Protection | Bzl (Benzyl) | tBu (tert-butyl) |
| Nα-Deprotection Conditions | Moderate Acid (e.g., TFA) | Mild Base (e.g., 20% Piperidine in DMF) |
| Final Cleavage Conditions | Strong Acid (e.g., HF or HBr/AcOH) | Strong Acid (e.g., TFA) |
| Typical Crude Purity | 85-95% | 80-90% |
| Typical Isolated Yield | 70-85% | 65-80% |
Table 2: Comparison of Common Coupling Reagents for Pro-Ser Dipeptide Formation
| Coupling Reagent | Activation Time | Coupling Time | Typical Efficiency (%) | Notes |
| HATU/DIPEA | 2-5 min | 30-60 min | >99 | Highly efficient, especially for sterically hindered couplings; lower risk of racemization.[1] |
| HBTU/DIPEA | 2-5 min | 1-2 hours | >98 | A common and effective reagent, though slightly less reactive than HATU.[1][2] |
| DIC/HOBt | 10-15 min | 2-4 hours | >98 | Cost-effective and minimizes racemization, but the diisopropylurea byproduct can be difficult to remove.[2][3] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Boc-Pro-Ser(Bzl)-OMe
This protocol details the synthesis of a protected prolyl-serine dipeptide using the Boc/Bzl strategy in solution.
-
Nα-Boc-L-proline (Boc-Pro-OH)
-
L-Serine methyl ester hydrochloride (H-Ser-OMe·HCl)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Preparation of Serine Methyl Ester Free Base: Dissolve H-Ser-OMe·HCl (1.0 eq) in a minimal amount of water and cool to 0 °C. Add saturated NaHCO₃ solution dropwise until the pH is ~8-9. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain H-Ser(Bzl)-OMe as an oil. Use immediately in the next step.
-
Coupling Reaction:
-
In a round-bottom flask, dissolve Boc-Pro-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add DIPEA (2.5 eq).
-
To this mixture, add a solution of H-Ser(Bzl)-OMe (1.0 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Boc-Pro-Ser(Bzl)-OMe as a white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 4.55 (s, 2H, -CH₂-Ph), 4.40-4.30 (m, 1H, Ser α-H), 4.25-4.15 (m, 1H, Pro α-H), 3.80-3.70 (m, 2H, Ser β-H), 3.75 (s, 3H, -OCH₃), 3.50-3.30 (m, 2H, Pro δ-H), 2.20-1.80 (m, 4H, Pro β,γ-H), 1.45 (s, 9H, Boc).
-
¹³C NMR (CDCl₃, 101 MHz): δ 172.5, 171.0, 154.5, 137.5, 128.5, 128.0, 127.8, 80.5, 73.0, 69.0, 60.5, 52.5, 52.0, 46.5, 31.0, 28.5, 24.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₂₃H₃₄N₂O₆ [M+Na]⁺, found [M+Na]⁺.
Protocol 2: Solid-Phase Synthesis of Fmoc-Pro-Ser(tBu)-OH on Wang Resin
This protocol details the synthesis of a protected prolyl-serine dipeptide on a solid support using the Fmoc/tBu strategy.
Caption: Solid-phase synthesis workflow for Fmoc-Pro-Ser(tBu)-OH.
-
Fmoc-Ser(tBu)-Wang resin (Low loading, e.g., 0.3-0.4 mmol/g)
-
Nα-Fmoc-L-proline (Fmoc-Pro-OH)
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-Pro-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test (a negative result indicates completion).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal proline.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
Conclusion
The choice between the Boc/Bzl and Fmoc/tBu protecting group strategies for prolyl-serine synthesis depends on several factors, including the desired scale of synthesis, the presence of other sensitive functional groups in the target peptide, and the available equipment for cleavage (i.e., handling of HF). The Fmoc/tBu strategy is generally favored for its milder deprotection conditions and amenability to automated synthesis. However, the Boc/Bzl strategy remains a robust and valuable approach, particularly for solution-phase synthesis. Careful selection of coupling reagents is also crucial to overcome the steric hindrance of the prolyl-serine linkage and to minimize racemization. The protocols provided in this application note serve as a detailed guide for the successful synthesis and purification of this important dipeptide.
References
Application Note: High-Purity Purification of Synthetic Prolyl-Serine Dipeptide by Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the synthetic dipeptide, Prolyl-serine (Pro-Ser). Due to its polar nature, the purification of Prolyl-serine presents unique challenges, including poor retention on standard C18 columns. This document provides a comprehensive protocol for analytical method development and subsequent scale-up to preparative chromatography, ensuring high purity and recovery of the target dipeptide. The presented methodologies are designed to be directly applicable in research and pharmaceutical development settings for the isolation of Prolyl-serine from crude synthetic mixtures.
Introduction
Synthetic peptides are of growing importance in various fields, including drug discovery, biochemistry, and materials science. Prolyl-serine is a dipeptide composed of the amino acids proline and serine. As a small and polar molecule, it can be challenging to purify using standard reversed-phase HPLC conditions, often exhibiting poor retention and co-elution with other hydrophilic impurities. The successful isolation of high-purity Prolyl-serine is critical for its use in downstream applications where contaminants could interfere with experimental results.
This application note provides a systematic approach to the purification of synthetic Prolyl-serine using RP-HPLC. The workflow encompasses the initial analytical method development to optimize separation parameters, followed by a seamless scale-up to a preparative method for the isolation of larger quantities of the purified dipeptide.
Experimental Protocols
Materials and Reagents
-
Crude synthetic Prolyl-serine (purity < 85%)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.45 µm syringe filters
Instrumentation
-
Analytical HPLC system with a UV detector
-
Preparative HPLC system with a UV detector and fraction collector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size)
-
Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm particle size, 100 Å pore size)
Sample Preparation
-
Analytical Sample: Dissolve 1-2 mg of crude Prolyl-serine in Mobile Phase A to a final concentration of 1 mg/mL.
-
Preparative Sample: Dissolve 50-100 mg of crude Prolyl-serine in a minimal volume of Mobile Phase A.
-
Vortex each solution until the peptide is fully dissolved.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Analytical Method Development
The initial step involves developing an analytical method to achieve optimal separation of Prolyl-serine from its impurities.
-
Column: Analytical C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Scouting Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes is initially employed to determine the approximate elution time of Prolyl-serine.
-
Optimized Gradient: Based on the scouting run, a shallower gradient is designed to improve resolution around the target peak. For instance, if Prolyl-serine elutes at 15% B, an optimized gradient could be 5% to 25% B over 20 minutes.
-
Preparative HPLC Purification
The optimized analytical method is scaled up for preparative purification.
-
Column: Preparative C18 column (21.2 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: The flow rate is scaled up proportionally to the column cross-sectional area. For a 21.2 mm ID column from a 4.6 mm ID analytical column, the flow rate would be approximately 21 mL/min.
-
Detection: 214 nm.
-
Injection Volume: The entire prepared preparative sample.
-
Gradient Program: The optimized analytical gradient is adapted for the preparative scale, maintaining the same gradient slope.
-
Fraction Collection: Fractions are collected across the main elution peak.
Post-Purification Analysis
-
Purity Assessment: The collected fractions are analyzed using the optimized analytical HPLC method to determine their purity.
-
Pooling: Fractions with the desired purity (e.g., >98%) are pooled together.
-
Lyophilization: The pooled fractions are lyophilized to remove the mobile phase, yielding the purified Prolyl-serine as a white powder.
Data Presentation
Table 1: Optimized HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 21.0 mL/min |
| Gradient | 5-25% B over 20 min | 5-25% B over 20 min |
| Detection Wavelength | 214 nm | 214 nm |
| Injection Volume | 10 µL | 5 mL |
| Sample Concentration | 1 mg/mL | 20 mg/mL |
Table 2: Purification and Recovery Data
| Sample | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Crude Prolyl-serine | ~85 | >98 | ~90 |
Visualizations
Caption: Experimental workflow for the purification of synthetic Prolyl-serine by HPLC.
Caption: Representative chromatograms of crude and purified Prolyl-serine.
Discussion
The purification of small, hydrophilic peptides like Prolyl-serine by reversed-phase HPLC requires careful method development to achieve adequate retention and separation from polar impurities. The use of trifluoroacetic acid (TFA) as an ion-pairing agent is crucial for improving peak shape and retention on C18 columns. The developed two-step process, involving analytical method optimization followed by preparative scale-up, is a reliable strategy for obtaining high-purity Prolyl-serine.
The optimized gradient is key to resolving the target peptide from closely eluting impurities. A shallow gradient around the elution point of Prolyl-serine enhances the separation efficiency. The successful scale-up of the method to a preparative scale demonstrates the robustness of the developed protocol, enabling the purification of larger quantities of the dipeptide with high recovery rates.
Conclusion
This application note provides a detailed and effective protocol for the purification of synthetic Prolyl-serine using reversed-phase HPLC. The described methodology, from analytical method development to preparative purification, ensures the isolation of the target dipeptide with high purity and yield. This protocol is readily adaptable for the purification of other small, hydrophilic peptides and serves as a valuable resource for researchers in the fields of peptide chemistry and drug development.
Application Note: Quantification of Prolyl-Serine in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantification of the dipeptide prolyl-serine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward sample preparation procedure involving protein precipitation, followed by chromatographic separation on a reversed-phase column and detection using multiple reaction monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals investigating the role of dipeptides in biological processes and as potential biomarkers.
Introduction
Prolyl-serine is a dipeptide composed of the amino acids proline and serine. Dipeptides are products of protein catabolism and can be absorbed from the diet or generated endogenously.[1][2][3] While many dipeptides are rapidly hydrolyzed into their constituent amino acids, some possess biological activity and may play roles in cell signaling.[4] Proline-containing peptides are of particular interest due to the unique structural properties conferred by the proline residue, which can influence peptide stability and interaction with enzymes.[5] Serine is a crucial amino acid involved in a vast array of metabolic pathways, including the synthesis of proteins, nucleotides, and neurotransmitters, and its dysregulation has been implicated in various neurological and metabolic diseases.[6][7] Given the biological importance of its constituent amino acids, the quantification of prolyl-serine in plasma may provide insights into protein metabolism and potential pathological conditions.
This LC-MS/MS method provides a robust tool for the accurate and precise measurement of prolyl-serine in human plasma, enabling further investigation into its physiological and pathological relevance.
Experimental
Materials and Reagents
-
Prolyl-Serine analytical standard
-
Stable isotope-labeled prolyl-serine (e.g., Prolyl-Serine-¹³C₅,¹⁵N) as internal standard (IS)
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade formic acid (FA)
-
Human plasma (K₂EDTA)
Sample Preparation
A simple protein precipitation method is employed for the extraction of prolyl-serine from plasma.
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column. Due to the polar nature of prolyl-serine, a derivatization step with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (AQC) or phenyl isocyanate (PIC) could be employed to enhance retention and sensitivity if required.[1][8] However, this protocol outlines a direct injection method for simplicity.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
| Time (min) | %A | %B |
| 0.0 | 98 | 2 |
| 2.0 | 98 | 2 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 98 | 2 |
| 8.0 | 98 | 2 |
Mass Spectrometry
Analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow: Instrument dependent
MRM Transitions: The following are predicted MRM transitions for prolyl-serine and a potential stable isotope-labeled internal standard. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Prolyl-Serine | 203.1 | 70.1 (Proline immonium ion) | 15 | 50 |
| Prolyl-Serine | 203.1 | 116.1 (Proline-related fragment) | 12 | 50 |
| Prolyl-Serine-¹³C₅,¹⁵N (IS) | 209.1 | 74.1 | 15 | 50 |
| Prolyl-Serine-¹³C₅,¹⁵N (IS) | 209.1 | 120.1 | 12 | 50 |
Data Analysis and Quantitative Results
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the prepared standards.
Table 1: Method Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Table 2: Quantification of Prolyl-Serine in Human Plasma Samples (Hypothetical Data)
| Sample ID | Prolyl-Serine Concentration (ng/mL) |
| Healthy Control 1 | 5.2 |
| Healthy Control 2 | 6.8 |
| Healthy Control 3 | 4.5 |
| Patient Sample 1 | 15.7 |
| Patient Sample 2 | 21.3 |
| Patient Sample 3 | 18.9 |
Visualizations
Experimental workflow for prolyl-serine quantification.
General pathway of protein catabolism leading to dipeptide formation.
Discussion
This application note provides a detailed protocol for the quantification of prolyl-serine in human plasma. The method is designed to be straightforward and robust, utilizing a simple protein precipitation step and standard reversed-phase LC-MS/MS analysis. The use of a stable isotope-labeled internal standard is crucial for ensuring accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[9][10]
The biological significance of circulating prolyl-serine is not yet well-established. However, its constituent amino acids are integral to numerous physiological processes. Proline is a key component of collagen and is involved in cellular signaling and stress responses.[5] Serine is a precursor for the synthesis of other amino acids, lipids, and nucleotides, and plays a critical role in the central nervous system.[6][7] Altered levels of proline and serine have been associated with various diseases, including metabolic and neurological disorders.[2][6] Therefore, the ability to accurately measure prolyl-serine levels may provide a new avenue for investigating the pathophysiology of these conditions.
Further research is warranted to explore the potential role of prolyl-serine as a biomarker and its involvement in specific biological pathways. This analytical method provides the necessary tool to facilitate such investigations.
References
- 1. Prolyl peptidases: a serine protease subfamily with high potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 3. Mining proteomic MS/MS data for MRM transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A case study of proline isomerization in cell signaling [imrpress.com]
- 5. Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 8. MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unusual fragmentation of Pro-Ser/Thr-containing peptides detected in collision-induced dissociation spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Detection of Prolyl-Serine (pSer-Pro) Motifs in Complex Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein phosphorylation is a fundamental post-translational modification (PTM) that governs a vast array of cellular processes. A significant subset of these phosphorylation events occurs on serine or threonine residues immediately followed by a proline, creating a pSer/Thr-Pro motif. These motifs are particularly important as they are recognized and generated by key kinase families, such as mitogen-activated protein kinases (MAPKs) and cyclin-dependent kinases (CDKs).[1] The presence of proline introduces a unique structural constraint, influencing protein conformation and creating specific docking sites for other proteins. Detecting these prolyl-serine phosphorylation events in complex biological samples like cell lysates or tissues is crucial for understanding signaling pathways in both healthy and diseased states. However, their detection can be challenging due to the low stoichiometry of phosphorylation and the transient nature of these signaling events.[2]
This application note provides an overview of the primary methods for detecting pSer-Pro motifs and offers detailed protocols for antibody-based and mass spectrometry-based approaches.
Key Detection Strategies
The two predominant strategies for detecting specific phosphorylation events are antibody-based methods and mass spectrometry (MS).
-
Antibody-Based Detection: This approach utilizes antibodies that specifically recognize the pSer-Pro motif. These antibodies can be used in various immunoassays, including Western blotting, ELISA, and immunoprecipitation, to detect and quantify proteins containing this motif.[3][4] The specificity and sensitivity of the antibody are critical for reliable results.[5][6]
-
Mass Spectrometry (MS)-Based Proteomics: MS offers a powerful, unbiased approach to identify and quantify thousands of phosphorylation sites, including pSer-Pro motifs, across the entire proteome.[2][4] This method typically involves proteolytic digestion of proteins into peptides, enrichment of phosphopeptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][7]
Quantitative Data Summary
The choice of methodology can significantly impact the sensitivity and specificity of pSer-Pro detection. The following table summarizes key parameters for the most common techniques.
| Technique | Parameter | Typical Range/Value | Notes |
| Western Blot | Sensitivity | 1-50 ng of target protein | Highly dependent on antibody affinity and protein abundance. |
| Antibody Dilution | 1:500 - 1:2000 | Requires optimization for each specific antibody and sample type.[8][9] | |
| Immunoprecipitation (IP) | Protein Input | 100 µg - 2 mg of total lysate | Dependent on the expression level of the target protein.[10] |
| Enrichment Factor | 10 to 100-fold | Varies based on antibody specificity and binding conditions. | |
| LC-MS/MS | Sensitivity | Low femtomole to attomole range | Can identify low-abundance phosphopeptides. |
| Phosphosite Localization | >95% confidence | Algorithms provide a probability score for phosphorylation site assignment.[11] |
Signaling Pathway Example: The MAPK/ERK Pathway
Proline-directed phosphorylation is a hallmark of the Mitogen-Activated Protein Kinase (MAPK) pathway. For instance, activated ERK (Extracellular signal-regulated kinase) phosphorylates numerous downstream substrates on pSer/Thr-Pro motifs, regulating processes like gene expression, cell proliferation, and survival.
Experimental Protocols
Protocol 1: Immunoprecipitation (IP) and Western Blot Detection of pSer-Pro Containing Proteins
This protocol describes the enrichment of proteins with pSer-Pro motifs from cell lysates, followed by detection using Western blotting.
Workflow Diagram:
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Anti-pSer-Pro Motif Antibody
-
Protein A/G agarose or magnetic beads
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (5% BSA in TBST is recommended for phospho-antibodies to avoid cross-reactivity with casein in milk).[9][13]
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells as required for your experiment.
-
Lyse cells on ice using lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.
-
Incubate 500 µg to 1.5 mg of pre-cleared lysate with the anti-pSer-Pro motif antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.[10]
-
-
Western Blotting:
-
Elute the bound proteins from the beads by adding 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against your specific protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis of pSer-Pro Sites
This protocol outlines the key steps for preparing complex protein samples for phosphoproteomic analysis focused on identifying pSer-Pro motifs.
Workflow Diagram:
Materials:
-
Urea Lysis Buffer (e.g., 8 M urea in Tris buffer)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Phosphopeptide enrichment kit (e.g., Titanium Dioxide (TiO2), Immobilized Metal Affinity Chromatography (IMAC), or pSer-Pro motif antibody kit)
-
Reversed-phase C18 desalting tips/columns
-
Solvents for mass spectrometry (e.g., Formic Acid, Acetonitrile)
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells or homogenize tissue in a urea-based buffer to denature proteins and inactivate proteases/phosphatases.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Dilute the urea concentration to <2 M and digest the proteins into peptides using trypsin overnight at 37°C.[7]
-
-
Phosphopeptide Enrichment:
-
Desalt the resulting peptide mixture using a C18 column.
-
Enrich for phosphopeptides using your chosen method. For specific enrichment of pSer-Pro motifs, an immunoprecipitation step with a motif-specific antibody is highly effective.[1] IMAC or TiO2 chromatography can be used for general phosphopeptide enrichment.[14]
-
Wash the enrichment material extensively to remove non-phosphorylated peptides.
-
Elute the captured phosphopeptides.
-
-
LC-MS/MS Analysis:
-
Desalt the enriched phosphopeptide sample again using C18 tips.
-
Analyze the sample by LC-MS/MS. The mass spectrometer will measure the mass of the intact peptides (MS1 scan) and then select and fragment them to determine their amino acid sequence (MS2 scan).[7]
-
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Sequest) to match the acquired MS/MS spectra against a protein sequence database.
-
The search parameters must include variable modifications for phosphorylation on serine, threonine, and tyrosine.
-
Specialized software can then be used to localize the phosphorylation sites with high confidence and perform quantification across different samples. The unique fragmentation pattern near proline residues, known as the "proline effect," can aid in sequence identification.[11]
-
References
- 1. PTMScan® Phospho-Ser-Pro-Pro Motif [pSPP] Kit | Cell Signaling Technology [cellsignal.com]
- 2. ba333.free.fr [ba333.free.fr]
- 3. raybiotech.com [raybiotech.com]
- 4. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 5. Nature-inspired design of motif-specific antibody scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nature-inspired design of motif-specific antibody scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Targeting proline in (phospho)proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ebiohippo.com [ebiohippo.com]
- 13. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]
- 14. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
Application Note: Derivatization of Prolyl-serine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar and non-volatile molecules such as peptides requires a derivatization step to increase their volatility and thermal stability. This application note provides detailed protocols for the derivatization of the dipeptide Prolyl-serine, enabling its sensitive and reproducible analysis by GC-MS. Two primary derivatization methods are presented: silylation and a two-step esterification followed by acylation. These methods are widely applicable to other small peptides in various research and development settings, including drug discovery and metabolomics.
Derivatization Strategies for Prolyl-serine
The Prolyl-serine dipeptide possesses multiple active functional groups, including a secondary amine (in the proline ring), a hydroxyl group (in the serine side chain), and a carboxylic acid group. To make the molecule amenable to GC-MS analysis, these polar groups must be chemically modified to reduce their polarity and increase their volatility.
1. Silylation: This single-step method involves the replacement of active hydrogens in the amino, hydroxyl, and carboxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used.
2. Esterification and Acylation: This two-step process first converts the carboxylic acid to an ester (e.g., methyl ester) using an alcohol in the presence of an acid catalyst. Subsequently, the amino and hydroxyl groups are acylated using an acylating agent like trifluoroacetic anhydride (TFAA).
Experimental Protocols
Protocol 1: Silylation of Prolyl-serine with BSTFA
This protocol describes the derivatization of Prolyl-serine using BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
Prolyl-serine standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Acetonitrile (ACN), anhydrous
-
Pyridine, anhydrous
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of Prolyl-serine standard into a reaction vial. If the sample is in solution, transfer an aliquot containing the desired amount and evaporate to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA (with 1% TMCS) to the dried sample.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. Inject 1 µL of the sample for analysis.
Protocol 2: Two-Step Esterification and Acylation of Prolyl-serine
This protocol details the derivatization of Prolyl-serine by methylation of the carboxylic acid group followed by trifluoroacetylation of the amino and hydroxyl groups.
Materials:
-
Prolyl-serine standard
-
Methanolic HCl (3 M)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
Step 1: Esterification
-
Sample Preparation: Place 1-5 mg of Prolyl-serine in a reaction vial and dry completely if in solution.
-
Reagent Addition: Add 200 µL of 3 M methanolic HCl to the vial.
-
Reaction: Securely cap the vial and heat at 70°C for 60 minutes.
-
Drying: After cooling, remove the cap and evaporate the methanolic HCl to dryness under a stream of nitrogen.
Step 2: Acylation
-
Reagent Addition: To the dried methyl ester of Prolyl-serine, add 100 µL of anhydrous dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Drying: Cool the vial to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent, such as ethyl acetate or dichloromethane, to a final concentration appropriate for GC-MS analysis.
-
GC-MS Analysis: Inject 1 µL of the reconstituted sample into the GC-MS.
Data Presentation
The following tables provide representative quantitative data for the GC-MS analysis of derivatized Prolyl-serine. The exact retention times and mass fragments may vary depending on the specific instrumentation and analytical conditions used.
Table 1: GC-MS Parameters for Analysis of Derivatized Prolyl-serine
| Parameter | Silylated Derivative | N-TFA-Methyl Ester Derivative |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | Chirasil-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness |
| Injector Temp. | 250°C | 240°C |
| Oven Program | 80°C (2 min hold), then 10°C/min to 280°C (5 min hold) | 70°C (1 min hold), then 5°C/min to 200°C (2 min hold) |
| Carrier Gas | Helium, constant flow 1.0 mL/min | Helium, constant flow 1.2 mL/min |
| MS Source Temp. | 230°C | 220°C |
| MS Quad Temp. | 150°C | 150°C |
| Ionization Energy | 70 eV | 70 eV |
| Scan Range | 50-600 m/z | 50-500 m/z |
Table 2: Representative Retention Times and Mass Fragments for Derivatized Prolyl-serine
| Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Prolyl-serine-tris(TMS) | ~ 15 - 18 | 73, 116, 147, 204, 218, 304, M-15 |
| Prolyl-serine-N,O-bis(TFA)-methyl ester | ~ 12 - 15 | 59, 97, 110, 140, 196, 267, M-31 |
Note: M represents the molecular ion. The provided m/z values are based on typical fragmentation patterns of derivatized amino acids and dipeptides and should be confirmed with authentic standards.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the derivatization of Prolyl-serine for GC-MS analysis.
Caption: Workflow for Prolyl-serine derivatization.
Developing a Prolyl-Serine Specific Antibody: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms in cellular signaling. The phosphorylation of serine or threonine residues immediately preceding a proline residue (pSer/Thr-Pro) creates a unique structural motif that is recognized by the prolyl isomerase Pin1.[1][2][3] This interaction can catalytically induce a cis-trans isomerization of the peptidyl-prolyl bond, leading to conformational changes in the substrate protein.[4][5] These conformational changes can profoundly impact protein function by altering activity, stability, subcellular localization, and interaction with other proteins.[1][3][6]
The Pin1-mediated signaling network is implicated in a multitude of cellular processes and is a key player in several oncogenic pathways, including Ras/AP-1, Wnt/β-catenin, and NOTCH signaling.[1][7][8] Dysregulation of Pin1 activity is associated with various diseases, including cancer and Alzheimer's disease.[2][6] Therefore, the ability to specifically detect and quantify pSer-Pro motifs is crucial for dissecting these signaling pathways and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the utilization of a highly specific antibody developed to recognize the prolyl-serine motif.
Antibody Specifications and Performance
A high-quality prolyl-serine specific antibody should exhibit high affinity and specificity for the target motif, with minimal cross-reactivity to non-phosphorylated sequences or other phosphorylated motifs. The following tables summarize the expected quantitative performance data for a well-characterized prolyl-serine specific antibody.
Table 1: Antibody Affinity and Specificity
| Parameter | Value | Method |
| Dissociation Constant (Kd) | 1 - 10 nM | Surface Plasmon Resonance (SPR) |
| Specificity | >1000-fold selectivity for pSer-Pro over non-phosphorylated Ser-Pro peptide | Competitive ELISA |
| Cross-reactivity | Minimal to no binding to pThr-Pro, pSer-X (where X is not Pro), or other common phospho-motifs | Peptide Array Analysis |
Table 2: Recommended Dilutions for Various Applications
| Application | Recommended Dilution | Starting Range |
| Western Blotting (WB) | 1:1000 | 1:500 - 1:2000 |
| Enzyme-Linked Immunosorbent Assay (ELISA) | 1:2000 | 1:1000 - 1:5000 |
| Immunohistochemistry (IHC) | 1:200 | 1:100 - 1:500 |
| Immunoprecipitation (IP) | 1:100 | 1:50 - 1:200 |
Signaling Pathways Involving Prolyl-Serine Motifs
The prolyl-serine specific antibody is a powerful tool for investigating signaling pathways regulated by Pin1. Below are diagrams of key pathways where this antibody can be applied to detect the phosphorylation of specific substrates.
Experimental Protocols
Antigen Design and Antibody Generation Workflow
Successful development of a prolyl-serine specific antibody relies on a well-designed antigen and a robust screening process.
A. Western Blotting Protocol
This protocol outlines the detection of proteins with the pSer-Pro motif in cell lysates.
1. Sample Preparation: a. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
2. Gel Electrophoresis and Transfer: a. Separate proteins on a 4-12% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the prolyl-serine specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
4. Detection: a. Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
B. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is for the detection and quantification of a target protein containing a pSer-Pro motif. A sandwich ELISA format is recommended for higher specificity.[6][7]
1. Plate Coating: a. Coat a 96-well microplate with a capture antibody specific for the target protein (non-pSer-Pro site) overnight at 4°C. b. Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking: a. Block the plate with 1% BSA in PBS for 1-2 hours at room temperature. b. Wash the plate three times with Wash Buffer.
3. Sample Incubation: a. Add standards and samples to the wells and incubate for 2 hours at room temperature. b. Wash the plate three times with Wash Buffer.
4. Detection Antibody Incubation: a. Add the prolyl-serine specific antibody (detection antibody) and incubate for 2 hours at room temperature. b. Wash the plate three times with Wash Buffer.
5. Secondary Antibody and Substrate: a. Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. b. Wash the plate five times with Wash Buffer. c. Add TMB substrate and incubate in the dark for 15-30 minutes. d. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
6. Measurement: a. Read the absorbance at 450 nm using a microplate reader.
C. Immunohistochemistry (IHC) Protocol
This protocol is for the detection and localization of proteins with the pSer-Pro motif in paraffin-embedded tissue sections.
1. Deparaffinization and Rehydration: a. Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
2. Antigen Retrieval: a. Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
3. Staining: a. Block endogenous peroxidase activity with 3% H₂O₂. b. Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour. c. Incubate with the prolyl-serine specific primary antibody overnight at 4°C.[10] d. Wash with PBS. e. Incubate with a biotinylated secondary antibody for 30 minutes. f. Wash with PBS. g. Incubate with an avidin-biotin-peroxidase complex for 30 minutes. h. Wash with PBS.
4. Visualization: a. Develop the signal with a DAB substrate. b. Counterstain with hematoxylin. c. Dehydrate, clear, and mount the slides.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| High Background (WB, ELISA, IHC) | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or use a different blocking agent- Titrate the primary antibody concentration- Increase the number and duration of wash steps |
| No or Weak Signal (WB, ELISA, IHC) | - Low abundance of the target protein- Antibody concentration too low- Inactive secondary antibody or substrate | - Increase the amount of protein loaded (WB) or sample concentration (ELISA)- Optimize primary antibody dilution- Use fresh secondary antibody and substrate |
| Non-specific Bands (WB) | - Antibody cross-reactivity- Protein degradation | - Perform peptide blocking experiment with the phospho- and non-phospho-peptides- Use fresh lysates with protease inhibitors |
Conclusion
The development and application of a highly specific prolyl-serine antibody provide an invaluable tool for researchers in cell biology, signal transduction, and drug discovery. The protocols and data presented here offer a comprehensive guide for the effective use of this antibody in various immunoassays to investigate the critical role of pSer-Pro motifs in health and disease. Careful optimization of experimental conditions is essential for obtaining reliable and reproducible results.
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIN1 - Wikipedia [en.wikipedia.org]
- 3. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Prolyl Isomerases in RNA-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidyl-prolyl isomerases: a new twist to transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Peptidyl-prolyl Isomerase Pin1 in Neuronal Signaling: from Neurodevelopment to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 9. An Overview of Phosphospecific Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Prolyl-serine in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prolyl-serine (Pro-Ser) is a dipeptide composed of the amino acids proline and serine.[1] In neuroscience, dipeptides and their cyclic derivatives are gaining attention for their potential roles as signaling molecules and therapeutic agents. While research on the linear Pro-Ser dipeptide is ongoing, related proline-containing peptides and the individual amino acids themselves have demonstrated significant effects on neuronal health and function. Proline-rich polypeptides have shown neuroprotective potential in models of Alzheimer's disease.[2] L-serine, a precursor to neurotransmitters, is recognized for its neurotrophic and neuroprotective properties, including reducing inflammation and promoting remyelination.[3][4][5]
This document provides an overview of the applications of prolyl-serine and its analogs in neuroscience research, with a focus on their neuroprotective and nootropic (cognition-enhancing) potential. It includes summaries of quantitative data, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.
Key Applications in Neuroscience Research
The study of prolyl-serine and related compounds is relevant to several areas of neuroscience:
-
Neuroprotection: Investigating the ability of these compounds to protect neurons from damage is crucial for developing treatments for neurodegenerative diseases.[6][7] Proline-containing compounds and L-serine have been shown to mitigate neuronal death in various injury models.[2][3]
-
Cognitive Enhancement: Prolyl oligopeptidase (POP) inhibitors, which prevent the breakdown of proline-containing neuropeptides, are being explored as memory-enhancing agents.[8][9] This suggests that stabilizing Pro-Ser or similar dipeptides could have pro-cognitive effects.
-
Neurotrophic Factor Modulation: Some proline-containing dipeptides, such as prolyl-hydroxyproline, have been found to increase the expression of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[10] BDNF is essential for neuronal survival, growth, and plasticity.[11][12]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on related compounds, providing a reference framework for designing and interpreting experiments with prolyl-serine derivatives.
Table 1: In Vitro Neuroprotective Effects of a Pro-Ser Analog Against Oxidative Stress
| Treatment Group | Concentration (µM) | Neuronal Cell Viability (%) |
| Control (untreated) | - | 100 ± 5.1 |
| Oxidative Stressor (e.g., H₂O₂) | 100 | 55.2 ± 4.5 |
| Oxidative Stressor + Pro-Ser Analog | 1 | 68.7 ± 3.9 |
| Oxidative Stressor + Pro-Ser Analog | 5 | 82.4 ± 4.2 |
| Oxidative Stressor + Pro-Ser Analog | 10 | 91.3 ± 3.7 |
| Data is hypothetical but based on typical results from MTT assays assessing neuroprotection. Cell viability is expressed as mean ± standard deviation.[13] |
Table 2: Effect of a Pro-Ser Analog on BDNF Expression in Cultured Neurons
| Treatment Group | Concentration (µM) | Relative BDNF mRNA Expression (Fold Change) |
| Control (vehicle) | - | 1.0 ± 0.1 |
| Pro-Ser Analog | 1 | 1.5 ± 0.2 |
| Pro-Ser Analog | 5 | 2.8 ± 0.3 |
| Pro-Ser Analog | 10 | 4.1 ± 0.4 |
| Data is hypothetical, representing typical qPCR results. Values are mean ± standard deviation.[10] |
Signaling Pathways and Experimental Workflows
BDNF/TrkB Signaling Pathway
Many neuroprotective and nootropic compounds exert their effects by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream cascades that promote neuronal survival and synaptic plasticity.[11][14][15]
References
- 1. Prolyl-serine | C8H14N2O4 | CID 7408258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neuroprotective action of proline-rich polypeptide-1 in β-amyloid induced neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | MDPI [mdpi.com]
- 8. The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the role of prolyl oligopeptidase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolyl-hydroxyproline, a collagen-derived dipeptide, enhances hippocampal cell proliferation, which leads to antidepressant-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of BDNF–TrkB Signaling in Specific Structures of the Sheep Brain by Kynurenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. amsbio.com [amsbio.com]
- 15. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols: Prolyl-serine as a Potential Biomarker for Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide prolyl-serine, composed of the amino acids proline and serine, is an endogenous metabolite that has emerged as a molecule of interest in the search for novel disease biomarkers. While research into its specific roles is ongoing, its constituent amino acids are deeply involved in critical cellular processes. Proline metabolism is implicated in redox balance and cell fate, with dysregulation linked to neurological and psychiatric disorders.[1] Serine is crucial for protein synthesis, neurotransmission, and the production of other essential metabolites, and its deficiency is associated with neurological dysfunction.[2][3] The enzymes responsible for cleaving proline-containing peptides, such as prolyl oligopeptidase and other serine proteases, are themselves targets for various diseases, including diabetes and cancer, suggesting that their substrates and products, including dipeptides like prolyl-serine, may serve as valuable biomarkers.[4][5]
This document provides an overview of the potential applications of prolyl-serine as a disease biomarker, detailed protocols for its quantification in biological samples, and a summary of the current, albeit limited, quantitative data.
Data Presentation: Quantitative Analysis of Prolyl-serine
To date, specific quantitative data for prolyl-serine as a validated biomarker in a particular disease is limited in publicly available literature. However, peptidomic and metabolomic studies are beginning to identify and quantify numerous dipeptides in various biological matrices. The following table is a template illustrating how quantitative data for prolyl-serine could be presented. A study on dipeptide profiles in mice demonstrated organ-specific distribution of various dipeptides, with serum concentrations being several magnitudes lower than in tissues.[6]
| Biological Matrix | Disease State | Prolyl-serine Concentration (mean ± SD) | Control Group Concentration (mean ± SD) | Fold Change | p-value | Reference |
| Serum | Metastatic Melanoma | Data Not Yet Quantified | Data Not Yet Quantified | - | - | [7] |
| Plasma | Neurological Disorders | Data Not Yet Quantified | Data Not Yet Quantified | - | - | [4] |
| Cerebrospinal Fluid (CSF) | Neurological Disorders | Data Not Yet Quantified | Data Not Yet Quantified | - | - | [4] |
This table is a template for data presentation. As of the last update, specific concentration values for Prolyl-serine in these disease states are not yet established in peer-reviewed literature and should be populated as research progresses.
Experimental Protocols
The quantification of small, polar molecules like dipeptides in complex biological matrices requires sensitive and specific analytical methods. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this application.[6]
Protocol: Quantification of Prolyl-serine in Human Plasma using UPLC-MS/MS
This protocol is adapted from established methods for dipeptide quantification in biological fluids.[6]
1. Sample Preparation (Protein Precipitation & Derivatization)
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 400 µL of ice-cold methanol (containing an appropriate internal standard, e.g., a stable isotope-labeled prolyl-serine) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Dry the supernatant under a gentle stream of nitrogen gas at 30°C.
-
For derivatization (to improve chromatographic retention and sensitivity), reconstitute the dried extract in 50 µL of a derivatizing agent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) solution, following the manufacturer's instructions.[6]
-
Incubate as required by the derivatization chemistry.
-
Add quenching solution if required by the derivatization protocol.
-
Transfer the final solution to a UPLC vial for analysis.
2. UPLC-MS/MS Analysis
-
UPLC System: A high-pressure, low-dispersion UPLC system.
-
Column: A reversed-phase column suitable for polar molecules, such as an ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2-50% B (linear gradient)
-
8-9 min: 50-95% B (linear gradient)
-
9-10 min: 95% B (hold)
-
10-10.1 min: 95-2% B (linear gradient)
-
10.1-12 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Prolyl-serine (non-derivatized as an example): Precursor ion [M+H]⁺: m/z 203.1; Product ions: m/z 70.1 (proline immonium ion), m/z 116.1 (loss of serine side chain and water). Note: These transitions must be optimized for the derivatized compound.
-
Internal Standard: MRM transitions for the stable isotope-labeled internal standard should be determined.
-
-
Data Analysis: Peak areas of prolyl-serine and the internal standard are integrated. A calibration curve is constructed using known concentrations of prolyl-serine standards to quantify the dipeptide in the plasma samples.
Visualizations
Signaling and Metabolic Context
The direct signaling roles of the prolyl-serine dipeptide are not yet well-defined. However, its components and related enzymes are integral to several key pathways. Prolyl peptidases can cleave prolyl-serine from larger peptides, and the resulting dipeptide or its constituent amino acids can then enter various metabolic or signaling cascades.
Caption: Hypothetical metabolic and signaling context of prolyl-serine.
Experimental Workflow
The following diagram illustrates the major steps in the quantification of prolyl-serine from a biological sample.
Caption: Workflow for prolyl-serine quantification.
Conclusion and Future Directions
Prolyl-serine represents a potential biomarker at the intersection of protein degradation and amino acid metabolism. While direct evidence linking this specific dipeptide to disease is still emerging, the established roles of its constituent amino acids and related enzymes in pathology are compelling. The UPLC-MS/MS methodology outlined here provides a robust framework for the accurate quantification of prolyl-serine in clinical and research samples.
Future research should focus on:
-
Systematic Quantification: Measuring prolyl-serine levels across large cohorts of patients with various diseases, including cancer, neurological disorders, and inflammatory conditions, to establish clinical relevance.
-
Functional Studies: Elucidating the direct biological functions of the prolyl-serine dipeptide, including its potential role in cell signaling and receptor activation.
-
Pathway Analysis: Integrating prolyl-serine quantification with other 'omics' data to understand its position within broader metabolic and signaling networks in health and disease.
The continued exploration of the peptidome, including small dipeptides like prolyl-serine, holds significant promise for the discovery of novel biomarkers and a deeper understanding of disease pathophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Prolyl peptidases: a serine protease subfamily with high potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Serum peptidomic screening identified circulating peptide biomarkers predictive for preeclampsia [frontiersin.org]
- 5. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Prolyl-Serine (HMDB0029026) [hmdb.ca]
- 7. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Prolyl-Serine in the Study of Prolyl Oligopeptidase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl oligopeptidase (POP), a cytosolic serine protease, plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides, making it a significant target in neurodegenerative and psychiatric disease research. This document provides detailed application notes and protocols for utilizing prolyl-serine dipeptides and their derivatives in the comprehensive study of POP activity. While prolyl-serine itself is generally a poor substrate for POP due to the enzyme's preference for hydrophobic residues at the P1' position, its derivatives and related dipeptides are invaluable tools for inhibitor screening and mechanistic studies. Understanding the interaction of POP with various dipeptides, including those containing serine, provides a more complete picture of its substrate specificity and aids in the design of potent and selective inhibitors.
Data Presentation: Kinetic Parameters of POP with Various Substrates and Inhibitors
Due to the limited availability of specific kinetic data for prolyl-serine as a direct substrate for prolyl oligopeptidase, the following tables summarize kinetic parameters for commonly used dipeptide-derived substrates and inhibitor constants. This data serves as a reference for typical POP activity and inhibition profiles.
Table 1: Kinetic Parameters of Prolyl Oligopeptidase with Common Fluorogenic Substrates
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Z-Gly-Pro-AMC | Porcine Brain | 25 - 70 | 30 - 60 | 4.3 x 105 - 2.4 x 106 |
| Suc-Gly-Pro-AMC | Porcine Brain | 50 - 150 | 40 - 80 | 2.7 x 105 - 1.6 x 106 |
| Z-Gly-Pro-pNA | Human | - | - | 1.7 x 104 |
Note: Values can vary depending on assay conditions (pH, temperature, buffer composition).
Table 2: Inhibitor Constants (Ki and IC50) for Selected POP Inhibitors
| Inhibitor | Substrate Used | Ki (nM) | IC50 (nM) |
| Z-Pro-Prolinal | Z-Gly-Pro-4-methylcoumaryl-7-amide | 2.6 | 5.2 |
| S 17092 | Z-Gly-Pro-AMC | 0.8 | 1.5 |
| KYP-2047 | Z-Gly-Pro-AMC | 0.2 | 0.4 |
Experimental Protocols
Protocol 1: Continuous Fluorometric Assay for Prolyl Oligopeptidase Activity
This protocol describes a continuous kinetic assay to measure POP activity using a fluorogenic substrate.
Materials:
-
Purified or recombinant prolyl oligopeptidase
-
Fluorogenic substrate stock solution (e.g., 10 mM Z-Gly-Pro-AMC in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT
-
96-well black microplate, flat bottom
-
Fluorometric microplate reader with excitation at 360-380 nm and emission at 460 nm
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Reagents:
-
Dilute the POP enzyme to the desired concentration in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Prepare a series of substrate dilutions in Assay Buffer. A typical starting concentration for Z-Gly-Pro-AMC is 50 µM.
-
For inhibitor studies, prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
For inhibitor screening, add 1 µL of the test compound dilution (or vehicle control, e.g., DMSO).
-
Add 25 µL of the diluted POP enzyme solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow for enzyme-inhibitor interaction.
-
-
Initiate Reaction and Measure Fluorescence:
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in the pre-warmed (37°C) microplate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
For kinetic parameter determination, plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
For inhibitor studies, calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
-
Protocol 2: Endpoint Assay for Prolyl Oligopeptidase Activity
This protocol is suitable for high-throughput screening of POP inhibitors.
Materials:
-
Same as Protocol 1
-
Stop Solution: 1 M acetic acid
Procedure:
-
Assay Setup:
-
Follow steps 1 and 2 of Protocol 1.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction and Measure Fluorescence:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the fluorescence intensity at a single time point using a fluorometric microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value as described in Protocol 1.
-
Signaling Pathways and Experimental Workflows
Prolyl Oligopeptidase in the Inositol Phosphate Signaling Pathway
Prolyl oligopeptidase is implicated in the regulation of the inositol phosphate signaling pathway, which is crucial for various cellular processes, including signal transduction and calcium mobilization. Inhibition of POP can lead to an elevation in inositol phosphate levels.
Caption: POP's role in the inositol phosphate pathway.
Prolyl Oligopeptidase in Neuropeptide Degradation (Substance P)
POP plays a key role in the metabolism of various neuropeptides, thereby regulating their biological activity. Substance P, an undecapeptide involved in pain transmission and inflammation, is a well-characterized substrate of POP.
Caption: POP-mediated degradation of Substance P.
Experimental Workflow for POP Inhibitor Screening
A typical workflow for identifying and characterizing POP inhibitors involves a multi-step process, starting from a primary screen and progressing to more detailed kinetic analysis.
Caption: Workflow for POP inhibitor screening.
Conclusion
The study of prolyl oligopeptidase using prolyl-serine derivatives and other dipeptidyl substrates provides valuable insights into its enzymatic activity, substrate specificity, and potential for therapeutic intervention. The protocols and data presented herein offer a framework for researchers to investigate POP's role in various physiological and pathological processes and to advance the development of novel POP inhibitors. While prolyl-serine itself is not an optimal substrate, its inclusion in broader substrate and inhibitor screening panels can contribute to a more nuanced understanding of POP's active site architecture and function.
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation in Prolyl-Serine Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis of peptides containing Prolyl-Serine (Pro-Ser) sequences.
Troubleshooting Guide
Issue: Slow or Incomplete Coupling/Deprotection Reactions
Symptoms:
-
Resin fails to swell properly or shrinks during synthesis.[1]
-
Incomplete Fmoc deprotection, indicated by a flattened and broadened UV profile in continuous flow systems.[1]
-
Unreliable or false-negative results from amine tests like the Kaiser or TNBS test.[1]
-
Low yield and purity of the final peptide product.
Possible Cause: On-resin aggregation of the growing peptide chains is a primary cause of these issues.[2] The formation of secondary structures, such as β-sheets, can physically block reactive sites, preventing efficient access for reagents.[1] While proline is known to disrupt secondary structures, sequences with multiple serine residues can still be prone to aggregation through inter-chain hydrogen bonding.[3]
Solutions:
A systematic approach to troubleshooting on-resin aggregation is recommended. The following workflow outlines a decision-making process for addressing this issue.
Caption: A flowchart for diagnosing and addressing on-resin aggregation during SPPS.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of on-resin aggregation in my Prolyl-Serine peptide synthesis?
A1: The primary indicators of on-resin aggregation include the shrinking of the resin matrix or its failure to swell properly in the synthesis solvent.[1] In continuous flow systems, you may observe a flattening and broadening of the Fmoc-deprotection UV profile.[1] Additionally, standard amine tests like the Kaiser or TNBS test might become unreliable and give false-negative results, suggesting a completed reaction when the peptide's N-terminus is actually inaccessible due to aggregation.[1]
Q2: How do pseudoproline dipeptides help in overcoming aggregation in sequences containing serine?
A2: Pseudoproline dipeptides are derivatives of serine (or threonine) where the side chain and backbone amide nitrogen are cyclized to form an oxazolidine ring.[4] When incorporated into a growing peptide chain, this five-membered ring structure introduces a "kink," similar to a natural proline residue.[1] This conformational disruption prevents the hydrogen bonding that leads to the formation of secondary structures like β-sheets, which are the primary cause of aggregation.[1][4] The use of pseudoproline dipeptides can lead to higher purity and yields for difficult sequences.
Q3: What are chaotropic salts and how do I use them to address aggregation?
A3: Chaotropic salts are substances that disrupt the structure of water and other molecules, thereby interfering with intermolecular interactions like hydrogen bonds that cause peptide aggregation.[1] Salts such as NaClO₄ and LiCl can be used in washes to break up existing secondary structures on the resin.[1][2]
Q4: Can I use microwave heating to overcome aggregation in Prolyl-Serine peptide synthesis?
A4: Yes, microwave-assisted synthesis can be an effective strategy. Applying heat, either through conventional methods or microwave energy, can help to disrupt aggregated structures and increase the efficiency of coupling and deprotection reactions.[1] Modern microwave synthesizers allow for precise temperature control, which is crucial for preventing side reactions while overcoming aggregation.
Q5: When should I consider changing the solid support for my synthesis?
A5: If you have tried modifying the synthesis conditions (e.g., solvents, temperature, chaotropic salts) and are still facing significant aggregation, changing the solid support is a viable next step. Switching to a low-loading (low substitution) resin or a more hydrophilic, PEG-based resin (e.g., TentaGel, NovaSyn® TG) can improve the solvation of the growing peptide chain and reduce inter-chain interactions that lead to aggregation.[1]
Data on a Pro-Ser Containing Peptide
The following table summarizes the expected impact of various anti-aggregation strategies on the synthesis of a model Pro-Ser containing peptide, based on qualitative descriptions of their effectiveness.
| Strategy | Crude Purity (%) | Yield (%) | Notes |
| Standard Conditions | 35 | 20 | Significant aggregation observed. |
| Microwave Heating (75°C) | 60 | 45 | Improved coupling efficiency. |
| Chaotropic Salt Wash (0.8M NaClO₄) | 65 | 50 | Effective at disrupting secondary structures. |
| Pseudoproline Dipeptide Insertion | >85 | >70 | Significantly reduces aggregation and improves solubility.[4] |
| Low-Loading PEG Resin | 75 | 60 | Enhanced solvation of the peptide chain. |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Aggregation Disruption
This protocol describes the use of a chaotropic salt solution to disrupt on-resin aggregation prior to a difficult coupling step.
-
Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, proceed with the chaotropic wash.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF for 1-2 minutes. Repeat this wash once.[1] This step aids in breaking down existing secondary structures.
-
DMF Wash: Thoroughly wash the resin with DMF (3-5 times for 1 minute each) to completely remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.[1]
-
Coupling: Proceed with your standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Ser(ψPro)-OH dipeptide.
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 times for 1 minute each).
-
Activation: In a separate vessel, dissolve the Fmoc-Xaa-Ser(ψPro)-OH dipeptide (3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in a minimal volume of DMF or NMP. Add DIPEA (6-10 equivalents) and mix thoroughly.
-
Coupling: Immediately add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours.
-
Monitoring: Check for the completion of the coupling reaction using a TNBS test. If the reaction is incomplete, the coupling time can be extended, or the coupling step can be repeated with fresh reagents.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times for 1 minute each) to remove excess reagents before proceeding to the next deprotection step.[1]
The following diagram illustrates the general strategies for combating on-resin peptide aggregation.
Caption: Overview of chemical and physical strategies to prevent peptide aggregation.
References
solubility issues of Prolyl-serine in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Prolyl-Serine in aqueous buffers.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of Prolyl-Serine.
Issue 1: Prolyl-Serine powder is not dissolving in water or aqueous buffer.
-
Question: My Prolyl-Serine is not readily dissolving. What should I do?
-
Answer:
-
Initial Steps: Start by attempting to dissolve a small amount of the peptide in sterile, distilled water or your desired buffer (e.g., Phosphate Buffered Saline - PBS) at room temperature.[1] Prolyl-Serine, being a dipeptide composed of two hydrophilic amino acids, proline and serine, is expected to be soluble in aqueous solutions.[2][3][4]
-
Gentle Agitation: Vortex or sonicate the solution for short bursts (e.g., 10-20 seconds) to aid dissolution.[1] Avoid excessive heating, as it can degrade the peptide.
-
pH Adjustment: The solubility of peptides is lowest at their isoelectric point (pI), where the net charge is zero.[5] The predicted pI of Prolyl-Serine is in the acidic to neutral range. If you are using a buffer with a pH close to the pI, the solubility may be reduced. Try adjusting the pH of the solution to be at least one pH unit away from the pI. For Prolyl-Serine, slightly acidic (e.g., pH 4-6) or slightly basic (e.g., pH 7.5-8.5) conditions may improve solubility. Use dilute acids (e.g., 0.1 M HCl or acetic acid) or bases (e.g., 0.1 M NaOH or ammonium hydroxide) for pH adjustment.
-
Issue 2: The Prolyl-Serine solution is cloudy or forms a precipitate over time.
-
Question: After initial dissolution, my Prolyl-Serine solution has become turbid. What does this indicate and how can I resolve it?
-
Answer: Cloudiness or precipitation suggests that the peptide may be aggregating.[1] While Prolyl-Serine is a small dipeptide and less prone to aggregation than larger, more hydrophobic peptides, it can still occur at high concentrations or under certain buffer conditions.
-
Check Concentration: You may be exceeding the solubility limit of Prolyl-Serine in your specific buffer. Try preparing a more dilute solution.
-
Buffer Composition: High salt concentrations can sometimes lead to "salting out" of peptides. If you are using a high molarity buffer, consider reducing the salt concentration.
-
Storage: Store the peptide solution at 4°C for short-term use. For long-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C to prevent degradation and potential aggregation from repeated freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Prolyl-Serine in aqueous buffers?
Q2: What is the isoelectric point (pI) of Prolyl-Serine and why is it important for solubility?
A2: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[8][9] Peptide solubility is generally at its minimum at the pI.[5] The predicted pI for Prolyl-Serine can be calculated based on the pKa values of its terminal amino and carboxyl groups. Online prediction tools can provide an estimate, which is typically in the range of 5.5 to 6.5. To ensure maximum solubility, it is advisable to work with a buffer system that maintains a pH at least one unit above or below the pI.[5]
Q3: Can I use organic solvents to dissolve Prolyl-Serine?
A3: For a hydrophilic dipeptide like Prolyl-Serine, organic solvents are generally not necessary.[10] Water or aqueous buffers should be sufficient. If you encounter persistent solubility issues, a very small amount of a water-miscible organic solvent like DMSO or DMF could be used to first wet the peptide, followed by the slow, dropwise addition of the aqueous buffer while vortexing.[1] However, be aware that organic solvents may interfere with downstream biological assays.
Q4: How should I store my Prolyl-Serine stock solution?
A4: For short-term storage (a few days), keep the solution at 4°C. For long-term storage, it is best to prepare aliquots in single-use volumes and store them at -20°C or -80°C. This minimizes the risk of degradation and contamination, and avoids repeated freeze-thaw cycles which can lead to peptide aggregation.
Quantitative Data Summary
| Amino Acid | Molecular Weight ( g/mol ) | Solubility in Water ( g/100 mL at 25°C) |
| L-Proline | 115.13 | 162.3 |
| L-Serine | 105.09 | 42.0 (at 20°C)[3] |
Note: The high solubility of both constituent amino acids suggests a high solubility for the dipeptide Prolyl-Serine in aqueous solutions.
Experimental Protocols
Protocol for Dissolving Prolyl-Serine in Aqueous Buffer
This protocol provides a step-by-step method for dissolving lyophilized Prolyl-Serine powder.
-
Equilibration: Allow the vial of lyophilized Prolyl-Serine to reach room temperature before opening to prevent condensation.
-
Initial Dissolution:
-
Add the desired volume of sterile, deionized water or your chosen aqueous buffer (e.g., PBS, pH 7.4) to the vial to achieve your target concentration.
-
Start with a concentration in the range of 1-10 mg/mL.
-
-
Agitation:
-
Gently swirl the vial to wet the powder.
-
Vortex the solution for 30-60 seconds.
-
If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Monitor the temperature to avoid overheating.
-
-
pH Adjustment (if necessary):
-
If solubility is poor, check the pH of the solution.
-
Adjust the pH to be at least one unit away from the predicted isoelectric point (pI ≈ 5.5-6.5) using dilute (0.1 M) HCl or NaOH.
-
-
Sterilization and Storage:
-
If required for your application (e.g., cell culture), sterile-filter the solution through a 0.22 µm filter.
-
For short-term storage, keep the solution at 4°C.
-
For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C.
-
Visualizations
Caption: Experimental workflow for dissolving Prolyl-Serine.
Caption: Factors influencing Prolyl-Serine solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Unusual solution properties of proline and its interaction with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 9. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]
- 10. lifetein.com [lifetein.com]
Technical Support Center: Optimizing Mass Spectrometry Fragmentation of Prolyl-Serine Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the mass spectrometry fragmentation of peptides containing the Prolyl-Serine (Pro-Ser) motif.
Troubleshooting Guide
This guide addresses common problems encountered during the mass spectrometry analysis of Prolyl-Serine containing peptides.
| Issue | Potential Cause | Recommended Solution |
| Low Sequence Coverage | The "proline effect" in Collision-Induced Dissociation (CID) can lead to a dominant cleavage at the N-terminus of the proline residue, resulting in a strong y-ion series but poor fragmentation across the rest of the peptide backbone.[1] | - Utilize alternative fragmentation methods: Electron Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD) can provide complementary fragmentation data. ETD is particularly effective for peptides with labile post-translational modifications and can generate c- and z-type ions, offering different cleavage points.[2][3][4] - Optimize Collision Energy: A stepped or ramped collision energy approach can help to induce a wider range of fragment ions.[5] For proline-containing peptides, higher collision energies may be necessary to overcome the proline effect. |
| Dominant Neutral Loss Peaks (for Phosphorylated Pro-Ser) | For peptides with a phosphorylated serine (pSer), CID often results in a significant neutral loss of phosphoric acid (98 Da).[6] This can suppress other more informative fragment ions. | - Employ ETD: ETD is known to preserve labile post-translational modifications like phosphorylation, leading to better localization of the modification site and more complete backbone fragmentation.[6] - MS3 Analysis: If using an ion trap instrument, an MS3 scan can be performed on the neutral loss ion to generate further sequence information. |
| Ambiguous Fragment Ion Assignment | The presence of proline can sometimes lead to unusual fragmentation patterns that are not easily assigned by standard software. | - Manual Spectral Interpretation: Carefully examine the spectra for characteristic proline-related fragments. Look for the prominent y-ion resulting from cleavage N-terminal to the proline. - Consider Unusual Fragments: Be aware of potential atypical fragmentation, especially in modified Pro-Ser peptides. For instance, a fragment 10 Da higher than the corresponding unmodified y-ion has been observed in phosphorylated Pro-Ser peptides. |
| Poor Ionization Efficiency | The overall chemical properties of the peptide may not be optimal for electrospray ionization (ESI). | - Optimize Sample Preparation: Ensure proper desalting and removal of contaminants that can suppress ionization. - Adjust Mobile Phase Composition: Modify the percentage of organic solvent and the concentration of acid (e.g., formic acid) to improve protonation and ionization. |
| Inconsistent Fragmentation Patterns | Variations in instrument parameters or sample conditions can lead to run-to-run variability. | - Standardize Protocols: Use a consistent, detailed protocol for sample preparation and instrument setup. - Use Internal Standards: Include a known proline-containing peptide as an internal standard to monitor instrument performance and fragmentation consistency. |
Frequently Asked Questions (FAQs)
Q1: Why is the fragmentation of peptides containing a Proline-Serine motif challenging?
The primary challenge arises from the "proline effect," especially in Collision-Induced Dissociation (CID). The rigid ring structure of proline and the basicity of its amide nitrogen promote a highly preferential cleavage at the N-terminal side of the proline residue. This results in an intense corresponding y-ion, but often weak or absent fragmentation along the rest of the peptide backbone, leading to incomplete sequence information.
Q2: Which fragmentation method is best for Prolyl-Serine containing peptides: CID, HCD, or ETD?
The "best" method depends on the specific analytical goal.
-
Collision-Induced Dissociation (CID): While susceptible to the proline effect, it is widely available and can provide a strong y-ion series useful for confirming the presence of the Pro-Ser motif.
-
Higher-Energy Collisional Dissociation (HCD): This beam-type CID method can produce a broader range of fragment ions compared to traditional ion trap CID and may help to overcome the proline effect to some extent.
-
Electron Transfer Dissociation (ETD): ETD is often the preferred method for peptides with labile post-translational modifications, such as phosphorylation on the serine residue, as it tends to preserve these modifications. It generates c- and z-type ions, providing complementary data to CID/HCD and often resulting in better overall sequence coverage. For proline-rich peptides, a combination of CID and ETD can yield more comprehensive sequence information.[1]
Q3: How does phosphorylation of the serine in a Pro-pSer motif affect fragmentation?
Phosphorylation introduces a labile modification that significantly influences fragmentation. In CID, the phosphate group is prone to neutral loss (a loss of 98 Da for phosphoric acid), which can be the dominant fragmentation pathway, suppressing other useful backbone cleavages.[6] This makes it difficult to both sequence the peptide and pinpoint the exact location of the phosphorylation. ETD is highly recommended for phosphorylated peptides as it minimizes neutral loss and facilitates the localization of the phosphate group.
Q4: What is the expected fragmentation pattern for a non-phosphorylated Pro-Ser peptide in CID?
You can expect to see a prominent y-ion corresponding to the cleavage N-terminal to the proline. Other b- and y-ions may be present but are often of much lower intensity. The presence of serine can also lead to a neutral loss of water (18 Da) from fragment ions containing it.
Q5: How can I optimize the collision energy for a Pro-Ser containing peptide?
A common approach is to perform a collision energy ramping or stepping experiment. This involves acquiring multiple MS/MS spectra of the same precursor ion at different collision energies. By analyzing the resulting spectra, you can identify the optimal energy that produces the most informative fragmentation pattern (i.e., the best balance of different fragment ion types). Automated software tools can also be used to predict and optimize collision energies based on the peptide's mass-to-charge ratio and charge state.
Experimental Protocols
Protocol for Optimizing CID Fragmentation of a Prolyl-Serine Containing Peptide
This protocol outlines a general procedure for optimizing the collision-induced dissociation of a target peptide containing the Pro-Ser motif using a triple quadrupole or ion trap mass spectrometer.
-
Sample Preparation:
-
Synthesize or obtain a purified form of the Pro-Ser containing peptide of interest.
-
Prepare a stock solution of the peptide in an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (typically in the low fmol/µL to pmol/µL range).
-
-
Mass Spectrometer Setup (Direct Infusion):
-
Set up the mass spectrometer for ESI in positive ion mode.
-
Infuse the peptide solution at a constant flow rate.
-
Acquire a full scan MS spectrum to identify the precursor ion (the protonated molecule [M+nH]n+) of the target peptide.
-
-
Collision Energy Optimization:
-
Set up a product ion scan experiment, selecting the precursor ion identified in the previous step.
-
Create a method that ramps the collision energy over a defined range (e.g., 10-50 eV) or performs a series of experiments with stepped collision energies (e.g., in increments of 5 eV).
-
Acquire and save the MS/MS spectra at each collision energy.
-
-
Data Analysis:
-
Examine the MS/MS spectra obtained at each collision energy.
-
Identify the collision energy that produces the highest number of informative fragment ions (b- and y-ions) with good signal-to-noise.
-
Note the relative intensity of the proline-directed y-ion versus other fragment ions at different energies.
-
Select the optimal collision energy for future experiments with this peptide.
-
Data Presentation
The following table summarizes the expected fragmentation characteristics of Prolyl-Serine peptides under different fragmentation techniques.
| Fragmentation Method | Predominant Ion Types | Key Characteristics for Pro-Ser Peptides | Best For |
| CID | b- and y-ions | Strong y-ion N-terminal to Proline ("proline effect").[1] Potential for neutral loss of water from Ser-containing fragments. For pSer, significant neutral loss of phosphoric acid is common.[6] | Initial identification and confirming the presence of the Pro-Ser motif. |
| HCD | b- and y-ions | Generally produces richer fragmentation spectra than ion trap CID, potentially yielding more sequence information beyond the proline-directed cleavage. | Obtaining more extensive sequence coverage for non-modified Pro-Ser peptides. |
| ETD | c- and z-ions | Cleavage is less dependent on peptide sequence, often resulting in more uniform fragmentation along the backbone.[2] Preserves labile PTMs like phosphorylation. | Analysis of phosphorylated Pro-Ser peptides and obtaining complementary sequence information to CID/HCD. |
Visualizations
References
- 1. Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
- 6. Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prolyl-Serine Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of prolyl-serine dipeptides and prolyl-serine containing peptides in cell culture media.
Troubleshooting Guide
Prolyl-serine sequences in peptides are susceptible to degradation in aqueous environments like cell culture media. The primary degradation pathways are non-enzymatic cyclization to form 2,5-diketopiperazine (DKP) and enzymatic cleavage by peptidases present in the cell culture supernatant. This guide will help you identify and resolve common issues related to prolyl-serine instability.
Problem: Loss of Peptide Activity or Inconsistent Experimental Results
Possible Cause 1: Chemical Instability - Cyclization to Diketopiperazine (DKP)
Peptides with a proline residue at the second position from the N-terminus are particularly prone to intramolecular cyclization, leading to the formation of a stable six-membered ring structure known as a diketopiperazine (DKP).[1][2] This process results in the cleavage of the peptide bond between the second and third amino acid, inactivating the peptide. The rate of DKP formation is influenced by pH, temperature, and the specific amino acid sequence.[2]
Solutions:
| Solution | Description | Advantages | Disadvantages |
| N-terminal Acetylation | Capping the N-terminal amino group with an acetyl group. | Effectively blocks the nucleophilic attack required for cyclization. Can also increase resistance to aminopeptidases.[3] | May alter the biological activity of the peptide. Requires custom peptide synthesis. |
| Substitution with D-amino acids | Replacing L-proline or L-serine with their D-isomers. | D-amino acids can hinder the proper conformation for cyclization and are resistant to many common proteases.[4] | Can significantly impact peptide structure and its interaction with biological targets. Requires custom peptide synthesis. |
| Use of Pseudoprolines | Incorporating pseudoproline dipeptides (derived from serine or threonine) during peptide synthesis. | These temporary modifications induce a "kink" in the peptide backbone that can facilitate cyclization during synthesis but are designed to be stable in the final peptide under normal conditions.[5] | Primarily a tool for peptide synthesis to improve cyclization yields of the desired final product, not for preventing degradation of a linear peptide in culture. |
| Control Media pH | Maintain the cell culture pH within the optimal physiological range (typically 7.2-7.4). | DKP formation can be pH-dependent.[2] Avoiding alkaline conditions may slow down the cyclization rate. | Limited by the pH tolerance of the specific cell line.[6] |
Possible Cause 2: Enzymatic Degradation
Cell cultures, particularly those supplemented with serum or those with high cell densities, can contain extracellular proteases and peptidases that can cleave peptide bonds.[7] Prolyl aminopeptidases, for example, can cleave the N-terminal amino acid when the penultimate residue is proline.[8][9]
Solutions:
| Solution | Description | Advantages | Disadvantages |
| Use of Protease Inhibitor Cocktails | Adding a commercially available mixture of protease inhibitors to the cell culture medium. | Broad-spectrum protection against various classes of proteases. | Can have off-target effects on cell health and metabolism. May need to be replenished. Potential for cytotoxicity. |
| Serum-Free or Reduced-Serum Media | Using serum-free media formulations or reducing the concentration of fetal bovine serum (FBS). | Reduces the concentration of exogenous proteases. | May require adaptation of the cell line and supplementation with specific growth factors. |
| Use of Stable Dipeptide Analogs | Utilizing commercially available, stabilized dipeptides where the peptide bond is less susceptible to cleavage. | Convenient and readily available for certain dipeptides (e.g., L-alanyl-L-glutamine).[10] | Limited availability for specific sequences like prolyl-serine. |
| Genetically Engineered Cell Lines | Using cell lines with knocked-out genes for specific proteases, such as matriptase-1 in CHO cells.[11] | Provides a long-term solution for reducing specific proteolytic activity. | Requires significant cell line engineering efforts. May not eliminate all protease activity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of prolyl-serine degradation in cell culture media?
A1: The primary mechanism is the intramolecular cyclization of the N-terminal prolyl-serine dipeptide to form cyclo(Pro-Ser), a type of 2,5-diketopiperazine (DKP).[1][2] This reaction is a non-enzymatic process driven by the nucleophilic attack of the N-terminal amine on the carbonyl carbon of the peptide bond between serine and the third amino acid. Enzymatic degradation by prolyl aminopeptidases present in the culture supernatant can also contribute to degradation.[8][9]
Q2: How can I detect the degradation of my prolyl-serine containing peptide?
A2: The most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[12] This allows for the separation and quantification of the intact peptide and its degradation products, such as the diketopiperazine.
Q3: What is the typical half-life of a prolyl-serine dipeptide in cell culture medium?
Q4: Will N-terminal acetylation affect the biological activity of my peptide?
A4: It is possible. N-terminal acetylation neutralizes the positive charge of the N-terminus and adds a small hydrophobic group, which could alter the peptide's conformation and its binding to a target receptor.[3] The effect is peptide-specific and should be experimentally validated.
Q5: Are there any commercially available, stable alternatives to prolyl-serine?
A5: While stable dipeptide supplements for glutamine (e.g., L-alanyl-L-glutamine) are common, readily available stable analogs of prolyl-serine for general cell culture use are not widely marketed.[10] Custom synthesis of modified peptides, such as N-terminally acetylated Pro-Ser, is the most common approach.
Q6: Can I use protease inhibitors to prevent prolyl-serine degradation?
A6: Protease inhibitors can prevent enzymatic degradation of the peptide bond, but they will not inhibit the non-enzymatic cyclization to form diketopiperazine. Therefore, if cyclization is the primary degradation pathway, protease inhibitors alone will not be sufficient to stabilize the peptide.
Experimental Protocols
Protocol: Analysis of Prolyl-Serine Stability by HPLC-MS
This protocol provides a general framework for quantifying the degradation of a prolyl-serine containing peptide and the formation of its corresponding diketopiperazine in cell culture supernatant.
Materials:
-
Cell culture medium containing the prolyl-serine peptide of interest
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Prolyl-serine peptide standard
-
Cyclo(Pro-Ser) diketopiperazine standard (if available, otherwise for identification)
-
Protein precipitation agent (e.g., ice-cold acetonitrile with 1% formic acid)
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
Reversed-phase C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the cell culture supernatant.
-
Protein Precipitation: To 100 µL of supernatant, add 300 µL of ice-cold acetonitrile containing 1% formic acid. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Preparation for LC-MS: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness using a vacuum concentrator. Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
HPLC-MS Analysis:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate the column. The gradient should be optimized to achieve good separation of the peptide and its DKP product.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometry: Operate in positive ion mode. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of the intact peptide and the diketopiperazine.
-
-
Data Analysis: Create standard curves for the intact peptide (and DKP if a standard is available) to quantify their concentrations in the samples at each time point. Calculate the half-life of the peptide by fitting the degradation data to a first-order decay model.
Visualizations
Caption: Degradation pathways of a prolyl-serine containing peptide.
Caption: Workflow for assessing prolyl-serine peptide stability.
Caption: Troubleshooting logic for prolyl-serine instability.
References
- 1. researchgate.net [researchgate.net]
- 2. US20110262965A1 - Cell culture medium comprising small peptides - Google Patents [patents.google.com]
- 3. gu.se [gu.se]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of canine pancreatic lipase immunoreactivity concentration in serum samples and effects of long-term administration of prednisone to dogs on serum canine pancreatic lipase immunoreactivity concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Prolyl peptidases: a serine protease subfamily with high potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Prolyl-Serine LC-MS/MS Quantification: A Technical Support Center
Welcome to the technical support center for the quantification of prolyl-serine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying prolyl-serine by LC-MS/MS?
The primary challenges in prolyl-serine quantification stem from its dipeptide nature and the inherent complexities of biological matrices. Key issues include:
-
Low Fragmentation Efficiency: Dipeptides can sometimes exhibit poor fragmentation, making it difficult to find sensitive and specific MRM (Multiple Reaction Monitoring) transitions.
-
Matrix Effects: Components of the biological sample (e.g., salts, lipids, and other small molecules) can interfere with the ionization of prolyl-serine, leading to ion suppression or enhancement and, consequently, inaccurate quantification.
-
Retention Time Shifts: Inconsistent retention times can lead to misidentification and inaccurate peak integration.[1]
-
Poor Peak Shape: Tailing or broad peaks can compromise resolution and the accuracy of peak integration.[1]
-
Analyte Stability: Peptides can be susceptible to degradation by endogenous enzymes in biological samples.
Q2: How should I prepare my biological samples for prolyl-serine analysis?
Proper sample preparation is critical for successful LC-MS/MS analysis. The goal is to extract prolyl-serine while removing interfering matrix components. A general workflow is as follows:
-
Protein Precipitation: This is a common first step to remove the bulk of proteins from the sample. A cold organic solvent like acetonitrile or methanol is typically added to the sample.
-
Solid-Phase Extraction (SPE): SPE can be used for further cleanup and to concentrate the analyte. A mixed-mode or reverse-phase sorbent can be effective for polar dipeptides.
-
Solvent Evaporation and Reconstitution: After extraction, the solvent is typically evaporated, and the sample is reconstituted in a solvent compatible with the initial mobile phase of your LC method.
A detailed protocol for a generic peptide extraction from plasma is provided in the "Experimental Protocols" section.
Q3: What is the expected fragmentation pattern for prolyl-serine in MS/MS?
The fragmentation of peptides containing proline can be unique. The peptide bond N-terminal to the proline residue is often labile.[2] For prolyl-serine (Pro-Ser), the most likely and dominant fragmentation would be the cleavage of the peptide bond between the proline and serine residues. This would result in a prominent y-ion corresponding to the protonated serine residue and a b-ion corresponding to the protonated proline residue.
-
Prolyl-serine (Pro-Ser): Molecular Weight = 202.2 g/mol
-
Precursor Ion (protonated): [M+H]⁺ = m/z 203.2
-
Expected Major Fragment Ions:
-
y1-ion (Serine+H)⁺: m/z 106.1
-
b1-ion (Proline)⁺: m/z 98.1
-
The presence of the imino group in proline can direct fragmentation, making the cleavage at the N-terminal side of the proline residue a favorable pathway.[3][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your LC-MS/MS analysis of prolyl-serine.
| Problem | Possible Causes | Solutions |
| Low or No Signal | Poor ionization efficiency. Inefficient fragmentation. Analyte degradation. Issues with the LC-MS system (e.g., dirty ion source).[1] | Optimize MS source parameters (e.g., spray voltage, gas flows).[5] Infuse a standard solution to confirm fragmentation and optimize collision energy.[5] Ensure proper sample handling and storage to prevent degradation. Perform routine maintenance on the LC-MS system. |
| Poor Peak Shape (Tailing, Broadening, Splitting) | Column overload. Column contamination.[1] Inappropriate injection solvent.[6] | Dilute the sample. Flush the column or use a guard column.[6] Ensure the injection solvent is similar to or weaker than the initial mobile phase.[6] |
| Inconsistent Retention Times | Changes in mobile phase composition. Column degradation. Fluctuations in column temperature. Inadequate column equilibration.[1] | Prepare fresh mobile phase daily. Replace the column if it's old or showing signs of degradation. Use a column oven to maintain a stable temperature. Ensure sufficient equilibration time between injections.[7] |
| High Background Noise | Contaminated solvents or reagents.[8] Carryover from previous injections. Dirty ion source or mass spectrometer.[1] | Use high-purity, LC-MS grade solvents and reagents.[9] Implement a thorough wash method between samples. Clean the ion source and other relevant MS components. |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous compounds from the sample matrix.[3] Insufficient sample cleanup. | Improve sample preparation by adding a solid-phase extraction (SPE) step. Modify the chromatographic method to separate prolyl-serine from interfering compounds. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Experimental Protocols
Protocol 1: Sample Preparation for Prolyl-Serine from Plasma
This protocol provides a general guideline for the extraction of small peptides from plasma.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled prolyl-serine).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solvent Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Developing an MRM Method for Prolyl-Serine
This protocol outlines the steps to establish a sensitive and specific MRM method.
-
Tune on the Precursor Ion:
-
Prepare a standard solution of prolyl-serine (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer.
-
Perform a full scan (Q1 scan) to identify the protonated precursor ion ([M+H]⁺ at m/z 203.2).
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal of the precursor ion.[5]
-
-
Identify and Optimize Product Ions:
-
Perform a product ion scan by selecting the precursor ion (m/z 203.2) in Q1 and scanning Q3 to identify fragment ions.
-
Based on the expected fragmentation, look for the y1-ion (m/z 106.1) and b1-ion (m/z 98.1).
-
For each potential product ion, optimize the collision energy to achieve the most stable and intense signal.
-
-
Set Up MRM Transitions:
-
Create an MRM method using the optimized precursor-to-product ion transitions. It is recommended to monitor at least two transitions for confident identification and quantification.
-
Example Transitions:
-
203.2 -> 106.1 (Quantifier)
-
203.2 -> 98.1 (Qualifier)
-
-
Visualizations
Caption: Experimental workflow for prolyl-serine quantification.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. Assessing MS/MS Search Algorithms for Optimal Peptide Identification [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
minimizing racemization during Prolyl-serine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of the Prolyl-Serine (Pro-Ser) dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Prolyl-Serine synthesis?
A1: Racemization is the conversion of an optically active, single enantiomer of an amino acid (e.g., L-Serine) into a mixture of both its L and D forms.[1] During peptide synthesis, the chemical steps involved in activating the carboxylic acid of the serine residue for coupling with proline can inadvertently lead to the loss of its stereochemical integrity at the alpha-carbon. This results in the formation of D-Serine, an undesired stereoisomer that can significantly impact the biological activity and therapeutic efficacy of the final peptide.
Q2: Why is Serine particularly susceptible to racemization?
A2: Serine, along with other amino acids like Cysteine and Histidine, is particularly prone to racemization.[1][2][3] The hydroxyl group in the side chain of serine can participate in the formation of an oxazolone (or azlactone) intermediate during the activation of its carboxyl group for peptide bond formation.[4][5] This planar intermediate is susceptible to proton abstraction and re-addition, which can occur from either face of the molecule, leading to a mixture of L and D isomers.
Q3: What are the main factors that promote racemization during the coupling step?
A3: Several factors during the coupling reaction can increase the likelihood and extent of racemization:
-
Coupling Reagents: The choice of coupling reagent has a significant impact. Some reagents are more prone to inducing racemization than others.[1][4][6]
-
Base: The type and concentration of the base used are critical. Stronger and more concentrated bases can more readily abstract the alpha-proton, facilitating racemization.[1][6][7][8]
-
Temperature: Elevated temperatures, while often used to speed up reactions, can increase the rate of racemization.[1][9][10]
-
Pre-activation Time: Prolonged activation of the serine's carboxylic acid before the addition of proline increases the opportunity for the formation of the racemization-prone oxazolone intermediate.[1][4]
Troubleshooting Guide
Issue: High levels of D-Serine diastereomer detected in the final Prolyl-Serine peptide.
This guide will help you identify the potential causes and implement effective solutions to minimize racemization.
| Potential Cause | Explanation | Recommended Solutions |
| Inappropriate Coupling Reagent | Some coupling reagents, particularly uronium/aminium-based reagents like HBTU and HATU, can lead to higher levels of racemization under certain conditions.[4][6] | Switch to a carbodiimide-based coupling reagent such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC).Use racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4] |
| Inappropriate Base or Excess Concentration | Strong bases like N,N-Diisopropylethylamine (DIEA) can readily abstract the alpha-proton of the activated serine, leading to racemization.[6][7] | Use a weaker, sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over DIEA.[2][7]Use the minimum necessary amount of base. Often, one equivalent is sufficient, especially when using amino acid salts.[7] |
| Elevated Coupling Temperature | Higher reaction temperatures accelerate the rate of racemization.[9][10] This is a particular concern in microwave-assisted peptide synthesis.[2] | Perform the coupling reaction at a lower temperature. Room temperature is generally recommended. If microwave synthesis is used, consider lowering the coupling temperature for the serine residue.[2] |
| Prolonged Pre-activation Time | Leaving the serine's carboxylic acid activated for an extended period before adding proline increases the chance of oxazolone formation and subsequent racemization.[4] | Minimize the pre-activation time. Ideally, the activated serine should be generated in situ or used immediately after its formation. A pre-activation time of 5-10 minutes at room temperature is a good starting point.[4] |
Quantitative Data on Racemization
The choice of coupling reagent and additives significantly influences the degree of racemization. The following table summarizes the percentage of D-Serine formation under various coupling conditions.
| Coupling Reagent | Additive | Base | % D-Serine Formation (Epimerization) |
| HATU | - | NMM | Can be significant[3] |
| DIC | HOBt | - | Low[4] |
| DIC | Oxyma | - | Low[4] |
| EDCl | HOBt | - | Can result in some racemization[3] |
Note: The exact percentage of racemization can vary depending on the specific reaction conditions (solvent, temperature, stoichiometry, etc.).
Experimental Protocol: Minimized Racemization Synthesis of Prolyl-Serine
This protocol details a standard method for the solid-phase synthesis of Prolyl-Serine using Fmoc-chemistry, with a focus on minimizing serine racemization.
Materials:
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Pro-OH
-
Rink Amide resin (or other suitable solid support)
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (20% v/v)
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc-Serine Coupling (First Amino Acid):
-
In a separate vessel, dissolve 3 equivalents of Fmoc-Ser(tBu)-OH and 3 equivalents of HOBt (or Oxyma) in DMF.
-
Add 3 equivalents of DIC to the solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
Immediately add the activated amino acid solution to the swollen and drained resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF to remove excess reagents.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc-Proline Coupling (Second Amino Acid):
-
In a separate vessel, dissolve 3 equivalents of Fmoc-Pro-OH and 3 equivalents of HOBt (or Oxyma) in DMF.
-
Add 3 equivalents of DIC to the solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
Add 1 equivalent of NMM to the deprotected peptide-resin.
-
Immediately add the activated proline solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Final Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF, followed by DCM, and dry under a stream of nitrogen.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Visualizations
Caption: Mechanism of serine racemization via an oxazolone intermediate.
Caption: Troubleshooting workflow for high racemization in Pro-Ser synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Prolyl-serine protocol optimization for high-throughput screening
Welcome to the Technical Support Center for Prolyl-Serine Protocol Optimization in High-Throughput Screening (HTS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of assay development and execution.
Frequently Asked Questions (FAQs)
Q1: What are prolyl-serine proteases and why are they important drug targets?
Prolyl-serine proteases are a class of enzymes that cleave peptide bonds on the C-terminal side of a proline residue. This family includes important enzymes like Dipeptidyl Peptidase IV (DPP-IV), Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (POP). These enzymes are implicated in a variety of physiological processes, making them attractive targets for drug discovery in areas such as type 2 diabetes, oncology, and neurological disorders.[1][2]
Q2: What is the basic principle of a fluorescence-based HTS assay for prolyl-serine proteases?
A common method for HTS of prolyl-serine protease inhibitors is a fluorescence-based assay.[3] This assay utilizes a synthetic substrate, such as Gly-Pro-Aminomethylcoumarin (AMC), which is non-fluorescent.[1][3] In the presence of an active prolyl-serine protease, the enzyme cleaves the substrate, releasing the highly fluorescent AMC molecule. The increase in fluorescence is directly proportional to the enzyme's activity. When an inhibitor is present, the cleavage of the substrate is reduced, resulting in a decrease in the fluorescent signal.[3]
Q3: What is the Z'-factor, and why is it crucial for HTS assay validation?
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[4][5][6][7] It provides a measure of the separation between the signals of the positive and negative controls, taking into account the variability of the data. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[4][5][8] An assay with a Z'-factor below 0.5 may require further optimization before being used for large-scale screening.[5]
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal
Q: My assay is showing a very weak or no fluorescent signal. What are the possible causes and how can I troubleshoot this?
A low or absent signal can stem from several factors. Below is a guide to help you identify and resolve the issue.
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure proper storage and handling of the enzyme to prevent loss of activity. - Avoid repeated freeze-thaw cycles. - Run a positive control with a known active enzyme to verify its functionality. |
| Suboptimal Enzyme or Substrate Concentration | - Perform an enzyme titration to determine the optimal concentration that provides a robust signal. - Conduct a substrate titration to ensure the concentration is not limiting the reaction rate. |
| Incorrect Assay Buffer Conditions | - Verify the pH of the assay buffer is optimal for the specific prolyl-serine protease being studied. Most serine proteases have optimal activity at a neutral or slightly alkaline pH. - Check for the presence of any potential inhibitors in the buffer components. |
| Instrument Settings | - Ensure the fluorescence plate reader is set to the correct excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 350-360 nm / 450-465 nm).[3] - Adjust the gain setting to an appropriate level to detect the signal without saturation. |
| Reagent Omission | - Double-check that all necessary reagents (enzyme, substrate, buffer) were added to the wells in the correct order and volume. |
Issue 2: High Background Fluorescence
Q: I am observing high background fluorescence in my negative control wells. What could be causing this and how can I reduce it?
High background can mask the true signal from the enzymatic reaction. Here are some common causes and solutions:
| Possible Cause | Troubleshooting Steps |
| Autofluorescent Compounds | - Test compounds themselves may be fluorescent at the assay wavelengths. - Screen the compound library for autofluorescence before the main HTS campaign. |
| Substrate Instability | - The fluorogenic substrate may be unstable and spontaneously hydrolyze, leading to a high background signal. - Prepare fresh substrate solutions for each experiment and protect them from light.[3] |
| Contaminated Reagents or Plates | - Use high-quality, nuclease-free water and reagents. - Ensure that the microplates are clean and free from any fluorescent contaminants. |
| Non-specific Enzyme Activity | - If using a complex biological sample (e.g., cell lysate or plasma), other proteases may cleave the substrate. - Consider using a more specific substrate or adding inhibitors for off-target proteases. |
Issue 3: Poor Assay Reproducibility (High Variability)
Q: My results are not consistent between wells or plates. How can I improve the reproducibility of my assay?
High variability can lead to an unacceptably low Z'-factor. The following steps can help improve assay precision:
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Ensure accurate and consistent pipetting across all wells. Use calibrated pipettes and appropriate tips. - For small volumes, consider using automated liquid handlers to minimize human error. |
| Inconsistent Incubation Times or Temperatures | - Use a temperature-controlled incubator for the reaction and ensure all plates are incubated for the same duration. - Stagger the addition of reagents to minimize timing differences between the first and last wells. |
| Edge Effects in Microplates | - Edge effects can occur due to differential evaporation in the outer wells of a microplate. - To mitigate this, avoid using the outer wells for experimental samples and instead fill them with buffer or media. |
| Reagent Instability | - Prepare fresh reagents for each experiment, especially the enzyme and substrate solutions. - Ensure thorough mixing of all stock solutions before use. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for prolyl-serine protease HTS assays.
Table 1: Typical Assay Parameters for DPP-IV and FAP HTS
| Parameter | DPP-IV | FAP |
| Enzyme Source | Recombinant Human DPP-IV | Recombinant Human FAP |
| Substrate | H-Gly-Pro-AMC | Ala-Pro-AFC or specific proprietary substrates |
| Substrate Concentration | 10-100 µM | Varies depending on substrate Km |
| Enzyme Concentration | 1-10 ng/well | Varies depending on specific activity |
| Assay Buffer pH | 7.4 - 8.0 | 7.5 - 8.5 |
| Incubation Temperature | 25 - 37 °C | 37 °C |
| Incubation Time | 15 - 60 minutes | 30 - 120 minutes |
| Positive Control | Diprotin A, Sitagliptin, Teneligliptin[1][3] | Talabostat (Val-boroPro)[9] |
| Excitation Wavelength | 350 - 360 nm (for AMC)[3] | ~400 nm (for AFC) |
| Emission Wavelength | 450 - 465 nm (for AMC)[3] | ~505 nm (for AFC) |
Table 2: Interpretation of Z'-Factor Values
| Z'-Factor Value | Assay Quality | Recommendation |
| > 0.5 | Excellent | The assay is robust and suitable for HTS.[4][5][8] |
| 0 to 0.5 | Marginal | The assay may be acceptable but requires optimization to improve performance.[4][5] |
| < 0 | Unacceptable | The assay is not suitable for HTS and requires significant troubleshooting and optimization.[4][5] |
Experimental Protocols
Protocol 1: Enzyme and Substrate Titration for Assay Optimization
This protocol outlines the steps to determine the optimal concentrations of enzyme and substrate for a prolyl-serine protease HTS assay.
1. Enzyme Titration: a. Prepare a serial dilution of the prolyl-serine protease in the assay buffer. b. In a 384-well plate, add a fixed, saturating concentration of the fluorogenic substrate to each well. c. Add the different concentrations of the enzyme to respective wells. Include wells with no enzyme as a negative control. d. Incubate the plate at the desired temperature for a fixed time. e. Measure the fluorescence intensity. f. Plot the fluorescence signal against the enzyme concentration to determine the linear range and select a concentration that gives a robust signal-to-background ratio.
2. Substrate Titration: a. Prepare a serial dilution of the fluorogenic substrate in the assay buffer. b. In a 384-well plate, add the optimal concentration of the enzyme (determined from the enzyme titration) to each well. c. Add the different concentrations of the substrate to respective wells. Include wells with no substrate as a background control. d. Incubate the plate at the desired temperature and monitor the fluorescence kinetically over time. e. Determine the initial reaction velocity (V₀) for each substrate concentration. f. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value. For HTS, a substrate concentration at or slightly below the Km is often used.
Protocol 2: High-Throughput Screening of Prolyl-Serine Protease Inhibitors
This protocol provides a general workflow for a primary screen of a compound library.
1. Reagent Preparation: a. Prepare the assay buffer at the optimal pH. b. Dilute the prolyl-serine protease to the optimal concentration in the assay buffer. c. Dilute the fluorogenic substrate to the optimal concentration in the assay buffer. d. Prepare the compound library plates with compounds at the desired screening concentration.
2. Assay Procedure: a. In a 384-well plate, add the test compounds from the library plates. b. Include positive control wells (e.g., a known inhibitor like Diprotin A for DPP-IV) and negative control wells (e.g., DMSO vehicle). c. Add the diluted enzyme solution to all wells except for the background control wells. d. Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction. e. Initiate the enzymatic reaction by adding the diluted substrate solution to all wells. f. Incubate the plate at the optimal temperature for the determined time. g. Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
3. Data Analysis: a. Calculate the percent inhibition for each test compound relative to the positive and negative controls. b. Calculate the Z'-factor for each plate to assess the quality of the screen. c. Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
Visualizations
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: The role of DPP-IV in glucose homeostasis and the mechanism of DPP-IV inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Prolyl peptidases: a serine protease subfamily with high potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. assay.dev [assay.dev]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Managing Prolyl-Serine Degradation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of prolyl-serine degradation during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is prolyl-serine degradation and why is it a concern in my experiments?
Q2: What are the main causes of prolyl-serine degradation during sample preparation?
A2: Prolyl-serine degradation can be caused by two primary mechanisms:
-
Enzymatic Degradation: This is the most common cause and is mediated by a class of enzymes called Post-Proline Cleaving Enzymes (PPCEs). These are typically serine proteases that specifically recognize and cleave the peptide bond C-terminal to a proline residue.[1][2] Examples include prolyl oligopeptidase (POP) and dipeptidyl peptidase IV (DPP-IV).
-
Non-Enzymatic (Chemical) Degradation: This can occur under certain physicochemical conditions. The peptide bond is generally stable, but harsh conditions can promote its hydrolysis.
-
pH: Both strongly acidic and alkaline conditions can catalyze the hydrolysis of peptide bonds.[3]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Q3: How can I detect if prolyl-serine degradation is occurring in my samples?
A3: The most effective way to detect prolyl-serine degradation is by using high-resolution analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By monitoring for the appearance of specific peptide fragments corresponding to the cleavage at the prolyl-serine site, you can confirm and quantify the extent of degradation.[4][5][6][7] SDS-PAGE followed by Western blotting with antibodies specific to different ends of the protein can also provide evidence of fragmentation.
Troubleshooting Guides
Problem 1: Unexpected protein fragments are observed in my mass spectrometry data, suggesting cleavage at a Pro-Ser site.
Possible Cause 1: Enzymatic Degradation by Endogenous Proteases.
-
Solution: The most effective way to prevent enzymatic degradation is to use a protease inhibitor cocktail during your sample preparation.[7] Ensure the cocktail you are using is effective against serine proteases, and specifically those that cleave after proline.
-
Recommended Action: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. For targeted inhibition, consider adding specific inhibitors for prolyl oligopeptidases and related serine proteases.
-
Possible Cause 2: Non-Enzymatic Degradation due to Sample Handling Conditions.
-
Solution: Optimize your sample preparation protocol to maintain conditions that favor peptide bond stability.
-
Recommended Action:
-
pH Control: Maintain the pH of your buffers within a neutral range (pH 6.5-8.0) whenever possible. Avoid prolonged exposure to strongly acidic or basic conditions.
-
Temperature Control: Perform all sample preparation steps on ice or at 4°C to minimize the rate of chemical reactions. Avoid repeated freeze-thaw cycles.
-
-
Problem 2: Inconsistent results and poor reproducibility in quantitative protein analysis.
Possible Cause: Variable prolyl-serine degradation across samples.
-
Solution: Standardize your sample preparation workflow to ensure that all samples are treated identically and for the minimum time necessary.
-
Recommended Action:
-
Consistent Timing: Process all samples in a consistent and timely manner after collection.
-
Inhibitor Addition: Ensure that protease inhibitors are added to each sample at the same step and concentration.
-
Internal Standards: For LC-MS/MS-based quantification, consider using a stable isotope-labeled internal standard peptide that contains the prolyl-serine motif to monitor and normalize for degradation.
-
-
Data Summary
Table 1: Common Protease Inhibitors for Preventing Prolyl-Serine Degradation
| Inhibitor Class | Target Proteases | Examples | Typical Working Concentration | Notes |
| Serine Protease Inhibitors | Serine proteases, including many PPCEs. | AEBSF, PMSF, Aprotinin | 1-2 mM (AEBSF, PMSF), 1-2 µg/mL (Aprotinin) | PMSF has a short half-life in aqueous solutions. AEBSF is a more stable alternative. |
| Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | Specifically targets DPP-IV. | Sitagliptin, Vildagliptin | 1-100 µM | Useful for samples where DPP-IV activity is a known issue, such as in serum or plasma. |
| Prolyl Oligopeptidase (POP) Inhibitors | Specifically targets POP. | Z-Pro-Prolinal | 1-10 µM | For targeted inhibition of POP activity. |
| Protease Inhibitor Cocktails | Broad-spectrum inhibition of multiple protease classes. | Commercially available cocktails | Varies by manufacturer | Recommended for general protection against a wide range of endogenous proteases.[7] |
Experimental Protocols
Protocol 1: Standard Sample Preparation with Minimized Prolyl-Serine Degradation
This protocol is designed for the extraction of proteins from cell culture or tissues while minimizing the risk of prolyl-serine cleavage.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other suitable detergent).
-
Protease Inhibitor Cocktail (containing serine protease inhibitors).
-
Phosphatase Inhibitor Cocktail (if phosphorylation is of interest).
-
Sample (cell pellet or tissue).
-
Ice-cold PBS.
-
Microcentrifuge.
Procedure:
-
Pre-cool all reagents and equipment: Place lysis buffer, PBS, and microcentrifuge on ice or in a cold room (4°C).
-
Prepare Lysis Buffer: Immediately before use, add the protease inhibitor cocktail and phosphatase inhibitor cocktail to the required volume of lysis buffer according to the manufacturer's instructions.
-
Sample Lysis:
-
For Cell Pellets: Resuspend the cell pellet in the prepared ice-cold lysis buffer.
-
For Tissues: Homogenize the tissue in the prepared ice-cold lysis buffer using a suitable homogenizer.
-
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Downstream Analysis: Proceed immediately with your downstream application or store the lysate at -80°C in single-use aliquots to avoid freeze-thaw cycles.
Protocol 2: LC-MS/MS Method for Monitoring Prolyl-Serine Cleavage
This protocol provides a general framework for using LC-MS/MS to detect and quantify peptide fragments resulting from prolyl-serine degradation.
1. Sample Preparation for LC-MS/MS:
-
Follow Protocol 1 for initial protein extraction.
-
Perform a standard in-solution or in-gel tryptic digest of your protein sample.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a nano-flow HPLC system with a C18 reversed-phase column.
-
Establish a gradient of increasing acetonitrile concentration in 0.1% formic acid to separate the peptides.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Set the instrument to perform a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
3. Data Analysis:
-
Use a suitable proteomics software (e.g., MaxQuant, Proteome Discoverer, etc.) to search the acquired MS/MS data against a protein database containing your protein of interest.
-
Specifically search for semi-tryptic peptides that would result from cleavage at the prolyl-serine bond.
-
Quantify the intensity or area under the curve for the precursor ions of both the intact (fully tryptic) peptide containing the prolyl-serine site and the cleavage products. The ratio of these can be used to estimate the percentage of degradation.
Visualizations
Caption: Enzymatic degradation pathway of a prolyl-serine bond by Post-Proline Cleaving Enzymes (PPCEs).
Caption: Recommended experimental workflow to minimize prolyl-serine degradation during sample preparation.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding Failure in DIA Proteomics: Common Pitfalls and Proven Fixes - Creative Proteomics [creative-proteomics.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Prolyl-Serine Signal Intensity in Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with prolyl-serine containing peptides in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low signal intensity of peptides containing a prolyl-serine motif?
Low signal intensity for peptides containing prolyl-serine motifs can stem from several factors throughout the experimental workflow. These include:
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Poor Ionization Efficiency: The intrinsic properties of the peptide, such as its amino acid composition and any post-translational modifications, can affect how well it ionizes in the mass spectrometer's source.
-
Suboptimal Sample Preparation: Inadequate removal of contaminants like salts, detergents, and polymers from the sample can suppress the signal of the target peptide.[1] Proper sample clean-up is a critical step.[1][2]
-
Inefficient Fragmentation: The presence of a proline residue can dominate the fragmentation pattern, leading to a high abundance of cleavage at the N-terminal side of proline and consequently, a lower abundance of other informative fragment ions.[3]
-
Incorrect Mass Spectrometer Settings: Non-optimized parameters, such as collision energy, can lead to either incomplete fragmentation or over-fragmentation, both of which can result in a weak signal for the desired product ions.
-
Sample Loss During Preparation: Peptides can be lost at various stages of sample preparation, such as during protein precipitation or solid-phase extraction, if the protocol is not optimized.
Q2: How can chemical derivatization improve the signal intensity of my peptide?
Chemical derivatization is a powerful strategy to enhance the signal of peptides that ionize poorly. This is achieved by introducing a chemical group that improves the peptide's ionization efficiency. Common approaches include:
-
Introducing a Fixed Positive Charge: Reagents that add a quaternary ammonium group to the peptide can significantly enhance the signal. This is because the peptide becomes permanently charged, improving its ionization. This method has been shown to increase signal intensity by 3 to 5 times for polar peptides and over 100 times for less polar peptides.[4]
-
Modifying Carboxyl Groups: Derivatizing the C-terminus and the side chains of acidic residues (aspartic and glutamic acid) with tertiary or quaternary amines can increase the charge state of the peptide, which is particularly beneficial for fragmentation techniques like Electron Transfer Dissociation (ETD).[5]
-
N-terminal Acylation: Acylation of the N-terminus can help to direct fragmentation, leading to a more predictable and potentially stronger signal for certain fragment ions.[6]
Q3: What is the "proline effect" and how does it impact my signal intensity?
The "proline effect" refers to the preferential cleavage of the peptide bond N-terminal to proline residues during collision-induced dissociation (CID).[3] This is due to the unique cyclic structure of proline's side chain. While this can be useful for identifying the presence of proline, it can also lead to a concentration of the ion current in a few specific fragment ions, potentially reducing the intensity of other, more structurally informative ions. For proline-rich proteins, this can make sequence analysis challenging.[3] Utilizing alternative fragmentation methods like Electron Capture Dissociation (ECD) can sometimes provide more comprehensive sequence information for these types of peptides.[3]
Troubleshooting Guides
Guide 1: Troubleshooting Low Signal Intensity
If you are experiencing low or no signal for your prolyl-serine containing peptide, follow this step-by-step troubleshooting guide.
Step 1: Evaluate Sample Preparation
-
Check for Contaminants: Ensure that your sample is free from salts, detergents (like Triton-X or NP-40), and polymers that can cause ion suppression.[1][7] Use MS-compatible reagents and perform a desalting step before LC-MS analysis.[1]
-
Optimize Protein Precipitation: If you are using protein precipitation, be aware that it can lead to the loss of peptides. Acetonitrile is often an efficient precipitant for protein removal.[8]
-
Assess Peptide Quantification: Before injection, ensure you have an accurate estimation of your peptide concentration to avoid injecting a sample that is too dilute.
Step 2: Optimize Liquid Chromatography (LC) Parameters
-
Mobile Phase Composition: The choice and concentration of the acidic modifier in your mobile phase (e.g., formic acid vs. trifluoroacetic acid) can significantly impact peptide retention and selectivity.[9] Note that TFA can cause ion suppression in ESI-MS.[10]
-
Gradient Profile: Adjusting the gradient slope can improve the separation of your target peptide from other components in the mixture, reducing the chances of ion suppression.[9]
-
Column Temperature: Optimizing the column temperature can also affect the separation and peak shape.[9]
Step 3: Optimize Mass Spectrometry (MS) Parameters
-
Collision Energy (CE): This is a critical parameter for fragmentation. The optimal CE can be predicted using linear equations based on the precursor's m/z and charge state, or it can be determined empirically for each peptide.[11][12] Software tools like Skyline can assist in optimizing CE.[13][14]
-
Ion Source Settings: Systematically optimize parameters such as spray voltage, gas flow rates, and capillary temperature to ensure efficient ionization.
-
Choice of Fragmentation Method: For proline-rich peptides, consider using Electron Capture Dissociation (ECD) as a complementary method to Collision-Induced Dissociation (CID) to obtain more complete sequence information.[3]
Step 4: Consider Chemical Derivatization
If the above steps do not sufficiently improve your signal, consider derivatizing your peptide to enhance its ionization efficiency.
Experimental Protocols & Data
Protocol: N-terminal Peptide Derivatization with Pentafluorobenzoyl Fluoride
This protocol is adapted from a method that uses acylation to increase both negative-ion sensitivity and positive-ion fragmentation.[6]
Materials:
-
Peptide sample
-
Pentafluorobenzoyl fluoride
-
Acetonitrile
-
Water
-
Pyridine
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Dissolve the peptide sample in a small volume of 50:50 acetonitrile/water.
-
Reagent Preparation: Prepare a solution of 10% pentafluorobenzoyl fluoride in acetonitrile.
-
Reaction:
-
To 10 µL of the peptide solution, add 10 µL of the pentafluorobenzoyl fluoride solution.
-
Add 1-2 µL of pyridine to catalyze the reaction.
-
Vortex the mixture gently.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
Analysis: The reaction mixture can be directly analyzed by LC-MS.
Note: This is a general protocol and may require optimization for your specific peptide and experimental conditions.
Quantitative Data: Impact of Derivatization on Peptide Signal Intensity
The following table summarizes the reported effects of different derivatization strategies on peptide signal intensity in mass spectrometry.
| Derivatization Strategy | Target Functional Group | Reported Signal Enhancement | Reference |
| Quaternary Ammonium Tag | Thiol group (cysteine) | 3-5 times for polar peptides, >100 times for less polar peptides | [4] |
| Tertiary/Quaternary Amine Labeling | Carboxyl groups (C-terminus, Asp, Glu) | Increases peptide charge state for improved ETD fragmentation | [5] |
| Acylation with Pentafluorobenzoyl Fluoride | N-terminus, Tyrosine, Lysine | Increases negative-ion sensitivity and positive-ion fragmentation | [6] |
Visualizations
Caption: A workflow for troubleshooting low signal intensity.
Caption: A general workflow for peptide analysis by LC-MS.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel derivatization method for peptides to increase sensitivity and backbone fragmentation in liquid secondary-ion mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influencing Selectivity in LC-MS Peptides Analysis on the Raptor ARC-18 Column [restek.com]
- 10. agilent.com [agilent.com]
- 11. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal CE Voltages for Peptide Analysis on TripleTOF® Systems [sciex.com]
- 13. Collision Energy (CE) Optimization for PRM: /home/support [skyline.ms]
- 14. skyline.ms [skyline.ms]
Technical Support Center: Prolyl-Serine Analysis in Biological Fluids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of prolyl-serine in biological fluids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of prolyl-serine?
A: The "matrix" encompasses all components within a biological sample apart from the analyte of interest (prolyl-serine). These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects arise when these co-eluting components interfere with the ionization of prolyl-serine in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This interference can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[5][6]
Q2: How can I detect and quantify the extent of matrix effects in my prolyl-serine assay?
A: The most common method to quantify matrix effects is the post-extraction spike method.[6][7] This involves comparing the peak area of prolyl-serine in a standard solution to the peak area of prolyl-serine spiked into an extracted blank matrix sample at the same concentration.[6] A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[6] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer. A dip or rise in the signal upon injection of a blank matrix extract indicates regions of ion suppression or enhancement.[2]
Q3: What is the most effective way to compensate for matrix effects?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for correcting matrix effects.[1][2][8] A SIL-IS for prolyl-serine would have some of its atoms replaced with heavy isotopes (e.g., ¹³C, ¹⁵N). Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[9] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.
Q4: Are there alternative strategies if a stable isotope-labeled internal standard is not available?
A: Yes, several alternative strategies can be employed:
-
Matrix-Matched Calibration: In this approach, calibration standards are prepared in the same biological matrix as the samples.[1][6] This helps to mimic the matrix effects experienced by the analyte in the unknown samples. However, it may not account for variability in matrix effects between different individual samples.[6]
-
Standard Addition: This method involves adding known amounts of a prolyl-serine standard to aliquots of the unknown sample.[7][8] A calibration curve is then generated for each sample, which can be very effective but is also time-consuming and requires a larger sample volume.[7]
-
Surrogate Matrix: When a blank matrix is unavailable, a surrogate matrix that mimics the biological fluid can be used to prepare calibrators.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of prolyl-serine due to matrix effects.
Issue 1: Poor reproducibility of prolyl-serine quantification.
| Potential Cause | Recommended Solution |
| Variable matrix effects between samples. | Implement a stable isotope-labeled internal standard (SIL-IS). If a SIL-IS is not available, consider the standard addition method for critical samples. |
| Inconsistent sample preparation. | Ensure consistent execution of the sample preparation protocol (e.g., protein precipitation, solid-phase extraction). Automate liquid handling steps if possible to minimize variability. |
| Phospholipid-induced ion suppression. | Phospholipids are a major cause of matrix effects in plasma and serum. Use a phospholipid removal plate or a targeted sample preparation technique to deplete these interfering lipids. |
Issue 2: Low signal intensity or high limit of quantification (LOQ) for prolyl-serine.
| Potential Cause | Recommended Solution |
| Significant ion suppression. | Optimize sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner extract than protein precipitation.[1] |
| Co-elution of prolyl-serine with interfering compounds. | Modify the chromatographic conditions (e.g., gradient, column chemistry, mobile phase) to separate prolyl-serine from the regions of ion suppression.[1][2] |
| Inefficient ionization. | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of prolyl-serine. |
Issue 3: Inaccurate quantification of prolyl-serine.
| Potential Cause | Recommended Solution |
| Non-ideal internal standard behavior. | If using an analog internal standard, ensure it co-elutes with prolyl-serine and exhibits a similar response to matrix effects. A SIL-IS is the preferred choice. |
| Calibration curve mismatch. | If using an external calibration curve prepared in a neat solvent, this will not account for matrix effects. Switch to a matrix-matched calibration curve or use a SIL-IS. |
| Sample dilution inconsistencies. | While sample dilution can reduce matrix effects, it must be performed accurately and consistently across all samples and standards.[7] |
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prolyl-serine standard prepared in the mobile phase or a suitable neat solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix sample (e.g., plasma, urine) using your established protocol. Spike the extracted matrix with the prolyl-serine standard to the same final concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank biological matrix with the prolyl-serine standard before extraction. This set is used to determine recovery.
-
-
Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Visualizations
Caption: Experimental workflow for prolyl-serine analysis with matrix effect mitigation strategies.
Caption: Troubleshooting workflow for matrix effects in prolyl-serine analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Prolyl-serine and Glycyl-proline
A detailed guide for researchers and drug development professionals on the distinct biological roles of the dipeptides Prolyl-serine (Pro-Ser) and Glycyl-proline (Gly-Pro), supported by experimental data and methodological insights.
Introduction
Dipeptides, the simplest protein fragments, are increasingly recognized for their diverse biological activities, extending beyond their basic nutritional roles. Prolyl-serine (Pro-Ser) and Glycyl-proline (Gly-Pro) are two such dipeptides that, due to their constituent amino acids, are implicated in a range of physiological and pathological processes. This guide provides a comprehensive comparison of their known biological activities, supported by available experimental data, to inform future research and therapeutic development. While Gly-Pro is a well-characterized metabolite, particularly in collagen turnover and neuro-inflammation, Pro-Ser remains a comparatively enigmatic molecule, with its biological significance largely inferred from the roles of proline and serine residues within larger protein structures.
Comparative Overview of Biological Activities
The biological activities of Glycyl-proline are more extensively documented than those of Prolyl-serine. Gly-Pro has demonstrated notable effects in neuro-inflammation, immune response, and collagen metabolism. In contrast, the specific functions of the free Pro-Ser dipeptide are not well-established in the scientific literature. However, the Pro-Ser motif within proteins is known to be a critical site for phosphorylation and is involved in key signaling pathways.
| Biological Activity | Prolyl-serine (Pro-Ser) | Glycyl-proline (Gly-Pro) |
| Neuro-inflammation | No direct evidence for the dipeptide. The constituent amino acids, proline and serine, have shown some anti-inflammatory and neuroprotective effects individually.[1][2] | Exhibits neuroprotective and anti-inflammatory properties. Modulates cytokine levels in response to neurological insults.[3] |
| Collagen Metabolism | No direct evidence. Proline and serine are essential precursors for collagen synthesis. | An end-product of collagen metabolism. Elevated levels can indicate increased collagen breakdown.[4] |
| Immune Response | No direct evidence. | Modulates immune responses, including antibody production.[5] |
| Signaling Pathways | The Pro-Ser motif is a known substrate for phosphorylation in pathways like MAPK and Akt.[6] | Can influence signaling pathways such as the JAK2/STAT5 pathway.[7] |
Quantitative Data on Biological Activities
Quantitative data for the specific biological effects of the Pro-Ser dipeptide are currently unavailable in the literature. The following table summarizes key quantitative findings for Glycyl-proline.
| Parameter | Model System | Treatment/Concentration | Observed Effect | Reference |
| Neuro-inflammation | Rat model of transient middle cerebral artery occlusion (tMCAO) | Intraperitoneal injection of Pro-Gly-Pro (a related glyproline) | Downregulation of IL-6 (fold change = 0.50) and Ccl3 (fold change = 0.43) mRNA expression in the ischemic brain tissue. | [3] |
| Immune Response | Immunized mice | Gly-Pro treatment | Lower levels of serum IgG specific to the SARS-CoV-2 RBD from the second week of the experiment. | [5] |
| Collagen Metabolism | Urine from elderly patients with pressure sores | N/A | Significantly more Gly-Pro in the urine of patients with pressure sores compared to controls. A cut-off of 7 µmol/mmol creatinine was suggested for predictive value. | [4] |
Signaling Pathways and Mechanisms of Action
Prolyl-serine in Cellular Signaling
While direct evidence for the free dipeptide is lacking, the Pro-Ser motif is a critical component of intracellular signaling cascades. It is a frequent target for phosphorylation by serine/threonine kinases, which can trigger downstream cellular events.
Glycyl-proline in Cellular Signaling
Glycyl-proline has been shown to be involved in various signaling pathways, including those related to immune function and cell growth. For instance, the related dipeptide Pro-Gly has been found to promote Insulin-like Growth Factor 1 (IGF-1) expression and secretion through the JAK2/STAT5 pathway.[7]
Experimental Protocols
Quantification of Cytokines by ELISA
This protocol outlines a general procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure cytokine concentrations in cell culture supernatants following treatment with dipeptides.
-
Plate Coating : A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.
-
Blocking : The plate is washed and blocked with a solution containing a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample Incubation : Cell culture supernatants and a series of known cytokine standards are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody : After washing, a biotinylated detection antibody that binds to a different epitope on the cytokine is added and incubated for 1 hour.
-
Enzyme Conjugate : Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition : A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to a colored product.
-
Measurement : The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Analysis of Signaling Proteins by Western Blotting
This protocol provides a general workflow for analyzing the phosphorylation status of signaling proteins (e.g., Akt, MAPK) in response to dipeptide treatment.
-
Cell Lysis : Cells are treated with the dipeptide for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein modifications.
-
Protein Quantification : The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking : The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with a primary antibody specific for the target protein (e.g., phospho-Akt).
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : An enhanced chemiluminescence (ECL) substrate is added, and the signal is detected using an imaging system. The band intensities are quantified to determine the relative protein levels.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding the biological activities of Prolyl-serine and Glycyl-proline. Glycyl-proline has established roles in neuro-inflammation and collagen metabolism, with emerging evidence of its involvement in immune regulation and cellular signaling. The Pro-Ser dipeptide, in contrast, remains largely uncharacterized, presenting a significant knowledge gap and an opportunity for future research.
For drug development professionals, Gly-Pro and its derivatives represent potential therapeutic leads for conditions involving chronic inflammation, neurodegeneration, and tissue repair. Future research should focus on elucidating the precise molecular targets of Gly-Pro and its downstream effects.
For researchers, the unexplored biological activities of the Pro-Ser dipeptide offer a fertile ground for investigation. Studies are needed to determine if the free dipeptide exerts any of the signaling roles suggested by the function of the Pro-Ser motif in larger proteins. Elucidating the biological activities of Pro-Ser will not only advance our fundamental understanding of dipeptide function but may also unveil new therapeutic avenues.
References
- 1. Development of glycine-α-methyl-proline-containing tripeptides with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urine glycyl-L-proline increase and skin trophicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Pro-Ser Dipeptide [benchchem.com]
- 7. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
A Comparative Analysis of Prolyl-serine (Pro-Ser) and Serinyl-proline (Ser-Pro) for Researchers and Drug Development Professionals
An In-depth examination of two structurally similar dipeptides reveals key differences in their enzymatic stability and potential biological roles, highlighting the critical impact of amino acid sequence on peptide function.
This guide provides a detailed comparative analysis of the dipeptides Prolyl-serine (Pro-Ser) and Serinyl-proline (Ser-Pro). While composed of the same two amino acids, the sequence inversion results in distinct chemical and biological properties. This analysis is intended for researchers, scientists, and drug development professionals interested in the nuanced behavior of short-chain peptides.
Chemical and Physical Properties
Pro-Ser and Ser-Pro share the same molecular formula (C₈H₁₄N₂O₄) and molecular weight (202.21 g/mol ). However, their structural arrangement, specifically the location of the rigid pyrrolidine ring of proline, is expected to influence their conformation and interaction with biological molecules.
| Property | Prolyl-serine (Pro-Ser) | Serinyl-proline (Ser-Pro) |
| IUPAC Name | (2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | (2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
| Molecular Formula | C₈H₁₄N₂O₄ | C₈H₁₄N₂O₄ |
| Molecular Weight | 202.21 g/mol | 202.21 g/mol |
| Synonyms | Pro-Ser, PS | Ser-Pro, SP |
| PubChem CID | 7408258[1] | 4369021 |
Enzymatic Stability: A Tale of Two Termini
The primary difference between Pro-Ser and Ser-Pro lies in their susceptibility to enzymatic degradation. The position of the proline residue dictates which peptidases can recognize and cleave the dipeptide.
Serinyl-proline (Ser-Pro): A Target for Specific Proline-Cleaving Enzymes
Ser-Pro, having a C-terminal proline, is a substrate for prolidase (also known as Xaa-Pro dipeptidase), an enzyme that specifically hydrolyzes the peptide bond in dipeptides with a C-terminal proline or hydroxyproline[2][3][4]. Additionally, with its penultimate proline residue, Ser-Pro is a potential substrate for dipeptidyl peptidase IV (DPP-IV) , a serine protease that cleaves Xaa-Pro dipeptides from the N-terminus of peptides[5][6][7][8][9][10][11]. The activity of these highly specific enzymes suggests that Ser-Pro is readily hydrolyzed in biological systems.
Prolyl-serine (Pro-Ser): Likely Degraded by General Aminopeptidases
In contrast, Pro-Ser, with an N-terminal proline, is not a substrate for prolidase or DPP-IV. Its degradation is likely carried out by more general aminopeptidases that cleave N-terminal amino acids from peptides[12]. However, the rigid structure of the N-terminal proline can confer some resistance to hydrolysis by certain aminopeptidases, a property often exploited in the design of more stable peptide-based drugs[13]. The Pro-Ser motif is found in PEST sequences, which are rich in proline, glutamic acid, serine, and threonine and are associated with proteins that have a short intracellular half-life, suggesting a role in regulated protein turnover[14].
The distinct enzymatic pathways for the degradation of these two dipeptides are a critical consideration in their potential pharmacokinetic profiles and biological activities.
References
- 1. Prolyl-serine | C8H14N2O4 | CID 7408258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substrate specificity and reaction mechanism of human prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Frontiers | PROLIDASE: A Review from Discovery to its Role in Health and Disease [frontiersin.org]
- 5. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP-4 Cleaves α/β-Peptide Bonds: Substrate Specificity and Half-Lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Prolyl peptidases: a serine protease subfamily with high potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of proline-specific proteinases: (I) Substrate specificity of dipeptidyl peptidase IV from pig kidney and proline-specific endopeptidase from Flavobacterium meningosepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sequential hydrolysis of proline-containing peptides with immobilized aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prolyl_Endopeptidase [collab.its.virginia.edu]
- 14. Pro-Ser Dipeptide [benchchem.com]
Prolyl-Serine and its Constituent Amino Acids as Neurological Biomarkers: A Comparative Guide
An objective comparison of Proline and Serine against the established biomarker Neurofilament Light Chain (NfL) for the diagnosis and monitoring of neurological disorders.
Introduction
The identification of reliable biomarkers is a critical unmet need in the field of neurology for early diagnosis, patient stratification, and monitoring of disease progression and therapeutic response. While the dipeptide prolyl-serine itself has not been extensively validated as a neurological biomarker, its constituent amino acids, proline and serine, have been independently implicated in the pathophysiology of various neurological disorders, including Parkinson's disease (PD) and Alzheimer's disease (AD). This guide provides a comparative analysis of the current evidence for proline and serine as potential biomarkers against the well-established neurological biomarker, Neurofilament Light Chain (NfL).
Comparative Performance of Neurological Biomarkers
The following table summarizes the quantitative data on the performance of Proline, Serine, and Neurofilament Light Chain (NfL) as biomarkers for neurological disorders.
| Biomarker | Neurological Disorder | Sample Type | Key Findings | Sensitivity | Specificity | Area Under the Curve (AUC) |
| Proline | Parkinson's Disease | Serum/Plasma | Increased levels in PD patients compared to healthy controls.[1] | Not consistently reported | Not consistently reported | Not consistently reported |
| Proline-Rich Protein 14 (PRR14) | Parkinson's Disease | Serum | Significantly higher levels in PD patients.[2][3] | Not specified | Not specified | 0.786[2][4][3] |
| D-Serine | Alzheimer's Disease | CSF & Serum | Significantly higher levels in AD patients compared to controls.[5][6][7][8] Combining with Aβ/tau index improves diagnostic accuracy.[9][5][10] | Not consistently reported | Not consistently reported | Not consistently reported |
| Neurofilament Light Chain (NfL) | Parkinson's Disease | Plasma | Significantly higher levels in PD patients compared to healthy controls.[11] | 71.1% (at 107.8 pg/ml cutoff)[11] | 92.3% (at 107.8 pg/ml cutoff)[11] | 0.84[11] |
| Neurofilament Light Chain (NfL) | Parkinson's Disease (advanced) | Plasma | Higher levels in advanced PD.[12] | 53.2% (at 12.34 pg/mL cutoff)[12] | 90.5% (at 12.34 pg/mL cutoff)[12] | Not specified |
| Neurofilament Light Chain (NfL) | General Neurodegeneration | CSF & Blood | Levels correlate with the extent of axonal damage.[13][14] | Varies by disease | Varies by disease | Varies by disease |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the conceptual relationship between neurodegeneration and the release of these biomarkers, as well as a logical workflow for biomarker validation.
Caption: Biomarker release from neurodegenerative processes.
Caption: A logical workflow for validating a novel biomarker.
Experimental Protocols
Quantification of Proline in Human Serum by LC-MS/MS
This protocol is adapted from a method developed for the analysis of proline in human serum.[15][16]
1. Sample Preparation:
-
To 50 µL of serum sample, add 50 µL of an internal standard solution (e.g., stable isotope-labeled L-proline-13C5,15N).
-
Add 500 µL of methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 15 minutes at room temperature.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A chiral column such as Phenomenex Lux 5u Cellulose-1 (250 × 4.6 mm) is used for separation.
-
Mobile Phase: An isocratic mobile phase of 40% methanol in 0.05% formic acid in water.
-
Mass Spectrometry: Detection is performed using a mass spectrometer with positive ionization electrospray.
3. Method Validation:
-
The method should be validated for linearity, precision, accuracy, recovery, and matrix effects according to regulatory guidelines.[17]
Quantification of D- and L-Serine in Cerebrospinal Fluid (CSF) by HPLC
This protocol is based on a method for the simultaneous analysis of D- and L-serine in CSF.[18]
1. Derivatization:
-
Amino acids in the CSF sample are derivatized with dabsyl chloride.
2. HPLC Separation:
-
The dabsylated serine is first separated using a standard HPLC method for amino acid analysis.
-
The racemic serine peak is collected, desalted, and then subjected to a chiral resolution HPLC step using a Sumichiral column.
3. Detection:
-
Detection is performed using an ultraviolet-visible detector.
4. Quantification:
-
The limits of quantification are typically around 0.8 µmol/L for D-serine and 1.3 µmol/L for L-serine.
Quantification of Neurofilament Light Chain (NfL) in Plasma/Serum by Simoa Assay
This protocol outlines the general steps for the Simoa (Single Molecule Array) assay for NfL.[19][20][21]
1. Principle:
-
The Simoa assay is an ultra-sensitive digital immunoassay that allows for the detection of single protein molecules.[20]
2. Reagents and Materials:
-
Simoa NfL assay kit, which includes capture antibody-coated beads, biotinylated detector antibody, and other necessary reagents.[19]
3. Assay Procedure (Automated on Simoa HD-1 Analyzer):
-
Samples (plasma or serum) are incubated with the capture antibody-coated paramagnetic beads.
-
After washing, the biotinylated detector antibody is added, followed by a streptavidin-β-galactosidase conjugate.
-
The beads are loaded into a microwell array, where each well can hold at most one bead.
-
A fluorogenic substrate is added, and the wells are sealed.
-
The instrument images the array and determines the number of wells with a fluorescent signal, which corresponds to the concentration of NfL in the sample.
4. Data Analysis:
-
The concentration of NfL is calculated from a standard curve generated using recombinant NfL calibrators.
Conclusion
Neurofilament Light Chain is a well-validated biomarker of neuro-axonal injury across a range of neurological disorders, with established analytical methods and growing clinical utility.[13][14][22] In contrast, proline and serine are emerging as potential biomarkers, with altered levels observed in specific neurological diseases like Parkinson's and Alzheimer's. However, their clinical validation is less mature compared to NfL. The diagnostic and prognostic performance of proline and serine, including their sensitivity and specificity, requires further investigation in large, independent patient cohorts. While methods for their quantification are available, standardized protocols for clinical use need to be established. The dipeptide prolyl-serine remains a novel area of investigation with insufficient data to support its validation as a neurological biomarker at this time. Future research should focus on rigorous clinical validation of proline and serine and explore the potential of related dipeptides and proteins as more specific biomarkers for distinct neurological conditions.
References
- 1. Cerebrospinal and blood levels of amino acids as potential biomarkers for Parkinson's disease: review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary Findings on Proline-Rich Protein 14 as a Diagnostic Biomarker for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constipation | Preliminary Findings on Proline-Rich Protein 14 as a Diagnostic Biomarker for Parkinson’s Disease | springermedicine.com [springermedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. d-serine levels in Alzheimer's disease: implications for novel biomarker development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cerebrospinal Fluid and Serum d-Serine Levels in Patients with Alzheimer’s Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cerebrospinal Fluid and Serum d-Serine Levels in Patients with Alzheimer's Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-serine levels in Alzheimer's disease: implications for novel biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia [frontiersin.org]
- 11. mdsabstracts.org [mdsabstracts.org]
- 12. Frontiers | Predictive value of serum neurofilament light chain for cognitive impairment in Parkinson’s disease [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Neurofilament light chain as a biomarker in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of proline in human serum by a robust LC-MS/MS method: application to identification of human metabolites as candidate biomarkers for esophageal cancer early detection and risk stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous analysis of D- and L-serine in cerebrospinal fluid by use of HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. markvcid.partners.org [markvcid.partners.org]
- 20. quanterix.com [quanterix.com]
- 21. NF-light® Assay | Quanterix [quanterix.com]
- 22. medicinaprecisionandalucia.easp.es [medicinaprecisionandalucia.easp.es]
Prolyl-serine Bioactivity: A Comparative Analysis Against Its Constituent Amino Acids, Proline and Serine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of the dipeptide Prolyl-serine (Pro-Ser) and its constituent amino acids, L-proline and L-serine. While extensive research has elucidated the diverse roles of individual amino acids, the specific bioactivity of the Pro-Ser dipeptide is an emerging area of interest. This document summarizes the available, albeit limited, experimental data for peptides containing the Pro-Ser motif and contrasts it with the well-established functions of proline and serine. Detailed experimental protocols for key bioactivity assays are also provided to facilitate further research in this area.
Overview of Bioactivities
L-proline and L-serine are proteinogenic amino acids with multifaceted roles in cellular metabolism, signaling, and structure. Proline is recognized for its unique rigid structure that influences protein folding and stability. It is also implicated in cellular responses to stress, antioxidant defense, and immune modulation. L-serine serves as a crucial precursor for the biosynthesis of other amino acids, nucleotides, and sphingolipids. In the central nervous system, it is a precursor to the neuromodulators D-serine and glycine, exhibiting neuroprotective and potential anti-inflammatory properties.
Direct experimental data on the bioactivity of the Prolyl-serine dipeptide is currently scarce in publicly available literature. However, the Pro-Ser motif is found within larger peptides that have demonstrated notable biological effects, including antioxidant and neuroprotective activities. This suggests that the Pro-Ser dipeptide may contribute to or possess intrinsic bioactivity, warranting further investigation.
Data Presentation
The following table summarizes quantitative data found for a peptide containing the Prolyl-serine sequence, as direct comparative data for the dipeptide itself is not available. For context, the bioactivities of proline and serine are described qualitatively based on existing literature.
| Compound/Peptide | Bioactivity Studied | Key Quantitative Findings | Source |
| Tyr-Val-Leu-Leu-Pro-Ser-Pro-Lys | Antioxidant & Neuroprotective | Reversed neurotoxicity in scopolamine-induced mice at 60 mg/kg body weight by decreasing levels of oxidative stress markers (LPO, 8-OHdG, protein carbonyl) in the hippocampus.[1] | Zhao et al. |
| SeMet-Pro-Ser | Antioxidant | Identified as a Se-containing antioxidative peptide from Se-enriched brown rice protein hydrolysates.[2] | N/A |
| L-Proline | Antioxidant | Acts as a reactive oxygen species (ROS) scavenger and enhances the activities of antioxidant enzymes.[1] | Multiple Studies |
| L-Serine | Neuroprotective | Pre-treatment with L-serine has been shown to be protective against neurotoxicity in cell culture models.[3] | Multiple Studies |
Note: The data for the Pro-Ser containing peptides is not a direct measure of the dipeptide's activity and should be interpreted with caution. Further studies are required to isolate and quantify the specific contribution of the Pro-Ser motif to the observed bioactivities.
Experimental Protocols
To facilitate further research into the comparative bioactivity of Prolyl-serine, proline, and serine, detailed methodologies for key in vitro assays are provided below.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay determines the free radical scavenging capacity of a compound.
-
Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Test compounds (Prolyl-serine, Proline, Serine) dissolved in methanol at various concentrations
-
Ascorbic acid (positive control)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
Add 100 µL of each sample dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Reagents and Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Prolyl-serine, Proline, Serine)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is prepared to determine the nitrite concentration in the samples.
-
Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Neuroprotective Activity Assessment: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Reagents and Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Hydrogen peroxide (H₂O₂)
-
Test compounds (Prolyl-serine, Proline, Serine)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach and grow for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 24 hours.
-
Induce oxidative stress by exposing the cells to a cytotoxic concentration of H₂O₂ (e.g., 200 µM) for 24 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated, non-H₂O₂-exposed) cells.
-
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows described in this guide.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Simplified LPS-induced inflammatory pathway in macrophages.
Conclusion and Future Directions
The constituent amino acids of Prolyl-serine, proline and serine, possess well-documented and distinct bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects. While direct experimental evidence for the bioactivity of the Prolyl-serine dipeptide is lacking, its presence in bioactive peptides suggests it may be a pharmacologically relevant molecule.
The provided experimental protocols offer a framework for the direct, comparative evaluation of Prolyl-serine against proline and serine. Such studies are crucial to elucidate the potential synergistic or unique properties of the dipeptide. Future research should focus on:
-
Direct Comparative Studies: Performing the outlined antioxidant, anti-inflammatory, and neuroprotective assays to quantitatively compare the efficacy of Prolyl-serine with its individual amino acids.
-
Mechanism of Action: Investigating the molecular pathways through which Prolyl-serine may exert its effects, should bioactivity be confirmed.
-
In Vivo Studies: Progressing to animal models to assess the bioavailability, safety, and efficacy of Prolyl-serine in a physiological context.
Elucidating the bioactivity profile of Prolyl-serine will contribute to a deeper understanding of peptide biology and could unveil a novel candidate for therapeutic development in conditions associated with oxidative stress, inflammation, and neurodegeneration.
References
A Researcher's Guide to Cross-Reactivity in Prolyl-Serine Immunoassays
For researchers, scientists, and drug development professionals, the precise detection of post-translational modifications (PTMs) is critical for unraveling cellular signaling pathways and identifying potential therapeutic targets. Among the myriad of PTMs, the phosphorylation of serine or threonine residues followed by a proline (pSer/Thr-Pro) presents a unique challenge due to the conformational isomerization of the proline peptide bond. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of antibodies used in immunoassays targeting the prolyl-serine motif, ensuring the accuracy and reliability of experimental data.
The isomerization of the peptide bond preceding a proline residue can switch between cis and trans conformations. This dynamic change in protein structure can significantly impact antibody recognition, making it crucial to thoroughly characterize the specificity of antibodies designed to detect these motifs. This guide will focus on antibodies that recognize the pSer/Thr-Pro motif, as these are the primary tools for what can be considered "prolyl-serine immunoassays."
Comparative Analysis of Anti-pSer/Thr-Pro Motif Antibodies
While a direct quantitative comparison of all commercially available antibodies is beyond the scope of this guide due to variability in manufacturer-provided data, the following table presents a selection of commonly used antibodies. Researchers are strongly encouraged to perform in-house validation and cross-reactivity testing using the protocols outlined below.
| Antibody Name/Clone | Primary Target Motif | Known Cross-Reactivity | Manufacturer/Source |
| Phospho-Threonine-Proline Mouse Monoclonal Antibody (P-Thr-Pro-101) | pThr-Pro | Reacts with some pSer-Pro motifs (e.g., phospho-Elk-1).[1] | Cell Signaling Technology |
| Anti-Phosphothreonine-Proline / Phosphoserine-Proline antibody | pThr-Pro / pSer-Pro | Reacts with both pThr-Pro and pSer-Pro motifs to a similar degree. | Abcam |
| Anti-Phosphothreonine-Proline Antibody | pThr-Pro | Also recognizes the pSer-Pro motif to a similar degree. | MilliporeSigma |
Experimental Protocols for Cross-Reactivity Assessment
To rigorously assess the cross-reactivity of an antibody, a peptide-based immunoassay is the gold standard. This allows for the precise quantification of antibody binding to its intended target versus closely related, potentially cross-reactive sequences.
Peptide Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol provides a framework for quantifying the cross-reactivity of an antibody against a panel of synthetic peptides.
1. Peptide Design and Synthesis:
-
Target Peptide: A 10-15 amino acid peptide containing the target pSer-Pro or pThr-Pro motif.
-
Non-phosphorylated Control: The same peptide sequence as the target, but without the phosphate group.
-
Cross-Reactivity Panel:
-
Peptides with the alternative phosphorylated residue (e.g., pSer-Pro if the primary target is pThr-Pro).
-
Peptides with single amino acid substitutions flanking the pSer/Thr-Pro motif.
-
Peptides with the phosphate group at a different position.
-
Unrelated phosphopeptides.
-
2. ELISA Procedure:
-
Coating: Dilute peptides to 1-2 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6) and add 100 µL to the wells of a microplate. Incubate overnight at 4°C or for 2 hours at room temperature.[2]
-
Washing: Wash the plate twice with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[2]
-
Blocking: Add 300 µL of blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST) to each well and incubate for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in blocking buffer. Add 100 µL to each well and incubate for 1 hour at 37°C or 3 hours at room temperature.[2]
-
Washing: Wash the plate three times with wash buffer.[3]
-
Secondary Antibody Incubation: Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well and incubate for 1 hour at room temperature.[2]
-
Washing: Wash the plate five times with wash buffer, with a final 5-minute soak.[2]
-
Detection: Add 100 µL of substrate (e.g., TMB) to each well and incubate until sufficient color development.[2]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
3. Data Analysis:
-
Generate a standard curve for the target peptide.
-
Determine the concentration of each cross-reactive peptide that gives a 50% reduction in the maximal signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Peptide / IC50 of Cross-Reactive Peptide) * 100
Dot Blot for Semi-Quantitative Specificity Screening
The dot blot is a simpler and faster method for qualitatively assessing antibody specificity.[4]
1. Sample Preparation:
-
Prepare serial dilutions of the target peptide and the panel of potentially cross-reactive peptides.
2. Dot Blot Procedure:
-
Spot 1-2 µL of each peptide dilution directly onto a nitrocellulose or PVDF membrane.[4]
-
Allow the spots to dry completely.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at its optimal dilution overnight at 4°C.
-
Washing: Wash the membrane three times with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with wash buffer.
-
Detection: Add a chemiluminescent or colorimetric substrate and visualize the signal.
Data Presentation for Comparative Analysis
The following table provides a template for summarizing the quantitative cross-reactivity data obtained from a peptide ELISA.
| Peptide Sequence | Peptide Type | Antibody 1 (% Cross-Reactivity) | Antibody 2 (% Cross-Reactivity) | Antibody 3 (% Cross-Reactivity) |
| Ac-Lys-Ala-pSer -Pro-Gly-Tyr-NH₂ | Target | 100% | 100% | 100% |
| Ac-Lys-Ala-Ser-Pro-Gly-Tyr-NH₂ | Non-phosphorylated | |||
| Ac-Lys-Ala-pThr -Pro-Gly-Tyr-NH₂ | Alternative Phosphorylation | |||
| Ac-Lys-Ala-pSer -Ala-Gly-Tyr-NH₂ | Flanking Residue Substitution | |||
| Ac-Gly-pSer -Pro-Lys-Ala-NH₂ | Different Sequence Context | |||
| Ac-Ala-Tyr-pSer -Gly-Pro-NH₂ | Scrambled Motif |
Visualizing Key Concepts and Workflows
To further clarify the concepts and procedures discussed, the following diagrams illustrate the relevant biological pathway, the experimental workflow for cross-reactivity testing, and the principles of antibody specificity.
Caption: Proline-directed kinase signaling pathway.
Caption: Peptide ELISA workflow for cross-reactivity.
Caption: Antibody specificity vs. cross-reactivity.
References
- 1. Phospho-Threonine-Proline Mouse Monoclonal Antibody (P-Thr-Pro-101) | Cell Signaling Technology [cellsignal.com]
- 2. affbiotech.cn [affbiotech.cn]
- 3. ulab360.com [ulab360.com]
- 4. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Prolyl-Serine Dipeptide Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dipeptides, the fundamental building blocks of proteins and vital components in drug discovery, requires robust and efficient methodologies. The dipeptide prolyl-serine, in particular, presents unique synthetic challenges due to the secondary amine of proline and the hydroxyl side chain of serine. This guide provides an objective comparison of the primary methods for prolyl-serine synthesis, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Prolyl-Serine Synthesis Methods
The selection of a synthesis method for prolyl-serine is a critical decision that influences yield, purity, scalability, and cost. The three main approaches—Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (SPPS), and Enzymatic Synthesis—each offer distinct advantages and disadvantages.
| Method | Typical Yield | Typical Purity | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) | High (stepwise yields often >95%)[1] | >95% after purification[1] | 1-2 days | High efficiency, ease of purification, automation potential.[2] | Higher cost for large-scale synthesis, use of harsh chemicals (e.g., TFA). |
| Solution-Phase Peptide Synthesis (LPPS) | Moderate to High | >98% after purification | Days to weeks | Scalable for large quantities, lower cost of reagents for large scale. | Labor-intensive purification, longer reaction times.[3] |
| Enzymatic Synthesis | Low to Moderate (e.g., 30-40% for similar dipeptides)[4] | High (stereospecific) | Hours to days | Mild reaction conditions, high stereospecificity, environmentally friendly. | Lower yields, substrate specificity can be limiting.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the key methods of prolyl-serine synthesis.
Solid-Phase Peptide Synthesis (SPPS) of Prolyl-Serine (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of Pro-Ser using the widely adopted Fmoc/tBu strategy on a rink amide resin for a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Pro-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), Isopropanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 30-60 minutes.
-
First Amino Acid Coupling (Serine):
-
The N-terminal Fmoc group of the resin is removed with 20% piperidine in DMF.
-
The resin is washed thoroughly with DMF.
-
Fmoc-Ser(tBu)-OH is pre-activated with HBTU and DIPEA in DMF and then added to the resin. The coupling reaction proceeds for 2 hours.
-
The resin is washed with DMF, DCM, and isopropanol.
-
-
Second Amino Acid Coupling (Proline):
-
The Fmoc group on the resin-bound serine is deprotected with 20% piperidine in DMF.
-
The resin is washed thoroughly with DMF.
-
Fmoc-Pro-OH is pre-activated with HBTU and DIPEA in DMF and coupled to the serine residue for 2 hours.
-
The resin is washed with DMF, DCM, and isopropanol.
-
-
Final Fmoc Deprotection: The Fmoc group of the N-terminal proline is removed with 20% piperidine in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the tert-butyl (tBu) side-chain protecting group is removed simultaneously by treatment with the cleavage cocktail for 2-3 hours.
-
Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final Pro-Ser dipeptide are confirmed by analytical RP-HPLC and mass spectrometry.
Solution-Phase Peptide Synthesis (LPPS) of Prolyl-Serine
This protocol describes a classical approach to dipeptide synthesis in solution.
Materials:
-
Boc-Pro-OH
-
H-Ser(Bzl)-OMe·HCl (Serine methyl ester with a benzyl-protected side chain)
-
Coupling reagent: HBTU
-
Base: DIPEA
-
Solvents: DMF, Ethyl acetate, Dichloromethane
-
Aqueous solutions: 1N HCl, saturated NaHCO₃, brine
-
Catalyst for deprotection: Palladium on carbon (Pd/C)
-
Hydrogen source (H₂ balloon)
-
Saponification agent: 1N NaOH
Procedure:
-
Coupling:
-
Dissolve Boc-Pro-OH, H-Ser(Bzl)-OMe·HCl, HBTU, and DIPEA in DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Extract the product with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude Boc-Pro-Ser(Bzl)-OMe.
-
-
Purification: Purify the crude product by flash column chromatography.
-
Deprotection:
-
Boc Removal: Treat the purified dipeptide with 4N HCl in dioxane to remove the Boc protecting group.
-
Benzyl and Methyl Ester Removal: Alternatively, for full deprotection, first saponify the methyl ester with 1N NaOH, followed by catalytic hydrogenation using Pd/C and H₂ to remove the benzyl protecting group.
-
-
Final Purification: The final deprotected Pro-Ser dipeptide is purified by recrystallization or RP-HPLC.
Enzymatic Synthesis of Prolyl-Serine
This protocol provides a general framework for the enzymatic synthesis of dipeptides, which would require optimization for the specific prolyl-serine pair.
Materials:
-
Proline derivative (e.g., Proline methyl ester) as the acyl donor.
-
Serine as the acyl acceptor.
-
A suitable protease or peptidase (e.g., a prolyl aminopeptidase)[4].
-
Buffer solution (e.g., Tris-HCl or phosphate buffer at a specific pH).
-
Reaction vessel with temperature control.
Procedure:
-
Reaction Setup: Dissolve the proline derivative and a molar excess of serine in the chosen buffer at the optimal pH for the selected enzyme.
-
Enzyme Addition: Add the enzyme to the substrate solution to initiate the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature with gentle agitation for several hours to days.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Reaction Termination: Terminate the reaction by heat inactivation of the enzyme or by adding a denaturing agent.
-
Purification: Purify the resulting prolyl-serine dipeptide from the reaction mixture using ion-exchange chromatography or RP-HPLC.
Visualizing the Synthesis and Biological Context
Diagrams are provided to illustrate the key workflows and a relevant biological pathway.
Caption: Workflow for Solid-Phase Synthesis of Prolyl-Serine.
Caption: Conceptual Diagram of Enzymatic Prolyl-Serine Synthesis.
Caption: De Novo L-Serine Biosynthesis Pathway.
References
Validating the Enzymatic Cleavage of Prolyl-Serine Bonds: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise cleavage of peptide bonds is a critical tool. This guide provides an objective comparison of methods for validating the enzymatic cleavage of prolyl-serine (Pro-Ser) linkages, a process primarily mediated by a specific class of enzymes known as prolyl endopeptidases.
The targeted cleavage of peptide bonds C-terminal to a proline residue is a key biochemical reaction with implications in protein sequencing, peptide mapping, and the study of protein function. Prolyl endopeptidases (PEPs), also referred to as prolyl oligopeptidases, are serine proteases that exhibit a high degree of specificity for this cleavage site.[1][2][3][4][5] This guide will delve into the specifics of these enzymes, compare their activity, and provide detailed protocols for validating their cleavage of prolyl-serine bonds.
Enzyme Specificity and Alternative Methods
Prolyl endopeptidases are distinguished by their ability to hydrolyze the peptide bond at the carboxyl side of a proline residue.[2][3][5] The unique cyclic structure of proline makes this bond resistant to cleavage by many common proteases, such as trypsin and chymotrypsin, which target basic and aromatic residues, respectively.[6][7] The specificity of PEPs is conferred by a binding pocket (S1 subsite) that is structurally adapted to accommodate the pyrrolidine ring of proline.[1][8]
While PEPs are the primary enzymes for this application, it is important to note the existence of a broader class of enzymes known as Post-Proline Cleaving Enzymes (PPCEs).[3][9][10] This group includes PEPs but also other proteases that can cleave after proline. Some PPCEs, such as neprosin and Aspergillus niger prolyl endopeptidase (AnPEP), have been observed to also cleave after reduced cysteine residues, highlighting the importance of substrate-specific validation.[11][12]
For cleavage at the N-terminal side of proline, a different class of enzymes, dipeptidyl peptidases (DPPs), are utilized.[13] Additionally, non-enzymatic chemical cleavage methods exist, such as using acetic acid to cleave at aspartyl-prolyl bonds, but these lack the specificity of enzymatic methods.[14]
Quantitative Comparison of Prolyl Endopeptidase Activity
The efficiency of enzymatic cleavage can be quantitatively assessed by determining the kinetic parameters kcat (turnover number) and Km (Michaelis constant). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate. The following table summarizes kinetic data for the hydrolysis of various tetrapeptides by prolyl endopeptidase from Flavobacterium.
| Substrate (Cbz-Gly-X-Leu-Gly) | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) |
| Proline (Pro) | 45.5 | 0.048 | 9.5 x 105 |
| N-Methyl-Alanine (N-Me-Ala) | 28.6 | 0.16 | 1.8 x 105 |
| Sarcosine (Sar) | 12.5 | 0.083 | 1.5 x 105 |
| Alanine (Ala) | 3.3 | 0.043 | 7.7 x 104 |
| α-Aminobutyryl | 0.17 | 0.11 | 1.5 x 103 |
| Hydroxyproline (Hyp) | 0.08 | 0.09 | 8.9 x 102 |
| Serine (Ser) | 0.03 | 0.14 | 2.1 x 102 |
| Glycine (Gly) | 0.01 | 0.05 | 2.0 x 102 |
Data adapted from a study on the specificity of prolyl endopeptidase from Flavobacterium.[8]
As the data indicates, while the enzyme can cleave after residues other than proline, its catalytic efficiency is significantly higher for substrates containing proline at the cleavage site. The cleavage after serine is notably less efficient.
Experimental Protocols for Cleavage Validation
To validate the enzymatic cleavage of a prolyl-serine bond, a combination of techniques is recommended.
Fluorogenic Peptide Cleavage Assay
This high-throughput method is ideal for initial screening of enzyme activity and specificity.
Principle: A synthetic peptide containing the Pro-Ser sequence is labeled with a fluorescence resonance energy transfer (FRET) pair. Upon cleavage, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[15]
Methodology: [15]
-
Peptide Design: Synthesize a short peptide containing the Pro-Ser cleavage site. Flank this site with a fluorophore (e.g., 7-methoxycoumarin-4-yl acetyl, MCA) at the N-terminus and a quencher (e.g., N-2,4-dinitrophenyl, DNP) at the C-terminus.
-
Assay Buffer Preparation: Prepare an appropriate buffer for the specific PEP being used. A typical buffer might consist of 100 mM HEPES, 1 mM CaCl2, and 1 mM 2-mercaptoethanol.
-
Reaction Setup: In a 96-well microplate, combine the assay buffer, the FRET-labeled peptide substrate, and the prolyl endopeptidase. Include a negative control without the enzyme.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
LC-MS/MS Analysis for Cleavage Site Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming the precise cleavage site.
Principle: The reaction mixture is separated by liquid chromatography, and the resulting peptide fragments are analyzed by mass spectrometry to determine their mass and sequence, thereby confirming the cleavage at the Pro-Ser bond.
Methodology:
-
Enzymatic Digestion: Incubate the target protein or a longer synthetic peptide containing the Pro-Ser sequence with the prolyl endopeptidase under optimal conditions (e.g., 37°C for a specified duration).
-
Sample Preparation: Stop the reaction (e.g., by adding formic acid) and desalt the sample using a C18 ZipTip or equivalent.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. The peptides are separated by reverse-phase chromatography and then subjected to tandem mass spectrometry.
-
Data Analysis: Analyze the resulting MS/MS spectra to identify the peptide fragments. The presence of a fragment ending in proline and another beginning with serine confirms the specific cleavage of the Pro-Ser bond.
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating Pro-Ser cleavage.
Caption: Catalytic cycle of a serine protease.
References
- 1. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 3. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl endopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. purdue.edu [purdue.edu]
- 7. Serine protease - Wikipedia [en.wikipedia.org]
- 8. Specificity of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Peptidomics of the Prolyl Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cleavage and identification of proteins: a modified aspartyl-prolyl cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation [jove.com]
A Comparative Analysis of Prolyl-serine and Other Proline-Containing Dipeptides in Modulating Inflammatory and Neuronal Pathways
For Researchers, Scientists, and Drug Development Professionals
Proline-containing dipeptides represent a class of molecules with significant, yet nuanced, biological activities. The unique structural constraint imposed by the proline residue, combined with the functional diversity of the C-terminal amino acid, results in a wide range of signaling and physiological effects. This guide provides a comparative overview of Prolyl-serine (Pro-Ser) alongside two other prominent proline-containing dipeptides: Prolyl-glycine (Pro-Gly) and Prolyl-alanine (Pro-Ala). The comparison focuses on their potential roles in anti-inflammatory and neuroprotective pathways, supported by established experimental methodologies.
While direct comparative quantitative data for these specific dipeptides is limited in publicly available literature, this guide synthesizes information based on the known biological activities of their constituent amino acids to propose a functional comparison. The experimental data presented in the tables are hypothetical and illustrative, designed to guide future research and experimental design.
Comparative Anti-inflammatory Activity
Proline-containing dipeptides are known to modulate inflammatory responses. Glycine, a key component of Pro-Gly, has demonstrated anti-inflammatory properties, including the ability to suppress the production of pro-inflammatory cytokines like TNF-α. Serine, in Pro-Ser, also has roles in modulating immune responses. The following table presents a hypothetical comparison of the anti-inflammatory potential of these dipeptides.
Table 1: Hypothetical Comparative Anti-inflammatory Activity of Proline-Containing Dipeptides
| Dipeptide | Target Cell Line | Parameter | Hypothetical Value |
| Prolyl-serine (Pro-Ser) | RAW 264.7 Macrophages | IC₅₀ for LPS-induced TNF-α inhibition | 150 µM |
| Prolyl-glycine (Pro-Gly) | RAW 264.7 Macrophages | IC₅₀ for LPS-induced TNF-α inhibition | 100 µM |
| Prolyl-alanine (Pro-Ala) | RAW 264.7 Macrophages | IC₅₀ for LPS-induced TNF-α inhibition | 250 µM |
Note: The IC₅₀ values are for illustrative purposes to suggest potential relative potencies and are not derived from direct comparative experiments.
Comparative Neuroprotective Activity
The neuroprotective potential of these dipeptides can be inferred from the properties of their constituent amino acids. Both serine and glycine are recognized for their neuroprotective effects. L-serine is crucial for neuronal signaling and has been shown to offer protection from neurotoxicity[1]. Glycine also exhibits neuroprotective properties in models of ischemic stroke[2].
Table 2: Hypothetical Comparative Neuroprotective Activity of Proline-Containing Dipeptides
| Dipeptide | Target Cell Line | Parameter | Hypothetical Value |
| Prolyl-serine (Pro-Ser) | SH-SY5Y Neuroblastoma | EC₅₀ for protection against H₂O₂-induced cytotoxicity | 75 µM |
| Prolyl-glycine (Pro-Gly) | SH-SY5Y Neuroblastoma | EC₅₀ for protection against H₂O₂-induced cytotoxicity | 120 µM |
| Prolyl-alanine (Pro-Ala) | SH-SY5Y Neuroblastoma | EC₅₀ for protection against H₂O₂-induced cytotoxicity | 200 µM |
Note: The EC₅₀ values are for illustrative purposes to suggest potential relative potencies and are not derived from direct comparative experiments.
Signaling Pathways
The biological effects of these dipeptides are likely mediated through key signaling pathways that regulate inflammation and cell survival, such as the NF-κB and MAPK pathways.
The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α. Proline-containing dipeptides may inhibit this pathway at various points, leading to a reduction in inflammatory cytokine production.
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are critical in regulating neuronal cell fate. In the context of oxidative stress (e.g., from H₂O₂), the JNK and p38 pathways are often activated, leading to apoptosis. Prolyl-serine, with its neuroprotective serine component, may promote cell survival by enhancing the pro-survival ERK pathway while inhibiting the pro-apoptotic JNK and p38 pathways.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to obtain the comparative data discussed in this guide.
This protocol describes a method to quantify the inhibitory effect of dipeptides on the production of TNF-α in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Dipeptide Treatment and LPS Stimulation:
-
Prepare stock solutions of Pro-Ser, Pro-Gly, and Pro-Ala in sterile PBS.
-
Pre-treat the cells with various concentrations of each dipeptide (e.g., 10, 50, 100, 200, 500 µM) for 2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no dipeptide) and a negative control (no LPS).
-
-
Quantification of TNF-α:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve using the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage of inhibition for each dipeptide concentration compared to the LPS-only control.
-
Calculate the IC₅₀ value (the concentration of dipeptide that inhibits 50% of TNF-α production) for each dipeptide using non-linear regression analysis.
-
This protocol outlines a method to assess the protective effects of dipeptides against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For differentiation, reduce the serum concentration to 1% and add 10 µM retinoic acid for 5-7 days.
-
Seed the differentiated cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach for 24 hours.
-
-
Dipeptide Treatment and Oxidative Stress Induction:
-
Prepare stock solutions of Pro-Ser, Pro-Gly, and Pro-Ala in sterile PBS.
-
Pre-treat the cells with various concentrations of each dipeptide (e.g., 10, 25, 50, 100, 200 µM) for 24 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM and incubate for another 24 hours. Include a vehicle control (no dipeptide) and a negative control (no H₂O₂).
-
-
Cell Viability Assessment (MTT Assay):
-
After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the dipeptide concentration.
-
Determine the EC₅₀ value (the concentration of dipeptide that provides 50% of the maximum protective effect) for each dipeptide using non-linear regression analysis.
-
This guide provides a framework for comparing the biological roles of Prolyl-serine with other proline-containing dipeptides. The provided experimental protocols offer a starting point for researchers to generate the necessary data to validate the hypothesized activities and further elucidate the therapeutic potential of these molecules.
References
Safety Operating Guide
Proper Disposal of Prolylserine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Prolylserine
Key Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below, based on available chemical information.[3]
| Property | Value |
| Molecular Formula | C₈H₁₄N₂O₄ |
| Molecular Weight | 202.21 g/mol |
| Physical State | Solid (typically as a lyophilized powder) or liquid (in solution) |
| Solubility | Soluble in water |
Step-by-Step Disposal Procedures
The following procedures provide a step-by-step guide for the proper disposal of this compound in a laboratory setting. These are general guidelines, and it is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.[2]
Personal Protective Equipment (PPE)
Before handling this compound waste, always wear appropriate PPE to minimize exposure risks. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat.
Waste Segregation
Proper segregation of waste at the point of generation is a critical first step.
-
Solid this compound Waste:
-
Collect unused, expired, or contaminated solid this compound powder in a dedicated and clearly labeled waste container.
-
For spills of solid this compound, carefully sweep the material to avoid generating dust and place it into the designated chemical waste container.
-
-
Liquid this compound Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
Do not mix this compound solutions with other incompatible chemical waste streams.
-
-
Contaminated Labware:
-
Dispose of items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound as solid chemical waste. Place them in a designated, lined container.
-
Waste Container Labeling and Storage
Accurate labeling and proper storage of waste are essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly and accurately labeled with:
-
The full chemical name: "this compound"
-
Any known hazard information (if provided on the product's safety data sheet)
-
The date the waste was first added to the container
-
-
Storage:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
Arranging for Final Disposal
This compound waste must be disposed of through your institution's official waste management channels.
-
Contact your institution's Environmental Health and Safety (EHS) department or your designated chemical safety officer to schedule a pickup for the this compound waste.
-
Provide an accurate description of the waste container's contents.
-
Never dispose of this compound down the drain or in the regular trash. [2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocol: General Handling and Disposal of Peptide Waste
While specific experimental protocols for this compound are not detailed here, the following general protocol for handling and disposing of peptide waste should be followed.
-
Preparation of Waste Containers:
-
Before starting your experiment, ensure you have the appropriate, clearly labeled waste containers readily accessible in your work area. One for solid waste and one for liquid waste.
-
-
Handling of Solid (Lyophilized) Peptide:
-
When weighing and preparing solutions, handle the solid peptide in a chemical fume hood or a well-ventilated area to prevent inhalation.
-
Use disposable weighing boats or papers. Dispose of these immediately after use into the solid chemical waste container.
-
-
Handling of Peptide Solutions:
-
When working with solutions of this compound, use appropriate pipettes and tips.
-
Dispose of all used pipette tips that have come into contact with the peptide solution into the solid chemical waste container.
-
-
End-of-Experiment Cleanup:
-
Decontaminate any non-disposable equipment (e.g., spatulas, glassware) that came into contact with this compound according to your lab's standard procedures for chemical decontamination.
-
Wipe down the work area with an appropriate cleaning agent. Dispose of the cleaning materials (e.g., paper towels) in the solid chemical waste container.
-
-
Final Waste Consolidation:
-
Once your experiment is complete, ensure all waste has been collected in the correctly labeled containers.
-
Seal the waste containers and move them to your laboratory's designated satellite accumulation area for hazardous waste.
-
Follow your institutional procedures for requesting a waste pickup.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
